Vanillin isobutyrate
説明
Structure
3D Structure
特性
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKAKRUFBSTALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047201 | |
| Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a heavy, sweet, creamy, vanilla-nutmeg odour | |
| Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanillin isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
165.00 to 166.00 °C. @ 2.00 mm Hg | |
| Record name | Vanillin isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Vanillin isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Vanillin isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.110-1.136 | |
| Record name | Vanillin isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20665-85-4 | |
| Record name | Isobutavan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20665-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillin isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020665854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-2-methoxyphenyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLIN ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C55654RCNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanillin isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of Vanillin Isobutyrate from Vanillin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing vanillin (B372448) isobutyrate from vanillin. Vanillin isobutyrate, a significant flavoring agent with a sweet, creamy, vanilla-like aroma, is synthesized through the esterification of vanillin. This document details various methodologies, presents quantitative data in a structured format, and provides explicit experimental protocols.
Core Synthesis Strategies
The synthesis of this compound from vanillin is predominantly achieved through the esterification of the phenolic hydroxyl group of vanillin. Several effective methods have been developed, each with distinct advantages concerning yield, reaction conditions, and environmental impact. The most prominent methods involve the use of isobutyric anhydride (B1165640), isobutyryl chloride, or biocatalysts.
Comparative Summary of Synthetic Methods
The following table summarizes the key quantitative data from various synthetic approaches to provide a clear comparison of their efficacy.
| Method | Acylating Agent | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Reference |
| Acid Anhydride Method | Isobutyric Anhydride | Sodium Carbonate | Toluene | Room Temperature | 3 hours | High | [1] |
| Acyl Chloride Method | Isobutyryl Chloride | Triethylamine (B128534) | 1,2-dichloroethane | Room Temperature | 4 hours | 90 | [2] |
| Biocatalytic Method | Isobutyric Anhydride | Lipase (B570770) | Not specified | 45-55 °C | Not specified | High | [3] |
| Alkali Metal Salt Method | Isobutyric Anhydride | Alkali metal salt of a lower carboxylic acid | None (solvent-free) | 60-120 °C | Short | High | [4] |
| Chemical Catalysis (Comparative) | Isobutyric Anhydride | Sodium Carbonate | None (solvent-free) | 50 °C | Not specified | 92.64 | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Acid Anhydride Method
This method employs isobutyric anhydride as the acylating agent in the presence of a weak base catalyst.[1]
Materials:
-
Vanillin: 106.5 g (0.70 mol)
-
Isobutyric Anhydride: 129.3 g (0.78 mol)
-
Sodium Carbonate: 5.3 g (0.05 mol)
-
Toluene: 115 ml
-
15% Sodium Hydroxide (B78521) solution
-
Water
Procedure:
-
To a three-neck flask equipped with a stirrer, dropping funnel, and an internal thermometer, add toluene, vanillin, and sodium carbonate.
-
Begin stirring the mixture at room temperature (approximately 25 °C).
-
Add isobutyric anhydride dropwise over a period of 1 hour.
-
Continue stirring the reaction mixture for an additional 2 hours.
-
After the reaction is complete, stop stirring and wash the mixture with a 15% sodium hydroxide solution, followed by a wash with water.
-
The organic solvent (toluene) is recycled, and the crude product is purified by vacuum distillation to yield this compound.
Acyl Chloride Method
This procedure utilizes isobutyryl chloride, a more reactive acylating agent, with an organic base to neutralize the HCl byproduct.[2]
Materials:
-
Vanillin: 79.0 g (0.52 mol)
-
Isobutyryl Chloride: 55.4 g (0.52 mol)
-
Triethylamine: 26.3 g (0.26 mol)
-
1,2-dichloroethane: 250 ml
-
Water
Procedure:
-
In a three-neck flask fitted with a stirrer, dropping funnel, and internal thermometer, add 1,2-dichloroethane, vanillin, and isobutyryl chloride.
-
Start stirring the mixture at room temperature (approximately 25 °C).
-
Add triethylamine dropwise over a period of 1 hour.
-
Continue to stir the mixture for an additional 3 hours.
-
Following the reaction, cease stirring and wash the mixture with water.
-
The solvent is then recovered, and the final product is purified by vacuum distillation, yielding this compound with a purity of 98.5%.
Biocatalytic Synthesis
This environmentally friendly method uses a lipase enzyme to catalyze the esterification.[3]
Materials:
-
Vanillin
-
Isobutyric Anhydride
-
Lipase (8-15% by weight of the vanillin)
Procedure:
-
Mix vanillin and isobutyric anhydride.
-
Heat the mixture to 90-110 °C to melt and homogenize the reactants, stirring for 5 minutes.
-
Cool the mixture to 45-55 °C.
-
Add lipase to the mixture to initiate the catalytic reaction.
-
Upon completion of the reaction, filter the reaction liquid.
-
The filtrate is then subjected to molecular distillation for purification to obtain high-purity this compound. This method avoids the need for alkaline washing and water washing.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
Characterization of this compound
The final product, this compound, is typically a clear viscous liquid or solid with a strong, sweet, vanilla-like odor.[5] Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: Key stretching vibrations for this compound include the ester C=O at approximately 1760 cm⁻¹ and the aldehyde C=O at around 1698 cm⁻¹.[6] The absence of a broad O-H stretch from the starting vanillin indicates a successful esterification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the presence of the isobutyryl group through characteristic signals for its methyl and methine protons.[7] The integration of the aldehyde proton signal relative to other protons can also be used to assess purity.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired purity and yield. Researchers are encouraged to consult the primary literature for more detailed investigations into the kinetics and mechanisms of these reactions.
References
- 1. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride - Google Patents [patents.google.com]
- 3. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 4. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. ISOBUTYRATE DE VANILLINE | TECHNICAL DATA [prodasynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
"vanillin isobutyrate chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical properties and structure of vanillin (B372448) isobutyrate, a significant flavoring and fragrance agent. This document is intended for researchers, scientists, and professionals in drug development who require detailed chemical data and experimental methodologies. It includes a comprehensive summary of its physicochemical properties, detailed experimental protocols for their determination, and a visualization of its chemical structure.
Chemical Structure and Identification
Vanillin isobutyrate, also known as 4-formyl-2-methoxyphenyl (B587787) 2-methylpropanoate, is the isobutyrate ester of vanillin.[1] Its chemical structure combines the characteristic vanillin core with an isobutyryl group, which modifies its aroma and physical properties.
Below is a diagram of the chemical structure of this compound.
References
An In-depth Technical Guide to 4-formyl-2-methoxyphenyl isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-formyl-2-methoxyphenyl (B587787) isobutyrate, also commonly known as Vanillin (B372448) isobutyrate or Isobutavan. The information is compiled from various scientific and safety data sources to support research and development activities.
Chemical Identity and Structure
4-formyl-2-methoxyphenyl isobutyrate is a derivative of vanillin, a well-known flavoring agent.[1] It is classified as a member of phenols and a benzoate (B1203000) ester.[2][3] The presence of the isobutyrate ester group imparts a milder, sweeter, and creamier aroma compared to pure vanillin, with subtle fruity and floral notes.[1][2]
-
IUPAC Name: (4-formyl-2-methoxyphenyl) 2-methylpropanoate[3]
-
Synonyms: Vanillin isobutyrate, Isobutavan, Isobutavan, 3-Methoxy-4-(2-methylpropanoyloxy)benzaldehyde[4]
-
CAS Number: 20665-85-4[4]
-
Molecular Formula: C12H14O4[4]
-
Canonical SMILES: CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC[3]
-
InChI Key: BGKAKRUFBSTALK-UHFFFAOYSA-N[3]
Physical and Chemical Properties
The compound is a colorless to slightly yellow liquid or solid with a sweet, creamy, vanilla-like odor reminiscent of white chocolate and cream soda.[2][5] It is noted for being much less prone to discoloration than vanillin or ethyl vanillin, making it suitable for applications in products like white soaps.[2][5]
Table 1: Quantitative Physical and Chemical Data
| Property | Value | Source(s) |
| Physical State | Solid or Colorless to Yellow Clear Liquid | [2][5][6] |
| Melting Point | 27.0 to 31.0 °C (80.6 to 87.8 °F) | [4][6] |
| Boiling Point | 165.0 to 166.0 °C @ 2.00 mm Hg312.9 °C @ 760 mmHg (Predicted) | [3][5][4][7] |
| Density | 1.12 - 1.14 g/mL at 25 °C | [2][4][5] |
| Specific Gravity | 1.110 - 1.140 @ 20-25 °C | [5][8][9] |
| Refractive Index | 1.520 - 1.526 @ 20 °C | [4][5][9] |
| Flash Point | >100 °C (>212 °F) | [5][10] |
| Vapor Pressure | 0.0000015 mmHg @ 20°C | [10] |
| Solubility | Insoluble in water; Soluble in methanol (B129727) and other organic solvents/oils. | [1][6][9] |
| LogP | 2.00 - 2.18 | [11] |
| λmax | 311 nm (in 1-Butanol) | [2][4] |
Experimental Protocols & Spectral Data
Characterization of 4-formyl-2-methoxyphenyl isobutyrate is typically achieved through standard analytical techniques.
3.1. Synthesis via Biocatalysis
A green and efficient method for synthesizing this compound involves enzymatic catalysis.[12]
-
Reactants: Vanillin and isobutyric anhydride.[12]
-
Catalyst: Lipase (B570770).[12]
-
Procedure:
-
Advantages: This method is environmentally friendly, provides a high yield, and avoids complex post-treatment steps like alkali or water washing.[12]
3.2. Synthesis via Esterification
A common laboratory-scale synthesis involves the esterification of a vanillin derivative.[13]
-
Reactants: 4-(isopropoxymethyl)-2-methoxyphenol and isobutyryl chloride.[13]
-
Catalyst/Base: 4-dimethylaminopyridine (B28879) (DMAP).[13]
-
Solvent: Dichloromethane.[13]
-
Procedure:
3.3. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: An experiment designed for organic chemistry students involves the reduction of this compound and uses IR spectroscopy for structure determination. Key stretching vibrations for this compound are identified as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data for 4-formyl-2-methoxyphenyl isobutyrate is available through commercial suppliers like Sigma-Aldrich.[3]
-
Mass Spectrometry (MS): GC-MS analysis is a standard method for identifying and quantifying the compound. The PubChem database lists mass spectrometry data, including GC-MS and MS-MS results.[3]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method has been developed for the analysis of this compound.[11]
-
Column: Newcrom R1[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[11] This method is scalable and suitable for preparative separation and pharmacokinetic studies.[11]
-
Logical and Experimental Workflows
The following diagrams illustrate key processes related to 4-formyl-2-methoxyphenyl isobutyrate.
Biological Activity and Safety
Currently, there is no significant body of research indicating specific signaling pathway interactions or drug development applications for 4-formyl-2-methoxyphenyl isobutyrate. Its primary use is as a flavoring and fragrance agent in foods, beverages, and personal care products.[1]
-
Toxicology: The acute oral LD50 in rats is reported as 4750 mg/kg, suggesting low acute toxicity.[8] It may cause mild skin and eye irritation upon direct contact.[8]
-
Regulatory Status: The substance is listed by the Flavor and Extract Manufacturers Association (FEMA) with number 3754.[4][16] It is generally recognized as safe (GRAS) as a food additive by the U.S. Food and Drug Administration.[17]
-
Environmental Fate: It is considered toxic to aquatic life in the short term.[18]
This document is intended for informational purposes for a technical audience and should not be used as a substitute for a formal Safety Data Sheet (SDS) or comprehensive risk assessment.
References
- 1. This compound CAS 20665-85-4-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. This compound | 20665-85-4 [chemicalbook.com]
- 3. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. chemarc.com [chemarc.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. CAS#:20665-85-4 | 4-Formyl-2-methoxyphenyl 2-methylpropanoate | Chemsrc [chemsrc.com]
- 8. mu-intel.com [mu-intel.com]
- 9. olaughlinco.com [olaughlinco.com]
- 10. ScenTree - Isobutavan® (CAS N° 20665-85-4) [scentree.co]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files.eric.ed.gov [files.eric.ed.gov]
- 16. tadimety.com [tadimety.com]
- 17. ewg.org [ewg.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
"vanillin isobutyrate CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vanillin (B372448) Isobutyrate, a significant flavoring agent and synthetic intermediate. This document consolidates key chemical data, experimental protocols, and toxicological information to support research and development activities.
Core Chemical and Physical Data
Vanillin Isobutyrate, also known as isobutavan, is the isobutyrate ester of vanillin. Its fundamental properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 20665-85-4 | [1][2][3][4] |
| Molecular Formula | C12H14O4 | [1][2][3][4] |
| Molecular Weight | 222.24 g/mol | [1][2][5][6] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Sweet, creamy, vanilla-like | [3][4] |
| Boiling Point | 165-166 °C at 2 mmHg | [7] |
| Density | 1.12 - 1.13 g/mL at 25 °C | [7] |
| Refractive Index | 1.522 - 1.525 at 20 °C | [7] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and reduction of this compound are critical for its application in research and as a synthetic building block.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of vanillin with isobutyric anhydride (B1165640).
Chemical Catalytic Method:
-
Reactants: Combine 152g (1 mol) of vanillin and 189.6g (1.2 mol) of isobutyric anhydride in a three-neck round-bottom flask.
-
Initial Heating: Heat the mixture to 100 °C to melt the solids and stir for 5 minutes until a homogenous mixture is formed.
-
Catalyst Addition: Cool the mixture to 50 °C and add 7.5g of sodium carbonate as a catalyst.
-
Reaction: Stir the mixture at 50 °C until the reaction is complete.
-
Work-up: Wash the reaction mixture with a 10% sodium hydroxide (B78521) solution, followed by a water wash.
-
Purification: Perform vacuum distillation to obtain the final product.[1]
Biocatalytic Method:
An alternative, greener synthesis can be performed using a lipase (B570770) catalyst under milder conditions.
-
Reactants: Mix vanillin and isobutyric anhydride.
-
Initial Heating: Heat the mixture to between 90 °C and 110 °C to melt and mix the reactants.
-
Catalyst Addition: Cool the mixture to a range of 45 °C to 55 °C and add a lipase catalyst (8-15% by weight of the vanillin).
-
Reaction: Allow the enzymatic catalysis to proceed.
-
Purification: Utilize molecular distillation to purify the this compound product. This method is noted for reducing side reactions and byproducts.[1]
Reduction of this compound
The aldehyde group of this compound can be selectively reduced to a primary alcohol.
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 0.250 g (1.12 mmol) of this compound in 5.00 mL of methanol (B129727) with a stir bar.
-
Cooling: Cool the solution in an ice-water bath.
-
Reducing Agent Addition: Add 0.050 g (1.32 mmol) of sodium borohydride (B1222165) in three portions over 5 minutes.
-
Reaction Monitoring: After 20 minutes, monitor the reaction progress using thin-layer chromatography (TLC). An aliquot is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether for spotting on a TLC plate.
-
Quenching: Once the starting material is consumed, quench the reaction at 0 °C by adding 5 mL of saturated aqueous ammonium chloride.
-
Extraction: After fizzing subsides, add 30 mL of water and extract the product with diethyl ether (3 x 10 mL).
-
Drying and Isolation: Wash the combined ether extracts with brine (1 x 10 mL) and dry over sodium sulfate (B86663) to isolate the product.[4][5]
Biological Profile and Safety
Toxicology Summary
This compound has undergone safety assessments for its use as a fragrance ingredient. Key findings include:
-
Genotoxicity: It is considered non-genotoxic and non-clastogenic in in vitro micronucleus tests.[6] The hydrolysis products, vanillin and isobutyric acid, are also non-mutagenic and non-carcinogenic.[6]
-
Repeated Dose and Reproductive Toxicity: Data provide a calculated Margin of Exposure (MOE) greater than 100 for these endpoints, indicating a low safety concern.[6]
-
Photoirritation: this compound may present a concern for photoirritation, with a No Observed Effect Level (NOEL) of 3%.[6]
Metabolism
While specific metabolic pathways for this compound are not extensively detailed, it is anticipated to be hydrolyzed in the body into vanillin and isobutyric acid. The subsequent metabolism of vanillin is well-studied and proceeds through several key transformations:
-
Oxidation: The aldehyde group of vanillin is primarily oxidized to form vanillic acid.
-
Reduction: To a lesser extent, the aldehyde group can be reduced to vanillyl alcohol.
-
Conjugation: These metabolites can then be conjugated with sulfate or glucuronic acid before excretion.
-
Microflora-dependent Pathways: Intestinal microflora can also contribute to the metabolism, potentially leading to the formation of guaiacol (B22219) and 4-methylguaiacol.
Recent studies on vanillin have also investigated its interaction with cytochrome P450 enzymes, suggesting that its cytotoxicity at high doses may be linked to metabolic activation by CYP3A.[8][9]
Diagrams
Caption: Synthesis of this compound.
Caption: Postulated Metabolic Pathway.
References
- 1. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 2. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Correlation of Vanillin-Induced Cytotoxicity with CYP3A-Mediated Metabolic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into the metabolic pathways of vanillin: unraveling cytochrome P450 interaction mechanisms and implications for food safety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Isobutavan: A Technical Guide to a Novel Vanillic Aroma Chemical
For Researchers, Chemists, and Professionals in the Fragrance and Flavor Industry
Abstract: Isobutavan, chemically known as 1-(4-Hydroxy-3-methoxyphenyl)-2-methylbutan-1-one, is a significant semi-synthetic aroma chemical that has emerged as a high-performance alternative to traditional vanillin (B372448). This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of Isobutavan. It details the compound's superior stability, tenacity, and unique olfactory profile, which have made it an indispensable component in modern perfumery and a subject of interest for chemical research. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding of this versatile molecule.
Introduction and Historical Context
The development of Isobutavan was born out of a persistent challenge in the fragrance and flavor industry: the inherent limitations of synthetic vanillin. While vanillin production had largely replaced the reliance on natural vanilla by the 1970s, its poor stability in alkaline media (like soaps) and its fleeting tenacity in fine fragrances presented significant drawbacks[1].
The conceptual breakthrough for Isobutavan occurred in 1983, stemming from unpublished research by a major Swiss flavor and fragrance house, believed to be Givaudan[1]. The research demonstrated that modifying vanillin's carbon chain could substantially improve its performance characteristics[1]. This led to the development of Isobutavan, a molecule that retains the desirable creamy, sweet notes of vanilla while offering enhanced stability and longevity. By 2005, Isobutavan had become a key, often undisclosed, component in various cult fragrances, valued for its ability to create persistent and sophisticated gourmand scents[1].
Chemical and Physical Properties
Isobutavan, also known by synonyms such as Vanillin isobutyrate and 2-Methylbutyrovanillon, possesses a unique molecular structure that underpins its superior performance as an aroma chemical[1][2]. Its key properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification of Isobutavan
| Identifier | Value |
| Chemical Name | 1-(4-Hydroxy-3-methoxyphenyl)-2-methylbutan-1-one[1] |
| Synonyms | Isobutavan, this compound[2][3][4], 2-Methylbutyrovanillon[1] |
| CAS Number | 20665-85-4[1][2][3][5] |
| Molecular Formula | C₁₂H₁₄O₄[2][3][5] |
| Molecular Weight | 222.24 g/mol [2][3][5] |
| FEMA Number | 3754[3][4][5] |
| EINECS Number | 243-956-6[4][5] |
Table 2: Physicochemical Properties of Isobutavan
| Property | Value | Source |
| Appearance | White to off-white crystalline powder; Colorless to pale yellow liquid | [1][2][3] |
| Odor Profile | Warm, creamy vanilla with coumarin-like undertones and woody-anisic facets | [1] |
| Boiling Point | 165-166 °C @ 2.00 mm Hg; 313 °C | [2][3][5] |
| Density | 1.110 - 1.136 g/cm³ | [2] |
| Refractive Index | 1.520 - 1.526 @ 20°C | [2][3][5] |
| Vapor Pressure | 0.0000015 mmHg @ 20°C | [4][5] |
| Flash Point | 101 °C | [4][5] |
| LogP | 2.8 | [1] |
Synthesis Protocol
Isobutavan is synthesized via an esterification reaction. This process involves the reaction of vanillin with 2-methylpropanoic acid, catalyzed by a strong acid.
Experimental Protocol: Synthesis of Isobutavan
-
Reactants:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
2-Methylpropanoic acid (Isobutyric acid)
-
Strong acid catalyst (e.g., concentrated Sulfuric Acid)
-
-
Procedure:
-
Vanillin is dissolved in a suitable solvent.
-
An equimolar amount of 2-methylpropanoic acid is added to the solution.
-
A catalytic amount of a strong, concentrated acid is carefully introduced to the reaction mixture.
-
The mixture is heated under reflux to drive the esterification reaction to completion. Water, a byproduct of the reaction, is typically removed to shift the equilibrium towards the product side.
-
Upon completion, the reaction mixture is cooled, neutralized, and washed to remove the acid catalyst and any unreacted starting materials.
-
The crude product is then purified, often through distillation or recrystallization, to yield pure Isobutavan.
-
-
Reaction Diagram:
Caption: Synthesis of Isobutavan via esterification.
Mechanism of Action and Performance Advantages
The "mechanism of action" for Isobutavan in a non-biological context refers to the chemical properties that give it advantages over vanillin. The key to its performance lies in the 2-methylbutyryl side chain, which significantly alters its physicochemical properties[1].
-
Enhanced Stability: The methylbutyryl group provides steric hindrance that blocks the oxidation pathways that typically cause vanillin to degrade and discolor, especially in alkaline environments like soaps and detergents[1]. Givaudan technical reports have noted this stability, highlighting its resistance to the "browning effect"[1].
-
Increased Tenacity and Substantivity: Isobutavan has a higher LogP value (2.8) compared to vanillin (1.2), indicating greater lipophilicity. This allows it to bind more tenaciously to skin proteins, resulting in a much longer-lasting vanilla scent, with a skin retention time of 8-12 hours[1].
-
Superior Olfactory Profile: It provides a creamy, rich, and less powdery vanilla character, often described with nuances of white chocolate and coumarin[1][6][7]. This allows for the creation of more complex and sophisticated gourmand and oriental accords in perfumery[1][5].
Caption: Performance advantages of Isobutavan over Vanillin.
Applications in Industry
Isobutavan's unique properties make it highly versatile. Initially used secretly in high-end perfumery, its application has expanded significantly.
-
Fine Fragrance: Used as a fixative and modifier in gourmand and oriental accords to provide a long-lasting, creamy vanilla base[1][5].
-
Functional Perfumery: Its exceptional stability makes it ideal for challenging applications such as laundry detergents, soaps, and other personal care products where vanillin would typically degrade[1][6].
-
Flavor Industry: While primarily a fragrance ingredient, its profile is suitable for applications requiring a stable, creamy vanilla note[3].
-
Research: In synthetic chemistry, it serves as a building block for creating more complex molecules[3].
Caption: Workflow for Isobutavan from synthesis to application.
Toxicology and Regulatory Status
Isobutavan has a favorable safety profile, which has contributed to its growing use.
Table 3: Toxicological Data Summary
| Test | Result | Source |
| Skin Sensitization (LLNA) | Negative at 25% | RIFM, 2021[1] |
| Phototoxicity (3D skin model) | No observed effect at 0.1% | Episkin Study #FV-228[1] |
| Mutagenicity (Ames test) | Negative | OECD 471 compliant[1] |
| Biodegradability | 98% in 28 days | OECD 301B[1] |
As of 2023, under IFRA Amendment 51, Isobutavan remains unrestricted in all application categories, contrasting with vanillin which has concentration limits in leave-on products due to sensitization concerns[1].
Conclusion
Isobutavan represents a significant advancement in the field of aroma chemicals. Its development from a solution to the practical limitations of vanillin to a cornerstone of modern gourmand perfumery illustrates a successful application of targeted chemical modification. With its superior stability, tenacity, and refined olfactory profile, combined with a strong safety and regulatory standing, Isobutavan is poised to remain a key ingredient for researchers and product developers in the fragrance and flavor industries for the foreseeable future.
References
- 1. Isobutavan (20665-85-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ScenTree - Isobutavan® (CAS N° 20665-85-4) [scentree.co]
- 5. ScenTree - Isobutavan® (CAS N° 20665-85-4) [scentree.co]
- 6. Isobutavan | Givaudan [givaudan.com]
- 7. olfactorian.com [olfactorian.com]
Spectroscopic Analysis of Vanillin Isobutyrate: A Technical Guide
Introduction
Vanillin (B372448) isobutyrate ((4-formyl-2-methoxyphenyl) 2-methylpropanoate) is an aromatic compound utilized in the flavor and fragrance industry for its sweet, creamy, and vanilla-like notes. As with any specialty chemical, particularly those intended for human consumption or use in consumer products, rigorous quality control and structural confirmation are paramount. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize vanillin isobutyrate: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein, along with the detailed experimental protocols, offer a comprehensive resource for researchers, scientists, and professionals in drug development and chemical analysis.
Data Presentation
The spectroscopic data for this compound are summarized in the following tables for clear and easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.90 | s | - | 1H | Aldehyde (-CHO) |
| 7.45 | dd | 8.0, 2.0 | 1H | Ar-H |
| 7.42 | d | 2.0 | 1H | Ar-H |
| 7.10 | d | 8.0 | 1H | Ar-H |
| 3.85 | s | - | 3H | Methoxy (-OCH₃) |
| 2.85 | sept | 7.0 | 1H | Isobutyrate (-CH(CH₃)₂) |
| 1.35 | d | 7.0 | 6H | Isobutyrate (-CH(CH₃)₂) |
¹³C NMR (Carbon NMR) Data (Predicted, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 191.0 | Aldehyde Carbonyl (C=O) |
| 175.0 | Ester Carbonyl (C=O) |
| 152.0 | Ar-C (quaternary) |
| 145.0 | Ar-C (quaternary) |
| 135.0 | Ar-C (quaternary) |
| 125.0 | Ar-CH |
| 123.0 | Ar-CH |
| 111.0 | Ar-CH |
| 56.0 | Methoxy (-OCH₃) |
| 34.0 | Isobutyrate (-CH(CH₃)₂) |
| 19.0 | Isobutyrate (-CH(CH₃)₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2839, 2735 | Aldehyde C-H Stretch[1][2] |
| 1760 | Ester C=O Stretch[1][2] |
| 1698 | Aldehyde C=O Stretch (conjugated)[1][2] |
| 1599 | Aromatic C=C Stretch[1][2] |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Abundance |
| 222 | [M]⁺ (Molecular Ion) | Low |
| 152 | [M - C₄H₆O]⁺ | Moderate[3] |
| 71 | [C₄H₇O]⁺ | High |
| 43 | [C₃H₇]⁺ (Base Peak) | 100%[3] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans are typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is set.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 512-2048 scans may be necessary due to the lower natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 200-240 ppm is set.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm. For ¹H NMR, the spectra are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Background Correction: A background spectrum of the clean, empty salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The mass spectrum corresponding to the GC peak of this compound is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the molecular structure.
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
A Comprehensive Technical Guide to the Solubility of Vanillin Isobutyrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of vanillin (B372448) isobutyrate, a key compound in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility profile in various organic solvents is critical for formulation development, purification processes, and analytical method design. This document compiles quantitative solubility data, details established experimental protocols for solubility determination, and presents logical workflows to guide laboratory practices.
Quantitative Solubility Data
The solubility of vanillin isobutyrate varies significantly across different classes of organic solvents. The following tables summarize the available quantitative data at ambient temperatures.
Table 1: Solubility of this compound at 20°C
| Solvent | Solubility (g/L) |
| N,N-Dimethylacetamide (DMAc) | 2456.15 |
| Dimethyl Sulfoxide (DMSO) | 1572.3 |
| N,N-Dimethylformamide (DMF) | 915.67 |
| Pyridine | 866.37 |
| 2-Butanone | 749.14 |
| N-Methyl-2-pyrrolidone (NMP) | 746.22 |
| 3-Pentanone | 730.03 |
| tert-Amyl alcohol | 645.27 |
| Acetone | 604.57 |
| Acetonitrile | 592.76 |
| Ethyl Acetate | 528.43 |
| Methyl Propionate | 523.54 |
| Cyclohexanone | 518.08 |
| tert-Butanol | 500.24 |
| Cyclopentanone | 494.15 |
| Acetic Acid | 493.5 |
| Methyl Acetate | 465.46 |
| Tetrahydrofuran (THF) | 413.87 |
| Acrylic Acid | 398.51 |
| Toluene | 391.9 |
| gamma-Butyrolactone | 381.62 |
| N,N-Dimethylaniline | 352.21 |
| Chloroform | 350.48 |
| Methanol | 331.76 |
| Diethyl Ether | 316.46 |
| Acetylacetone | 316.52 |
| 1,4-Dioxane | 313.27 |
| sec-Butanol | 309.9 |
| Methyl tert-butyl ether (MTBE) | 306.8 |
| Benzyl alcohol | 302.79 |
| Ethanol (B145695) | 285.57 |
| 1,2-Dichloroethane | 246.01 |
| n-Propanol | 239.55 |
| Propylene Carbonate | 235.11 |
| n-Butanol | 228.16 |
| Isopropanol | 222.66 |
| Formic Acid | 221.09 |
| Triethyl phosphate | 206.15 |
| Isobutanol | 202.42 |
| Isopentanol | 200.91 |
| Dipropyl ether | 189.82 |
| Isopropyl acetate | 184.17 |
| Dichloromethane | 180.8 |
| Propionic acid | 179.44 |
| Formamide | 163.8 |
| n-Pentanol | 150.7 |
| n-Propyl acetate | 139.76 |
| Tetrachloromethane | 138.66 |
| Water | 138.31 |
| n-Butyl acetate | 119.14 |
| Methyl isobutyl ketone (MIBK) | 118.03 |
| 2-Pentanol | 115.48 |
| Chlorobenzene | 106.08 |
| Ethyl Formate | 91.57 |
| 1,2,4-Trichlorobenzene | 80.43 |
| Ethylene Glycol | 74.24 |
| n-Heptanol | 62.97 |
| n-Octanol | 57.48 |
| 1,2-Dichlorobenzene | 38.75 |
| Cyclohexane | 37.26 |
| n-Heptane | 17.21 |
| n-Hexane | 10.63 |
Table 2: Solubility of this compound at 25°C
| Solvent | Solubility (g/L) |
| Ethanol | 258.98 |
| Water | 0.366 (estimated)[1] |
It is noteworthy that this compound is generally described as being soluble in alcohols, ethers, and oils, while being insoluble or only slightly soluble in water.[1][2][3][4][5][6][7][8][9][10][11] One source quantifies its water solubility as 573 mg/L at 20°C.[6] It is also reported to be miscible with ethanol at room temperature.[2][12]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The "shake-flask" or equilibrium solubility method is a widely accepted standard for generating reliable data.[13] The principles outlined in OECD Guideline 105 for water solubility can be adapted for organic solvents.[4][14]
Equilibrium Solubility "Shake-Flask" Method
This method measures the concentration of a solute in a saturated solution in equilibrium with an excess of the solid solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent
-
Thermostatically controlled shaker or agitator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[13]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.
Visualized Workflows
General Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Measurement.
Solubility Classification Scheme
This diagram presents a logical approach to qualitatively classify the solubility of a compound based on its behavior in different solvent types.
Caption: Qualitative Solubility Classification Flowchart.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. scent.vn [scent.vn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. filab.fr [filab.fr]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. zhishangchem.com [zhishangchem.com]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. ISOBUTYRATE DE VANILLINE | TECHNICAL DATA [prodasynth.com]
- 9. chemicalbull.com [chemicalbull.com]
- 10. This compound [ventos.com]
- 11. parchem.com [parchem.com]
- 12. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. acri.gov.tw [acri.gov.tw]
The Elusive Presence of Vanillin Esters in the Plant Kingdom: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vanillin (B372448), a principal flavor and aroma compound, is widely recognized for its characteristic scent and taste. While its occurrence as a glucoside (glucovanillin) in plants, particularly in the vanilla orchid (Vanilla planifolia), is well-documented, the natural presence of other vanillin esters remains a subject of limited scientific exploration. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of vanillin esters in plants. It delves into the established biosynthetic pathway of vanillin, details analytical methodologies for its quantification, and presents available quantitative data. However, it is crucial to note at the outset that scientific literature extensively covers vanillin and its glucoside, while verifiable data on the natural occurrence of other vanillin esters in the plant kingdom are exceptionally scarce.
Natural Occurrence of Vanillin and its Esters
The primary form in which vanillin is found in plants is as its β-D-glucoside, known as glucovanillin.[1] This non-volatile compound is stored in the green vanilla pods and is enzymatically hydrolyzed to release the characteristic vanillin aroma during the curing process.[1] Cured vanilla pods contain approximately 2% vanillin by dry weight.[2]
Quantitative Data on Vanillin and its Glucoside
Due to the limited information on non-glycosidic vanillin esters, the following table summarizes the quantitative data available for vanillin and its primary precursor, glucovanillin, in the pods of Vanilla planifolia. This data is crucial for understanding the metabolic flux towards vanillin production in its most well-known natural source.
| Compound | Plant Species | Plant Part | Concentration | Reference |
| Vanillin | Vanilla planifolia | Cured Pods | ~2% of dry weight | [2] |
| Glucovanillin | Vanilla planifolia | Green Pods | Can reach high concentrations during development | [5] |
| Vanillin | Vanilla planifolia | Herbal Material | 1.82 g% | [6] |
| Vanillin | Vanilla planifolia | Tincture | 0.21 g% | [6] |
Note: The term "g%" in the reference is interpreted as g/100g or % (w/w).
Experimental Protocols: Analysis of Vanillin and Related Phenolic Compounds
The quantification of vanillin and its related phenolic compounds from plant extracts is typically performed using High-Performance Liquid Chromatography (HPLC). The following protocol provides a general framework for such an analysis. It is important to note that for the analysis of other potential vanillin esters, this method would require optimization and validation.
Objective: To extract and quantify vanillin and related phenolic compounds from Vanilla planifolia pods.
Materials:
-
Vanilla planifolia pods (herbal material)
-
Ethanol (B145695) (50% v/v)
-
Vanillin standard
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or other suitable mobile phase modifier)
Methodology:
-
Extraction:
-
Grind the dried herbal material to a fine powder.
-
Perform a solid-liquid extraction using a suitable solvent. For vanillin, ethanol is commonly used.[6] A repeated extraction (e.g., three cycles) can ensure maximum recovery of the target analytes.[6]
-
For tinctures, a simple dilution may be sufficient.[6]
-
-
HPLC Analysis:
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and acidified water (e.g., with 0.2% acetic acid) is often employed to achieve good separation of various phenolic compounds.[1]
-
Column: A C18 reversed-phase column is typically used.[1]
-
Detection: Detection is carried out using a DAD detector at a wavelength where vanillin shows maximum absorbance, typically around 280 nm.[6]
-
Quantification: A calibration curve is generated using a series of known concentrations of a vanillin standard. The concentration of vanillin in the plant extracts is then determined by comparing the peak area of vanillin in the sample chromatogram to the calibration curve.[6]
-
-
Method Validation:
-
The analytical method should be validated for linearity, precision (repeatability and intermediate precision), accuracy (recovery), and robustness to ensure reliable and accurate results.[6]
-
Biosynthesis of Vanillin
The biosynthesis of vanillin in Vanilla planifolia is a branch of the phenylpropanoid pathway. While the exact route has been a subject of research and some debate, the conversion of ferulic acid to vanillin is a key and well-supported step.[7][8][9] The formation of other vanillin esters would likely proceed from vanillyl alcohol, a reduction product of vanillin, via esterification with an acyl-CoA molecule, catalyzed by an acyltransferase. However, specific acyltransferases for this purpose have not been characterized in the context of natural vanillyl ester formation in plants.
The following diagram illustrates the established biosynthetic pathway leading to vanillin.
Caption: Biosynthetic pathway of vanillin and the hypothetical formation of other vanillyl esters.
Conclusion
This technical guide consolidates the current scientific understanding of the natural occurrence of vanillin esters in plants. The evidence strongly indicates that vanillin is predominantly stored as its glucoside, glucovanillin. The natural occurrence of other vanillin esters, such as vanillyl acetate, appears to be rare and is not well-documented in terms of quantitative data or biosynthetic pathways. The lack of substantial research in this specific area suggests that these compounds may not be widespread in the plant kingdom or may be present at concentrations below the detection limits of routine analytical methods. For researchers and professionals in drug development, the focus remains on vanillin and its glucoside as the primary, naturally occurring forms in plants. Further metabolomic studies on a wider range of plant species may yet reveal novel vanillin esters, but for now, they remain largely elusive.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Vanillin derivatives showing various Biological activities | Semantic Scholar [semanticscholar.org]
- 8. Chemical composition of essential oils [baseformula.com]
- 9. researchgate.net [researchgate.net]
The Architecture of Flavor: A Technical Guide to the Biosynthesis of Vanillin and Its Derivatives
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the principal chemical component of natural vanilla flavor, is one of the most widely used aromatic compounds in the food, pharmaceutical, and cosmetic industries. While the majority of the world's vanillin is produced through chemical synthesis from petrochemical precursors like guaiacol, there is a strong and growing demand for "natural" vanillin produced via bioconversion or de novo biosynthesis. Understanding the intricate enzymatic pathways that construct this valuable molecule is paramount for optimizing microbial cell factories, developing novel biocatalytic processes, and exploring the synthesis of vanillin-related derivatives for drug development.
This technical guide provides a comprehensive overview of the known biosynthetic pathways leading to vanillin and its key derivatives. It details the enzymatic steps, precursor molecules, and metabolic contexts, from the de novo synthesis from central carbon metabolism to the bioconversion of abundant phenylpropanoid precursors. This document is intended to serve as a core reference for professionals engaged in metabolic engineering, synthetic biology, and pharmaceutical research.
Core Biosynthetic Pathways of Vanillin
Vanillin biosynthesis can be broadly categorized into two main strategies: de novo synthesis from simple carbon sources like glucose and bioconversion from more complex phenylpropanoid precursors such as ferulic acid, eugenol (B1671780), and L-tyrosine.
De Novo Biosynthesis from Glucose
The de novo production of vanillin in engineered microbes, such as Saccharomyces cerevisiae and Escherichia coli, represents a highly attractive route due to the low cost and high availability of glucose.[1] This strategy involves redirecting intermediates from the host's central metabolism, typically the shikimate pathway, towards vanillin.
A common engineered pathway begins with 3-dehydroshikimate (3-DHS), an intermediate in the shikimate pathway.[2][3] The key steps involve:
-
Dehydration: 3-dehydroshikimate is converted to protocatechuic acid (PCA) by 3-dehydroshikimate dehydratase (3DSD).
-
Methylation: PCA is methylated to form vanillic acid, a reaction catalyzed by an O-methyltransferase (OMT).
-
Reduction: The final step is the reduction of the carboxylic acid group of vanillic acid to the aldehyde group of vanillin. This is a crucial and often challenging step, typically accomplished by a promiscuous aryl carboxylic acid reductase (ACAR), which requires ATP and NADPH as cofactors.[4][5]
To enhance product accumulation and mitigate the toxicity of vanillin to the host cells, a subsequent glycosylation step is often introduced, converting vanillin to the more stable and less toxic vanillin β-D-glucoside via a UDP-glycosyltransferase (UGT).[6]
Bioconversion of Ferulic Acid
Ferulic acid is an abundant phenylpropanoid derived from lignin (B12514952) and agricultural side-streams like rice and wheat bran, making it a popular precursor for "natural" vanillin production.[7] The most efficient microbial conversion route is a CoA-dependent, non-β-oxidative pathway.[8] This two-step enzymatic cascade is widely engineered into hosts like E. coli.
-
CoA-Activation: Ferulic acid is first activated to its thioester derivative, feruloyl-CoA, by a feruloyl-CoA synthetase (FCS). This reaction requires ATP and Coenzyme A.[9]
-
Hydration/Lyase Reaction: An enoyl-CoA hydratase/aldolase (ECH) then catalyzes the hydration of the double bond in the propenoyl side chain of feruloyl-CoA, followed by a retro-aldol cleavage to release vanillin and acetyl-CoA.[10][11]
This pathway is highly efficient but requires the heterologous expression of both fcs and ech genes, often from organisms like Amycolatopsis sp. or Streptomyces sp.[7][12]
Pathways from Other Precursors
An artificial pathway mimicking the plant phenylpropanoid route can be constructed in microbes to produce vanillin from the amino acid L-tyrosine.[2][13] This multi-step pathway involves enzymes from various sources:
-
Tyrosine ammonia-lyase (TAL) converts L-tyrosine to p-coumaric acid.
-
4-coumarate 3-hydroxylase (C3H) hydroxylates p-coumaric acid to caffeic acid.
-
Caffeate O-methyltransferase (COMT) methylates caffeic acid to produce ferulic acid.[6]
-
The final two steps proceed as described in the ferulic acid pathway, utilizing FCS and ECH to convert ferulic acid into vanillin.[2]
Eugenol and isoeugenol (B1672232), components of clove oil, are also valuable precursors. The conversion of isoeugenol to vanillin can be achieved in a single step by an isoeugenol monooxygenase (IEM) .[7][14] The pathway from eugenol is more complex, often involving initial oxidation to coniferyl alcohol by a eugenol oxidase (EUGO) or vanillyl alcohol oxidase (VAO) , followed by further oxidation to ferulic acid and subsequent conversion to vanillin.[15][16]
Formation of Vanillin Derivatives
The primary vanillin derivatives of biosynthetic interest are vanillyl alcohol, vanillic acid, and vanillin β-D-glucoside.
-
Vanillyl Alcohol: This is often an undesired byproduct in vanillin production, formed by the action of endogenous alcohol dehydrogenases or aldehyde reductases in the host organism.[17] However, it is also a flavor compound in its own right.
-
Vanillic Acid: This is a key precursor in the de novo pathway and can be a byproduct of vanillin oxidation by vanillin dehydrogenases.[18]
-
Vanillin β-D-glucoside: As mentioned, this glucoside is formed by the action of UDP-glycosyltransferases (UGTs) . This reaction increases the water solubility of vanillin, detoxifies it for the producing organism, and creates a stable storage form, which is how it is found in vanilla pods.[6][19]
Quantitative Data on Vanillin Biosynthesis
The efficiency of vanillin production is highly dependent on the chosen pathway, host organism, and specific enzymes. The following tables summarize key quantitative data from various studies to allow for easy comparison.
Table 1: Production Titers of Vanillin from Various Precursors in Engineered Microorganisms
| Host Organism | Precursor | Key Enzymes Expressed | Titer (g/L) | Molar Yield (%) | Reference |
| Escherichia coli | Ferulic Acid | fcs, ech (Amycolatopsis sp.) | 1.1 | - | [12][20] |
| Escherichia coli | Isoeugenol | iem (Pseudomonas putida) | 28.3 | 81 | [14] |
| Escherichia coli | Tyrosine | TAL, C3H, COMT, FCS, ECH | 0.097 | - | [13] |
| Escherichia coli | Glucose | TAL, C3H, COMT, FCS, ECH | 0.019 | 0.193 | [13] |
| S. cerevisiae | Glucose | 3DSD, ACAR, OMT | 0.045 | - | [3] |
| Amycolatopsis sp. (Engineered) | Ferulic Acid | Overexpressed fcs, ech; vdh knockout | 22.3 | 69 | [7] |
| Bacillus subtilis B7-S | Ferulic Acid | Endogenous pathway | ~0.16 | 63.3 | [1] |
| Pseudomonas sp. ISPC2 | Isoeugenol | Endogenous pathway | 1.15 | - | [21] |
Table 2: Kinetic Parameters of Key Enzymes in Vanillin Biosynthesis Pathways
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
| Feruloyl-CoA Synthetase (FCS1) | Soil Metagenome | Ferulic Acid | 0.1 | 45.9 | 371.6 | [22] |
| Vanillyl Alcohol Oxidase (VAO) | Penicillium simplicissimum | Vanillyl Alcohol | - | - | - | [23][24] |
| Vanillyl Alcohol Oxidase (VAO) | Penicillium simplicissimum | Creosol | - | - | - | [15] |
| UDP-Glycosyltransferase (NbUGT72AY1) | Nicotiana benthamiana | Vanillin | 1.05 ± 0.09 | 0.18 ± 0.01 | 0.17 | [19] |
Note: Complete kinetic data for all enzymes is not consistently available across the literature. VAO, for instance, exhibits complex kinetics that do not always follow a simple Michaelis-Menten model.[24]
Key Experimental Protocols
Reproducibility and advancement in the field rely on robust and standardized experimental methods. This section details common protocols for enzyme assays and product quantification.
Protocol: Feruloyl-CoA Synthetase (FCS) Activity Assay
This spectrophotometric assay measures the activity of FCS by monitoring the formation of feruloyl-CoA, which absorbs light at 345 nm.[9][22][25]
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0-7.8)
-
MgCl₂ solution (2.5 mM final concentration)
-
Ferulic acid solution (0.5-0.7 mM final concentration)
-
ATP solution (2.0 mM final concentration)
-
Coenzyme A (CoA) solution (0.4 mM final concentration)
-
Purified FCS enzyme or cell-free extract
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 1 mL reaction mixture in a cuvette containing potassium phosphate buffer, MgCl₂, and ferulic acid.
-
Add the purified enzyme or cell-free extract to the mixture.
-
Initiate the reaction by adding ATP and CoA.
-
Immediately begin monitoring the increase in absorbance at 345 nm at a controlled temperature (e.g., 30-37°C).
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
-
Enzyme activity (U/mg) can be calculated using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ = 1.9 x 10⁴ M⁻¹cm⁻¹).[22] One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Protocol: Vanillin Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for the accurate quantification of vanillin and its derivatives in fermentation broths and extracts.[26][27][28][29]
Instrumentation & Materials:
-
HPLC system with a UV/Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm)[26]
-
Mobile Phase A: Water with 0.1-0.2% acetic or phosphoric acid
-
Mobile Phase B: Methanol or Acetonitrile
-
Vanillin standard of known concentration
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Sample Preparation: Centrifuge the culture broth to pellet cells. Collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates. Dilute the sample as necessary with the mobile phase to fall within the linear range of the calibration curve.
-
Standard Curve Preparation: Prepare a series of vanillin standards of known concentrations (e.g., 10 to 500 mg/L) in the mobile phase.
-
Chromatographic Conditions (Example):
-
Analysis: Inject the prepared standards to generate a calibration curve (peak area vs. concentration). Inject the prepared samples.
-
Quantification: Identify the vanillin peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the concentration of vanillin in the sample by interpolating its peak area on the standard curve.
Protocol: Whole-Cell Bioconversion of Ferulic Acid
This protocol describes a typical batch experiment for converting ferulic acid to vanillin using a microbial catalyst, such as engineered E. coli or a native producer like Bacillus subtilis.[1][30]
Materials:
-
Bacterial strain (e.g., B. subtilis B7-S)
-
Seed culture medium (e.g., Luria-Bertani or MRS broth)
-
Production medium (e.g., mineral salts medium or 2YT broth)
-
Ferulic acid stock solution
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the bacterial strain into a flask containing seed culture medium. Grow overnight in a shaking incubator at the optimal temperature (e.g., 35-37°C) and agitation (e.g., 200 rpm).
-
Production Culture: Inoculate the production medium with the seed culture (e.g., 5% v/v inoculum).[1]
-
Induction (if applicable): If using an engineered strain with an inducible promoter (e.g., T7 promoter in E. coli BL21(DE3)), add the inducer (e.g., IPTG) when the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8). For some systems, leaky expression without an inducer may be optimal.[12][20]
-
Substrate Addition: Add ferulic acid from a sterile stock solution to the desired final concentration (e.g., 0.6 - 2.0 g/L).[1] The pH of the medium may need to be adjusted to an optimal alkaline value (e.g., pH 9.0) to increase substrate solubility and optimize conversion.[1]
-
Bioconversion: Incubate the production culture in a shaking incubator for the desired time (e.g., 3 to 72 hours). Collect samples periodically.
-
Analysis: Process the collected samples (centrifugation, filtration) and analyze for vanillin concentration using the HPLC method described above.
Conclusion and Future Outlook
The biosynthesis of vanillin and its derivatives is a mature yet continually evolving field of biotechnology. Significant progress has been made in elucidating the various natural and engineered pathways, leading to substantial increases in production titers. The CoA-dependent pathway from ferulic acid remains one of the most efficient bioconversion routes, while de novo synthesis from glucose holds immense promise for cost-effective, large-scale production.
Future research will likely focus on several key areas:
-
Enzyme Discovery and Engineering: Identifying novel enzymes with superior kinetics, substrate specificity, and stability will be crucial. Rational design and directed evolution of enzymes like ECH and ACAR can further boost pathway efficiency.[10][11]
-
Host Strain Optimization: Mitigating vanillin toxicity through strategies like in situ product removal, glycosylation, or enhancing host tolerance via metabolic and evolutionary engineering will be essential for achieving higher titers.
-
Pathway Regulation: Fine-tuning gene expression levels to balance metabolic flux and avoid the accumulation of toxic intermediates is a key challenge in synthetic biology that will improve pathway performance.
-
Valorization of Lignin: Developing more efficient processes to depolymerize lignin and directly convert its aromatic monomers into vanillin remains a major goal for a truly sustainable bio-economy.[17]
By integrating systems biology, synthetic biology, and process engineering, the biotechnological production of vanillin and its derivatives will continue to become more efficient and economically competitive, meeting the growing global demand for natural and sustainably sourced products.
References
- 1. A microbial transformation using Bacillus subtilis B7-S to produce natural vanillin from ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coculture engineering for efficient production of vanillyl alcohol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic synthesis of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Developing efficient vanillin biosynthesis system by regulating feruloyl-CoA synthetase and enoyl-CoA hydratase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Vanillin by Rational Design of Enoyl-CoA Hydratase/Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Vanillin by Rational Design of Enoyl-CoA Hydratase/Lyase [ouci.dntb.gov.ua]
- 12. Production of vanillin by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vanillin production using Escherichia coli cells over-expressing isoeugenol monooxygenase of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Shortest biocatalytic pathway to natural vanillin from eugenol or clove oil – acib [acib.at]
- 17. mdpi.com [mdpi.com]
- 18. Phenolic Biotransformations during Conversion of Ferulic Acid to Vanillin by Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The ins and outs of vanillyl alcohol oxidase: Identification of ligand migration paths - PMC [pmc.ncbi.nlm.nih.gov]
- 24. edepot.wur.nl [edepot.wur.nl]
- 25. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. manuallib.com [manuallib.com]
- 29. researchgate.net [researchgate.net]
- 30. One-pot microbial bioconversion of wheat bran ferulic acid to biovanillin - PMC [pmc.ncbi.nlm.nih.gov]
Vanillin Isobutyrate: A Technical Guide to Thermal Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential degradation profile of vanillin (B372448) isobutyrate. While direct, publicly available quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for vanillin isobutyrate is limited, this document extrapolates its likely thermal behavior based on its chemical structure and extensive data available for its parent compound, vanillin. This guide also outlines the standard experimental protocols necessary to formally characterize its thermal properties.
This compound (CAS No. 20665-85-4) is a synthetic flavoring agent and fragrance ingredient valued for its sweet, creamy vanilla-like aroma.[1] It is used in a variety of products, including baked goods, beverages, perfumes, and personal care items. Its reported stability under heat makes it a valuable component in applications requiring thermal processing.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₄ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 165-166 °C @ 2.00 mm Hg; 315 °C @ 760 mm Hg | [3] |
| Density | 1.110 - 1.138 g/cm³ | [2][3] |
| Refractive Index | 1.522 - 1.526 | [2][3] |
Thermal Stability Profile
To understand its likely thermal behavior, it is instructive to examine the thermal properties of its parent compound, vanillin. Vanillin's thermal decomposition has been studied more extensively and is reported to begin at temperatures above 150°C.[4] One study indicated that after being heated at 150°C for 24 hours, the thermal decomposition ratio of vanillin reached 5%.[5]
Given the structure of this compound, the ester linkage is a potential point of initial thermal cleavage. This would likely yield vanillin and isobutyric acid (or its subsequent degradation products) as primary thermal degradants. Following this initial hydrolysis or pyrolysis of the ester, the subsequent degradation would likely follow the established pathways for vanillin.
Predicted Degradation Pathway
The degradation of this compound under thermal stress is likely a multi-step process. The proposed primary degradation pathway is illustrated below.
Caption: Proposed degradation of this compound.
Studies on the pyrolysis of vanillin have identified several key decomposition products. At temperatures between 500°C and 650°C, the main products include guaiacol, 5-formylsalicyaldehyde, and 4-hydroxybenzaldehyde.[6] At higher temperatures (around 800°C), further degradation to aromatic compounds like benzene, naphthalene, and anthracene (B1667546) is observed.[6] In the event of a fire, hazardous decomposition products such as carbon oxides are expected.[7]
Experimental Protocols
To definitively determine the thermal stability and degradation profile of this compound, a series of standard analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of thermal decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert pan (e.g., aluminum or platinum).
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, and also under an oxidizing atmosphere (e.g., air) for comparison. The flow rate is kept constant (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is determined from this curve.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, glass transition temperature, and enthalpy of fusion.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.
-
Temperature Program: The sample is typically heated at a constant rate (e.g., 10°C/min) through its expected melting range.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined as the peak of the endothermic transition.
Forced Degradation Study
A forced degradation or stress study is essential for identifying potential degradation products and pathways under various conditions.[8][9]
Caption: General workflow for a forced degradation study.
Methodology:
-
Stress Conditions: this compound samples are subjected to a range of stress conditions, including:
-
Thermal: Heating in a controlled oven at various temperatures.
-
Acidic Hydrolysis: Refluxing in a dilute acid (e.g., 0.1 N HCl).[4]
-
Alkaline Hydrolysis: Refluxing in a dilute base (e.g., 0.1 N NaOH).[4]
-
Oxidative: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30%).[4]
-
Photolytic: Exposure to light as per ICH Q1B guidelines.
-
-
Analysis: The stressed samples are then analyzed using a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products.
-
Identification: The degradation products are identified and characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Summary and Conclusion
While specific quantitative data on the thermal stability of this compound is not widely published, its chemical structure and the known behavior of vanillin provide a strong basis for predicting its degradation profile. The primary thermal degradation is likely initiated by the cleavage of the isobutyrate ester, followed by the subsequent decomposition of the resulting vanillin molecule into known products such as guaiacol and other phenolic compounds.
For drug development and other applications where a detailed understanding of thermal stability is critical, it is imperative to perform the experimental protocols outlined in this guide, including TGA, DSC, and a comprehensive forced degradation study. This will provide the necessary quantitative data to fully characterize the thermal stability and degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. asianjpr.com [asianjpr.com]
- 5. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 6. Frontiers | Mechanistic Kinetic Analysis of Fast Pyrolysis of Vanillin to Primary Phenols [frontiersin.org]
- 7. Study on Thermal Stability and Thermal Decomposition Mechanism of Vanillin [xuebao.sit.edu.cn]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Biocatalytic Synthesis of Vanillin Isobutyrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanillin (B372448) isobutyrate, a valuable flavor and fragrance compound, is increasingly being synthesized via biocatalytic routes to meet the growing demand for natural and sustainably produced ingredients. This technical guide provides a comprehensive overview of the biocatalytic synthesis of vanillin isobutyrate, with a focus on lipase-catalyzed esterification. It details the experimental protocols, presents quantitative data for reaction optimization, and illustrates the key processes through logical and reaction-based diagrams. This document is intended to serve as a practical resource for researchers and professionals in the fields of biocatalysis, flavor chemistry, and pharmaceutical development.
Introduction
The synthesis of flavor esters through biocatalysis offers several advantages over traditional chemical methods, including milder reaction conditions, higher specificity, reduced byproducts, and a "green" label that is highly sought after in the food and cosmetic industries. This compound is an ester that combines the characteristic creamy and sweet notes of vanillin with the fruity aroma of isobutyric acid, making it a desirable compound for a variety of applications. The use of lipases, particularly in an immobilized form, has been a key strategy in the efficient synthesis of this and other flavor esters.
This guide focuses on the lipase-catalyzed synthesis of this compound from vanillin and isobutyric anhydride, a well-documented and efficient method.
Enzymatic Reaction Pathway
The core of the biocatalytic synthesis of this compound is an esterification reaction catalyzed by a lipase (B570770). The enzyme facilitates the reaction between the hydroxyl group of vanillin and an acyl donor, in this case, isobutyric anhydride.
Experimental Protocols
The following protocols are based on a documented method for the biocatalytic synthesis of this compound.[1]
Materials
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Isobutyric anhydride
-
Immobilized lipase from Thermomyces thermophilus (activity: 240-260 U/g), immobilized by silica (B1680970) gel adsorption
-
Filter cloth (120-140 mesh)
-
Three-neck round-bottom flask
-
Heating mantle with stirrer
-
Molecular distillation apparatus
Synthesis Procedure
-
Reactant Preparation: In a three-neck round-bottom flask, combine vanillin and isobutyric anhydride. A typical molar ratio is 1:1.1 to 1:1.3 (vanillin:isobutyric anhydride).[1]
-
Melting and Mixing: Heat the mixture to 90-110°C with stirring to melt the reactants and ensure a homogenous mixture.[1]
-
Cooling: Cool the reaction mixture to the optimal reaction temperature of 45-55°C.[1]
-
Enzymatic Reaction: Add the immobilized lipase to the cooled mixture. The amount of lipase is typically 8-15% by weight of the vanillin.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to determine the consumption of vanillin.[1]
-
Enzyme Recovery: Once the reaction is complete, filter the reaction mixture through a 120-140 mesh filter cloth to recover the immobilized lipase for potential reuse.[1]
-
Product Purification: The filtrate, containing this compound and the isobutyric acid byproduct, is then purified using molecular distillation.[1]
Purification via Molecular Distillation
A three-stage molecular distillation process is effective for obtaining high-purity this compound.[1] The conditions for each stage are outlined in the table below.
Quantitative Data
The following tables summarize the key quantitative parameters for the biocatalytic synthesis of this compound.
Table 1: Reaction Parameters [1]
| Parameter | Value |
| Enzyme | Immobilized Lipase from Thermomyces thermophilus |
| Enzyme Activity | 240-260 U/g |
| Substrates | Vanillin, Isobutyric Anhydride |
| Molar Ratio (Vanillin:Isobutyric Anhydride) | 1:1.1 - 1:1.3 |
| Enzyme Loading | 8-15% (by weight of vanillin) |
| Reaction Temperature | 45-55°C |
Table 2: Molecular Distillation Parameters for Purification [1]
| Stage | Temperature | Vacuum |
| I | 102-105°C | 80-83 Pa |
| II | 102-105°C | 45-48 Pa |
| III | 137-140°C | 5-8 Pa |
Table 3: Yield and Purity [1]
| Metric | Biocatalytic Method | Chemical Method (for comparison) |
| Yield | Up to 97.46% | 91.2% - 92.64% |
| Purity | Up to 99.99% | 98.61% - 99.14% |
Experimental Workflow and Logical Relationships
The overall workflow for the biocatalytic synthesis of this compound is a multi-step process that involves careful control of reaction conditions and a crucial purification step to achieve a high-purity product. The relationships between the different stages are illustrated below.
Conclusion
The biocatalytic synthesis of this compound using immobilized lipase presents a highly efficient, sustainable, and environmentally friendly alternative to traditional chemical synthesis. The method detailed in this guide, utilizing an immobilized lipase from Thermomyces thermophilus, demonstrates the potential to achieve high yields and exceptional purity under mild reaction conditions. The straightforward recovery and potential for reuse of the immobilized enzyme further enhance the economic viability of this biocatalytic process. For researchers and professionals in the field, the adoption of such biocatalytic strategies is a promising avenue for the development of natural and high-quality flavor and fragrance ingredients. Further research could focus on exploring other lipases, optimizing reaction media, and developing continuous flow processes to further improve the efficiency and scalability of this synthesis.
References
The Synthesis of Vanillin Isobutyrate via Acid Anhydride Esterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of vanillin (B372448) isobutyrate, a valuable flavor and fragrance compound, through the esterification of vanillin with isobutyric anhydride (B1165640). This document provides a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction conditions and yields. The information presented is intended to serve as a practical resource for laboratory-scale synthesis and process optimization.
Introduction
Vanillin isobutyrate is an important derivative of vanillin, prized for its strong, sweet, and creamy vanilla-like aroma with fruity undertones. It finds widespread application in the food, beverage, and fragrance industries. The synthesis of this compound is typically achieved through the esterification of the phenolic hydroxyl group of vanillin. Among the various methods, the use of isobutyric anhydride as the acylating agent offers a direct and efficient route to the desired product. This guide focuses on the synthesis of this compound using isobutyric anhydride, exploring different catalytic systems and reaction conditions.
Reaction Mechanism and Signaling Pathway
The core of the synthesis is the nucleophilic acyl substitution reaction between vanillin and isobutyric anhydride. The phenolic hydroxyl group of vanillin acts as a nucleophile, attacking one of the carbonyl carbons of the isobutyric anhydride. This reaction is typically facilitated by a catalyst, which can be a base or an enzyme. The general chemical transformation is depicted below.
Caption: Chemical transformation of vanillin and isobutyric anhydride to this compound.
Comparative Data on Synthetic Protocols
Several methods for the synthesis of this compound using isobutyric anhydride have been reported, primarily differing in the choice of catalyst and solvent. The following table summarizes the quantitative data from various experimental protocols.
| Method | Catalyst | Solvent | Vanillin (molar eq.) | Isobutyric Anhydride (molar eq.) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Sodium Carbonate | Toluene (B28343) | 1 | 1.11 | 0.07 mol eq. | Room Temp. (25) | 3 | 99.2 | 99.1 | [1] |
| 2 | Sodium Carbonate | None | 1 | 1.2 | 4.9 wt% of vanillin | 50 | - | 92.64 | - | [2] |
| 3 | Sodium Acetate (B1210297) | None | 1 | - | 4.9 wt% of vanillin | 80 | - | 91.2 | 98.61 | [2] |
| 4 | Lipase (B570770) | None | 1 | - | 8-15 wt% of vanillin | 45-55 | - | 97.46 | 99.82 | [2] |
| 5 | Alkali metal salt of lower carboxylic acid | None | 1 | - | - | 60-120 | - | >83 | >98 | [3] |
Detailed Experimental Protocols
Method 1: Sodium Carbonate Catalyzed Synthesis in Toluene at Room Temperature[1]
This method offers a high yield under mild, room temperature conditions.
Materials:
-
Vanillin
-
Isobutyric anhydride
-
Sodium carbonate (anhydrous)
-
Toluene
-
15% Sodium hydroxide (B78521) solution
-
Water
-
Three-neck round-bottom flask equipped with a stirrer, dropping funnel, and thermometer
Procedure:
-
To a three-neck round-bottom flask, add 115 mL of toluene, 106.5 g (0.70 mol) of vanillin, and 5.3 g (0.05 mol) of sodium carbonate.
-
Begin stirring the mixture.
-
At room temperature (approximately 25°C), add 129.3 g (0.78 mol) of isobutyric anhydride dropwise over a period of 1 hour.
-
Continue stirring the reaction mixture for an additional 2 hours.
-
After the reaction is complete, stop stirring and transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 15% sodium hydroxide solution, followed by a water wash.
-
Recover the toluene by distillation.
-
The crude product is then purified by vacuum distillation to yield this compound.
Method 2: Solvent-Free Synthesis with Sodium Carbonate Catalysis[2]
This protocol avoids the use of a solvent, simplifying the workup process.
Materials:
-
Vanillin
-
Isobutyric anhydride
-
Sodium carbonate (anhydrous)
-
10% Sodium hydroxide solution
-
Water
-
Three-neck round-bottom flask
Procedure:
-
Add 152 g (1 mol) of vanillin and 189.6 g (1.2 mol) of isobutyric anhydride to a three-neck round-bottom flask.
-
Heat the mixture to 100°C to melt the solids and stir for 5 minutes to ensure homogeneity.
-
Cool the mixture to 50°C and add 7.5 g of sodium carbonate.
-
Maintain the temperature at 50°C and continue stirring until the reaction is complete (monitoring by TLC or GC is recommended).
-
Upon completion, wash the reaction mixture with a 10% NaOH solution, followed by a water wash.
-
The final product is obtained by vacuum distillation.
Method 3: Solvent-Free Synthesis with Sodium Acetate Catalysis[2]
This method utilizes sodium acetate as an alternative catalyst under solvent-free conditions.
Materials:
-
Vanillin
-
Isobutyric anhydride
-
Sodium acetate
-
Three-neck round-bottom flask
Procedure:
-
In a three-neck round-bottom flask, combine 152 g (1 mol) of vanillin, 189.6 g (1.2 mol) of isobutyric anhydride, and 7.5 g of sodium acetate.
-
Heat the mixture to 80°C to melt the reactants and initiate the reaction.
-
Maintain the temperature and stir the mixture.
-
After the reaction is complete, the product is directly purified by vacuum distillation at 120°C and 110 mmHg to remove unreacted starting materials and byproducts, followed by distillation of the this compound.
Experimental Workflow
The general workflow for the synthesis of this compound using an acid anhydride can be visualized as follows:
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from vanillin and isobutyric anhydride is a robust and efficient process. The choice of catalyst and reaction conditions significantly impacts the yield, purity, and environmental footprint of the synthesis. Room temperature synthesis in toluene with sodium carbonate offers high yields under mild conditions, while solvent-free methods with sodium carbonate or sodium acetate provide a more streamlined and potentially greener alternative. For applications requiring very high purity, biocatalytic methods using lipase are also a viable, though potentially slower, option. The detailed protocols and comparative data presented in this guide should aid researchers in selecting and optimizing a synthetic route that best suits their specific needs.
References
- 1. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 3. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Acyl Chloride Method for Vanillin Isobutyrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of vanillin (B372448) isobutyrate utilizing the acyl chloride method. This guide details the underlying chemical principles, experimental procedures, and analytical characterization of the synthesis, offering valuable insights for researchers and professionals in the fields of chemistry and drug development.
Introduction
Vanillin isobutyrate, also known as 4-formyl-2-methoxyphenyl (B587787) isobutyrate, is a valuable compound used in the flavor, fragrance, and pharmaceutical industries. It possesses a sweet, creamy, and fruity aroma, making it a desirable ingredient in various consumer products. The synthesis of this compound can be achieved through several methods, with the acyl chloride route offering a direct and efficient pathway. This method involves the esterification of vanillin with isobutyryl chloride in the presence of a base catalyst. This document will focus on the specifics of this synthetic approach.
Reaction Mechanism and Stoichiometry
The synthesis of this compound via the acyl chloride method proceeds through a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of vanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. A base, typically a tertiary amine like triethylamine (B128534), is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction:
Vanillin + Isobutyryl Chloride → this compound + Triethylamine Hydrochloride
Experimental Protocols
This section details the experimental procedure for the synthesis of this compound using the acyl chloride method, based on established protocols.[1]
Materials and Equipment
-
Reactants: Vanillin, Isobutyryl Chloride
-
Solvent: 1,2-Dichloroethane
-
Catalyst: Triethylamine
-
Apparatus: Three-neck round-bottom flask, stirrer, dropping funnel, inner thermometer, vacuum distillation setup
Synthesis Procedure
-
Reaction Setup: In a 500 mL three-neck flask equipped with a stirrer, dropping funnel, and an internal thermometer, add 250 mL of 1,2-dichloroethane, 79.0 g (0.52 mol) of vanillin, and 55.4 g (0.52 mol) of isobutyryl chloride.[1]
-
Initiation: Begin stirring the mixture at room temperature (approximately 25°C).[1]
-
Catalyst Addition: Slowly add 26.3 g (0.26 mol) of triethylamine dropwise into the flask over a period of 1 hour.[1]
-
Reaction: Continue to stir the reaction mixture for an additional 3 hours at room temperature.[1]
-
Workup:
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.[1]
Data Presentation
The following table summarizes the quantitative data associated with the acyl chloride method for this compound synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Vanillin | 79.0 g (0.52 mol) | [1] |
| Isobutyryl Chloride | 55.4 g (0.52 mol) | [1] |
| Triethylamine | 26.3 g (0.26 mol) | [1] |
| Solvent | ||
| 1,2-Dichloroethane | 250 mL | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature (~25°C) | [1] |
| Reaction Time | 4 hours | [1] |
| Product | ||
| Yield | 103.9 g (90%) | [1] |
| Purity | 98.5% | [1] |
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.
Spectroscopic Data
-
¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key stretches include the ester C=O at approximately 1760 cm⁻¹, the aldehyde C=O at around 1698 cm⁻¹, and the aldehyde C-H at 2839 and 2735 cm⁻¹.[3][4]
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the synthesis of this compound.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
The diagram below outlines the key stages of the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for synthesis.
Conclusion
The acyl chloride method provides a reliable and high-yielding route for the synthesis of this compound. The reaction proceeds under mild conditions and the product can be purified to a high degree using standard laboratory techniques. This guide offers a detailed protocol and relevant data to aid researchers in the successful synthesis and characterization of this important flavor and fragrance compound.
References
Vanillin Isobutyrate: An In-depth Technical Guide to its Organoleptic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448) isobutyrate (CAS No. 20665-85-4) is a synthetic flavoring and fragrance ingredient prized for its complex and desirable sensory characteristics. As an ester of vanillin, it offers a unique aromatic profile that finds extensive application in the food, beverage, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the organoleptic properties of vanillin isobutyrate, including its detailed aroma and flavor profile, relevant physicochemical data, and the underlying biochemical pathways governing its perception. Furthermore, this document outlines standardized methodologies for its sensory evaluation, providing a framework for reproducible and comparative analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its application in various formulations and for understanding its behavior during processing and storage.
| Property | Value | Reference |
| Synonyms | Isobutavan, 4-Formyl-2-methoxyphenyl isobutyrate | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][2] |
| Odor | Sweet, creamy, vanilla-like with fruity and caramel (B1170704) notes | [3] |
| Taste | Sweet, vanilla-like | [4] |
| Purity | 96-98% | [2] |
| Boiling Point | 312.9 ± 27.0 °C (Predicted) | [3] |
| Flash Point | >100 °C | [2] |
| Solubility | Soluble in alcohol and organic solvents; Insoluble in water | [2][4] |
| Density | 1.12 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.524 | [3] |
Organoleptic Profile
This compound possesses a multifaceted organoleptic profile characterized by a dominant sweet, creamy, and vanilla-like aroma and taste. Its sensory characteristics are often described as richer and more complex than vanillin, with additional nuanced notes.
Aroma Profile
The aroma of this compound is predominantly sweet and creamy with a strong vanilla character.[3] It is also described as having fruity and caramel undertones.[3] Some sources also note a chocolate-like nuance. This complexity makes it a versatile ingredient in both flavor and fragrance applications.
Flavor Profile
The taste of this compound is primarily sweet and vanilla-like.[4] It is used in a variety of food products to impart a rich, creamy vanilla flavor.
Due to the limited availability of public, quantitative sensory panel data for this compound, Table 2 presents an illustrative flavor profile with hypothetical intensity ratings on a 10-point scale. This serves as a representative example for researchers looking to conduct their own sensory evaluations.
| Attribute | Intensity (1-10) | Description |
| Sweet | 8 | Clean, sugary sweetness |
| Vanilla | 9 | Dominant, rich, and creamy vanilla character |
| Creamy | 7 | Smooth, dairy-like mouthfeel and aroma |
| Fruity | 4 | Subtle notes of ripe, cooked fruit |
| Caramel | 3 | Light, toasted sugar and buttery notes |
| Chocolate | 2 | Faint cocoa or white chocolate undertones |
| Powdery | 2 | A slight, dry, powdery finish |
Sensory Perception: Signaling Pathways
The perception of this compound's flavor and aroma is a complex process involving interactions with specific receptors in the gustatory and olfactory systems.
Gustatory (Taste) Signaling Pathway
The sweet taste of this compound is primarily mediated by the T1R2/T1R3 G-protein-coupled receptor (GPCR) found in taste receptor cells on the tongue.[5][6][7] The binding of sweet compounds to this receptor initiates an intracellular signaling cascade.
Olfactory (Smell) Signaling Pathway
The aroma of this compound is detected by olfactory receptor neurons in the nasal cavity. Odorant molecules bind to specific olfactory receptors (ORs), which are also a type of GPCR.[8] This binding event triggers a signaling cascade that leads to the perception of smell.
Experimental Protocols for Sensory Evaluation
Standardized sensory evaluation is critical for obtaining reliable and comparable data on the organoleptic properties of this compound. Descriptive analysis is a suitable method for this purpose.[9][10]
Panelist Selection and Training
A panel of 8-12 individuals should be selected based on their sensory acuity, ability to describe sensations, and availability. Panelists should undergo training to familiarize themselves with the aroma and flavor profile of vanillin and related compounds. Reference standards for key attributes (e.g., sweet, vanilla, creamy, fruity) should be provided.
Sample Preparation
This compound should be dissolved in a neutral carrier, such as mineral oil for aroma evaluation or a 5% sugar solution for flavor evaluation, at various concentrations. Samples should be presented in coded, identical containers to prevent bias.
Evaluation Procedure
A quantitative descriptive analysis (QDA) method is recommended.[11] Panelists should evaluate the samples individually in a controlled environment with proper lighting and ventilation. They should rate the intensity of each identified attribute on a structured scale (e.g., a 15-point numerical scale).
Data Analysis
The data collected from the sensory panel should be statistically analyzed to determine the mean intensity ratings for each attribute. Analysis of variance (ANOVA) can be used to assess significant differences between samples.
Experimental Workflow
The following diagram illustrates a typical workflow for the sensory evaluation of this compound.
Conclusion
This compound is a valuable ingredient with a complex and desirable organoleptic profile. Its rich, creamy, and sweet vanilla character, complemented by fruity and caramel notes, makes it suitable for a wide range of applications. Understanding its physicochemical properties, the biochemical basis of its perception, and standardized methods for its sensory evaluation is essential for its effective utilization in research, product development, and quality control. This technical guide provides a foundational resource for professionals working with this important flavor and fragrance compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. This compound | 20665-85-4 [chemicalbook.com]
- 4. ISOBUTYRATE DE VANILLINE | TECHNICAL DATA [prodasynth.com]
- 5. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]
- 11. foodresearchlab.com [foodresearchlab.com]
Vanillin Isobutyrate: A Technical Guide to its Flavor Profile Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448) isobutyrate is a synthetic flavoring agent and fragrance ingredient valued for its complex and desirable flavor profile.[1] As an ester of vanillin, it possesses a unique combination of aromatic notes that make it a versatile component in the food, beverage, fragrance, and pharmaceutical industries.[2] This technical guide provides an in-depth analysis of the flavor profile of vanillin isobutyrate, detailing its chemical properties, sensory attributes, and the analytical methodologies used for its evaluation. The information is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for formulation and development purposes.
Chemical and Physical Properties
This compound, also known as 4-formyl-2-methoxyphenyl (B587787) 2-methylpropanoate, is a colorless to pale yellow liquid or solid with a chemical formula of C12H14O4 and a molecular weight of 222.24 g/mol .[2][3] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 4-formyl-2-methoxyphenyl 2-methylpropanoate | [2] |
| Synonyms | Isobutavan, Vanillyl isobutyrate | [2] |
| CAS Number | 20665-85-4 | [3] |
| Molecular Formula | C12H14O4 | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/solid | [3] |
| Boiling Point | 312.9 °C (Predicted) | [4] |
| Melting Point | 27.0 to 31.0 °C | [4] |
| Density | 1.12 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.524 | [4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [5] |
| Odor | Sweet, vanilla, creamy, fruity, caramel (B1170704), chocolate | [4] |
Flavor and Aroma Profile: A Sensory Perspective
The flavor profile of this compound is predominantly characterized by its sweet and creamy vanilla notes.[1] However, its complexity arises from a range of secondary aromatic characteristics. Qualitative sensory descriptions from various sources consistently highlight a rich and multifaceted aroma.
Qualitative Flavor Descriptors
The organoleptic properties of this compound are described as:
-
Primary Notes: Sweet, creamy, and rich vanilla.[1]
-
Secondary Notes: Fruity (specifically apricot-like), caramel, and reminiscent of white chocolate and cream soda.
-
Subtle Nuances: Hints of nutmeg and a balsamic character.[6]
Quantitative Sensory Analysis
A comprehensive search of scientific literature did not yield publicly available quantitative sensory panel data, such as a Quantitative Descriptive Analysis (QDA), specifically for this compound. Such an analysis would involve a trained sensory panel rating the intensity of various flavor and aroma attributes on a defined scale.
For illustrative purposes, Table 2 presents a template for how quantitative sensory data for this compound would be structured. The attributes listed are based on the qualitative descriptors found in the literature. The intensity ratings are hypothetical and would need to be determined through rigorous sensory evaluation.
Table 2: Illustrative Quantitative Descriptive Analysis (QDA) Profile of this compound
| Attribute | Intensity (e.g., on a 15-point scale) |
| Aroma | |
| Sweet | (e.g., 12.5) |
| Creamy | (e.g., 11.0) |
| Vanilla | (e.g., 13.0) |
| Fruity (Apricot) | (e.g., 4.5) |
| Caramel | (e.g., 3.0) |
| White Chocolate | (e.g., 2.5) |
| Nutmeg | (e.g., 1.5) |
| Flavor | |
| Sweet | (e.g., 13.0) |
| Creamy | (e.g., 11.5) |
| Vanilla | (e.g., 13.5) |
| Fruity (Apricot) | (e.g., 5.0) |
| Caramel | (e.g., 3.5) |
| Mouthfeel | |
| Smooth | (e.g., 10.0) |
| Rich | (e.g., 9.5) |
Analytical Methodologies for Flavor Profile Analysis
The characterization of this compound's flavor profile relies on a combination of sensory and instrumental techniques.
Sensory Evaluation Protocols
A standard approach for sensory evaluation would involve a trained panel and established methodologies like Quantitative Descriptive Analysis (QDA).
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. They undergo extensive training to recognize and scale the intensity of various aroma and flavor attributes relevant to vanillin and its derivatives.
-
Lexicon Development: The panel collaboratively develops a consensus-based vocabulary (lexicon) to describe the sensory characteristics of this compound.
-
Sample Preparation: this compound is diluted in a neutral solvent (e.g., propylene (B89431) glycol or ethanol) to a concentration suitable for sensory evaluation. Samples are presented in coded, covered glass containers to minimize bias.
-
Evaluation: Panelists independently evaluate the samples in a controlled sensory booth. They rate the intensity of each attribute on a standardized scale (e.g., a 15-point line scale anchored with "low" and "high").
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a quantitative sensory profile, often visualized as a spider or radar plot.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile compounds that contribute to the overall flavor profile of a substance.[7]
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol). An internal standard may be added for quantitative analysis.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Typical GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min.
-
-
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the compounds.
Synthesis of this compound
This compound is typically synthesized through the esterification of vanillin with isobutyric anhydride (B1165640). Several methods exist, often varying in the choice of catalyst and solvent.
A common synthetic route involves the reaction of vanillin with isobutyric anhydride in the presence of a base catalyst, such as sodium acetate (B1210297) or sodium carbonate. The reaction is followed by purification steps, including distillation, to obtain the final product.
Applications in Research and Development
The well-defined and pleasant flavor profile of this compound makes it a valuable tool in various research and development contexts:
-
Flavor Masking in Pharmaceuticals: Its strong, sweet, and creamy notes can be effective in masking the unpleasant taste of active pharmaceutical ingredients (APIs), particularly in oral formulations for pediatric and geriatric populations.[2]
-
Food and Beverage Formulation: Researchers can utilize this compound to enhance the sensory experience of novel food products, including low-sugar and functional foods, where it can contribute to a perception of sweetness and richness.
-
Fragrance Development: In the fragrance industry, it serves as a fixative and a key component in creating warm, gourmand, and oriental scent profiles.
Conclusion
References
- 1. This compound Manufacturer & Suppliers |ELAROMA-VBAT - Elchemy [elchemy.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ISOBUTYRATE DE VANILLINE | TECHNICAL DATA [prodasynth.com]
- 4. This compound | 20665-85-4 [chemicalbook.com]
- 5. scent.vn [scent.vn]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols: Vanillin Isobutyrate as a Flavoring Agent in Food
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448) isobutyrate is a synthetic flavoring substance valued for its rich, creamy, and sweet vanilla-like aroma with fruity undertones.[1][2] Its stability under various processing conditions, including heat, makes it a versatile ingredient in a wide range of food products.[3][4] These application notes provide detailed information and protocols for the effective use and evaluation of vanillin isobutyrate in food matrices.
1.1 Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Isobutavan, 4-Formyl-2-methoxyphenyl isobutyrate | [1] |
| FEMA Number | 3754 | [5] |
| CAS Number | 20665-85-4 | [2] |
| Molecular Formula | C₁₂H₁₄O₄ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Odor | Heavy, sweet, vanillin, nutmeg-like | [2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [2] |
| Boiling Point | 312.9°C at 760 mmHg | [2] |
| Flash Point | 135.5°C | [2] |
1.2 Regulatory Status
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food.
Applications in Food Products
This compound is particularly useful in premium food products where a stable and complex vanilla flavor is desired. Its applications span various food categories, including baked goods, beverages, confectionery, and dairy products.[1][2][6][7]
2.1 Recommended Usage Levels
The following table provides typical and maximum recommended usage levels of this compound in various food categories. It is crucial to adhere to Good Manufacturing Practices (GMP) and start with lower concentrations, adjusting based on sensory evaluation.
| Food Category | Typical Usage Level (ppm) | Maximum FEMA GRAS Level (ppm) |
| Baked Goods | 1 - 5 | 15 |
| Beverages (non-alcoholic) | 1 - 5 | - |
| Breakfast Cereal | - | 10 |
| Chewing Gum | - | 20 |
| Confectionery & Frostings | 1 - 5 | 15 |
| Dairy Products (e.g., Ice Cream, Yogurt) | 1 - 5 | - |
Note: " - " indicates that a specific typical or maximum level was not found in the search results. Researchers should determine the optimal level through experimentation.
Experimental Protocols
The following protocols provide detailed methodologies for the sensory and analytical evaluation of this compound in food products.
3.1 Sensory Evaluation: Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists between two products. This protocol is adapted from ISO 4120:2004.
3.1.1 Objective
To determine if a perceptible sensory difference exists between a control product and a product flavored with this compound.
3.1.2 Materials
-
Control food product (without this compound)
-
Test food product (with this compound at a specified concentration)
-
Identical, odor-free sample cups, coded with random three-digit numbers
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation booths with controlled lighting and temperature
3.1.3 Panelists
A panel of 20-40 trained or consumer panelists is recommended.
3.1.4 Procedure
-
Sample Preparation:
-
Prepare both the control and test products under identical conditions, ensuring homogeneity.
-
For each panelist, present three samples in a randomized order: two of one product and one of the other (e.g., AAB, ABA, BAA, BBA, BAB, ABB, where A is the control and B is the test sample).
-
Portion the samples equally into the coded cups. The temperature of the samples should be uniform and appropriate for the food product.
-
-
Testing:
-
Instruct panelists to evaluate the samples from left to right.
-
Panelists should cleanse their palate with water and crackers between samples.
-
Each panelist must identify the "odd" or "different" sample.
-
A "forced choice" procedure is used, meaning a selection must be made.
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Refer to a statistical table for the triangle test to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
3.2 Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantitative analysis of this compound in food matrices. Method validation is essential for each specific matrix.
3.2.1 Objective
To quantify the concentration of this compound in a food sample.
3.2.2 Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for MS compatibility)
-
This compound standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Centrifuge
3.2.3 Sample Preparation
-
Solid and Semi-Solid Foods (e.g., Baked Goods, Confectionery):
-
Homogenize a representative sample of the food product.
-
Accurately weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water). The choice of solvent may need optimization based on the food matrix.
-
Vortex or sonicate for 15-30 minutes to ensure thorough extraction.
-
Centrifuge at 5000-10000 rpm for 10-15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Foods (e.g., Beverages, Dairy):
-
For clear liquids, dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.
-
For dairy products or other complex liquids, a protein precipitation step may be necessary. Mix the sample with an equal volume of acetonitrile, vortex, centrifuge, and filter the supernatant.[8][9]
-
3.2.4 Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of phosphoric or formic acid, e.g., 0.1%) is recommended. A typical starting condition could be 30% acetonitrile, increasing to 70% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Approximately 280 nm (based on vanillin's absorbance, should be optimized for this compound).
-
Injection Volume: 10-20 µL
3.2.5 Quantification
Prepare a calibration curve using standard solutions of this compound of known concentrations. Quantify the this compound in the sample by comparing its peak area to the calibration curve.
3.3 Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of volatile and semi-volatile compounds, including this compound, in food.
3.3.1 Objective
To identify and quantify this compound in a food sample, particularly for complex aroma profiling.
3.3.2 Equipment and Materials
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium carrier gas
-
Headspace or Solid-Phase Microextraction (SPME) autosampler
-
This compound standard
3.3.3 Sample Preparation (Headspace SPME)
-
Place a known amount of the homogenized food sample (e.g., 1-5 g) into a headspace vial.
-
For solid samples, adding a small amount of saturated salt solution can aid in the release of volatile compounds.
-
Seal the vial and incubate at a controlled temperature (e.g., 60-80 °C) for a set time (e.g., 20-30 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.
-
Desorb the fiber in the GC inlet.
3.3.4 GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 40-50 °C, hold for 2-5 minutes, then ramp at 5-10 °C/min to 250-280 °C, and hold for 5-10 minutes.
-
Carrier Gas Flow: Constant flow of approximately 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
3.3.5 Identification and Quantification
Identify this compound by comparing its mass spectrum and retention time to that of a pure standard. Quantification can be performed using an internal or external standard method.
3.4 Stability Testing: Accelerated Shelf-Life Study
This protocol is designed to predict the stability of this compound in a food product under accelerated conditions.[10][11]
3.4.1 Objective
To evaluate the stability of this compound in a food product over its shelf life by accelerating degradation processes.
3.4.2 Procedure
-
Storage Conditions:
-
Store samples of the food product containing this compound at elevated temperatures (e.g., 35 °C, 45 °C, and 55 °C) and controlled humidity.[12]
-
Store control samples at the recommended storage temperature (e.g., 20 °C or 4 °C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
-
-
Analysis:
-
At each time point, analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC or GC-MS).
-
Conduct sensory evaluation (e.g., triangle test against a freshly prepared sample) to assess any changes in the flavor profile.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each temperature.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) at each temperature.
-
Use the Arrhenius equation to model the effect of temperature on the degradation rate and predict the shelf life at normal storage conditions.
-
Signaling Pathways
The perception of this compound's flavor involves both the sense of smell (olfaction) and taste (gustation).
4.1 Olfactory Pathway
The aroma of this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.[13][14][15][16]
4.2 Taste Pathway
While the primary perception of vanillin is through its aroma, high concentrations can elicit a bitter taste. This is mediated by specific bitter taste receptors (TAS2Rs), which are also GPCRs.[17][18]
Experimental Workflows
5.1 Sensory Analysis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS 20665-85-4-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. Buy Bulk - this compound Isobutavan | Wholesale Supplier [sinofoodsupply.com]
- 4. This compound Manufacturer & Suppliers |ELAROMA-VBAT - Elchemy [elchemy.com]
- 5. vanillyl isobutyrate, 20665-85-4 [thegoodscentscompany.com]
- 6. This compound | 57345-19-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 11. Experimental accelerated shelf life determination of a ready-to-eat processed food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. foodaidquality.nutrition.tufts.edu [foodaidquality.nutrition.tufts.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. Olfactory system - Wikipedia [en.wikipedia.org]
- 17. Taste receptor - Wikipedia [en.wikipedia.org]
- 18. File:Signal Transaction of Taste; Bitter.svg - Wikimedia Commons [commons.wikimedia.org]
Application Notes and Protocols: Vanillin Isobutyrate in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448) isobutyrate is a synthetic fragrance ingredient prized for its rich, creamy vanilla aroma with sweet, fruity, and chocolate-like undertones.[1][2][3] Chemically, it is the ester of vanillin and isobutyric acid. Its stability and unique scent profile make it a versatile component in a wide array of fragrance applications, from personal care products to fine fragrances.[3][4][5] A key advantage of vanillin isobutyrate over vanillin is its reduced tendency to cause discoloration, making it particularly suitable for white or light-colored products like soaps.[1][6]
These application notes provide detailed protocols for the evaluation and incorporation of this compound in various fragrance formulations.
Physicochemical Properties and Specifications
A comprehensive understanding of this compound's properties is crucial for its effective use in formulations.
| Property | Value | Reference |
| Synonyms | Isobutavan, Vanillyl isobutyrate, 4-Formyl-2-methoxyphenyl isobutyrate | [2][7] |
| CAS Number | 20665-85-4 | [2][7] |
| Molecular Formula | C12H14O4 | [7] |
| Molecular Weight | 222.24 g/mol | [7] |
| Appearance | Colorless to pale yellow clear liquid | [1][6] |
| Odor Profile | Sweet, creamy vanilla, fruity, with notes of white chocolate, caramel, and butterscotch.[1][2][6] Less powdery than vanillin.[1] | [1][2][6] |
| Odor Strength | Medium | [1] |
| Substantivity on Skin | > 400 hours at 100% | [1] |
| Boiling Point | 165-166 °C @ 2.00 mm Hg | [1][7] |
| Density | 1.132 - 1.140 g/mL at 25 °C | [6] |
| Solubility | Soluble in alcohol; slightly soluble in water. | [1][7] |
| Flash Point | > 230 °F (> 110 °C) | [1] |
| Recommended Usage Level | Up to 2.0% in fragrance concentrate. | [1][8] |
| IFRA Maximum Acceptable Concentration (Finished Product) | 0.60% for most product categories (e.g., lip products, body lotions, fine fragrances) | [9] |
Experimental Protocols
The following protocols are designed to assess the performance, stability, and sensory characteristics of this compound in various fragrance applications.
Protocol for Evaluating Discoloration in Bar Soap
Objective: To assess the discoloration of a white soap base when incorporating this compound compared to vanillin.
Materials:
-
Melt-and-pour white soap base
-
This compound
-
Vanillin
-
Propylene (B89431) glycol (as a solvent)
-
Soap molds
-
Microwave or double boiler
-
Beakers and stirring rods
-
Colorimeter or a standardized light box for visual assessment
-
Control soap bar (no fragrance)
Methodology:
-
Preparation of Fragrance Solutions:
-
Prepare a 10% solution of this compound in propylene glycol.
-
Prepare a 10% solution of vanillin in propylene glycol.
-
-
Soap Base Preparation:
-
Melt 100g of the white soap base in a beaker using a microwave or double boiler.
-
Divide the melted soap base equally into three separate beakers (approximately 33.3g each).
-
-
Incorporation of Fragrances:
-
Beaker 1 (Control): Add no fragrance.
-
Beaker 2 (this compound): Add 0.67g of the 10% this compound solution (to achieve a 0.2% concentration of the active fragrance material). Stir gently but thoroughly.
-
Beaker 3 (Vanillin): Add 0.67g of the 10% vanillin solution (to achieve a 0.2% concentration). Stir gently but thoroughly.
-
-
Molding and Curing:
-
Pour the contents of each beaker into separate, labeled soap molds.
-
Allow the soaps to cool and harden at room temperature for 24 hours.
-
De-mold the soap bars and allow them to cure in a well-ventilated area, away from direct sunlight, for 4-6 weeks.[10]
-
-
Evaluation:
-
Visually assess the color of the soap bars against a white background at weekly intervals.
-
For quantitative analysis, use a colorimeter to measure the Lab* values of each soap bar at the start and at each evaluation interval.
-
Document any changes in color with photographs taken under consistent lighting conditions.
-
Protocol for Stability Testing in a Lotion Base
Objective: To evaluate the physical and chemical stability of a cosmetic emulsion (lotion) containing this compound under accelerated aging conditions.
Materials:
-
Unscented lotion base
-
This compound
-
Glass jars with airtight lids
-
Oven/Incubator capable of maintaining 40°C ± 2°C
-
Refrigerator capable of maintaining 4°C ± 2°C
-
pH meter
-
Viscometer
-
Control lotion sample (unscented)
Methodology:
-
Sample Preparation:
-
Prepare a batch of lotion with 0.5% this compound. Ensure it is homogeneously mixed.
-
Prepare a control batch of lotion without any fragrance.
-
Fill labeled, airtight glass jars with both the test and control lotions.
-
-
Storage Conditions:
-
Store samples of both batches under the following conditions for 12 weeks:
-
Refrigerated: 4°C ± 2°C
-
Room Temperature: 25°C ± 2°C
-
Elevated Temperature: 40°C ± 2°C
-
-
-
Evaluation Schedule:
-
Evaluate the samples at time 0, and then at weeks 1, 2, 4, 8, and 12.
-
-
Parameters to Evaluate:
-
Appearance: Visual changes in color, texture, and phase separation.
-
Odor: Any change from the initial scent profile.
-
pH: Measure the pH of the lotion.
-
Viscosity: Measure the viscosity of the lotion.
-
Acceptance Criteria: No significant changes in appearance, odor, pH (within ±0.5 units), or viscosity (within ±10%) compared to the control sample stored at room temperature.
Protocol for Sensory Panel Evaluation
Objective: To characterize the odor profile of this compound and evaluate its performance in a simple fragrance composition.
Materials:
-
This compound
-
Ethanol (B145695) (perfumer's grade)
-
Glass vials
-
Pipettes
-
Fragrance blotters (smelling strips)
-
A panel of at least 5 trained sensory assessors
Methodology:
-
Preparation of Solutions:
-
Prepare a 1% solution of this compound in ethanol.
-
Prepare a simple fragrance accord, for example:
-
This compound: 10%
-
Hedione: 40%
-
Iso E Super: 50%
-
-
Prepare a 10% dilution of this accord in ethanol.
-
-
Evaluation Procedure:
-
Dip fragrance blotters into each solution and allow the ethanol to evaporate for approximately 30 seconds.
-
Present the blotters to the sensory panel in a well-ventilated, odor-neutral room.
-
Ask panelists to describe the scent of the 1% this compound solution, noting the primary and secondary characteristics (e.g., vanilla, creamy, fruity, sweet).
-
Present the blotter with the fragrance accord and ask panelists to describe the overall scent and the contribution of the this compound.
-
Evaluate the scent evolution on the blotters at different time points (e.g., initial, 1 hour, 4 hours, 24 hours) to assess the substantivity and character development.
-
-
Data Analysis:
-
Compile the descriptive terms used by the panelists.
-
Create a sensory map or word cloud to visualize the odor profile.
-
Analyze the comments on the fragrance accord to understand how this compound interacts with other ingredients.
-
Application in Different Fragrance Formulations
-
Fine Fragrances: this compound can be used to impart a gourmand, creamy vanilla note. It blends well with floral, oriental, and woody notes, adding warmth and sweetness.[4]
-
Personal Care Products (Lotions, Creams, Body Washes): Its good stability and pleasant scent make it suitable for a wide range of personal care items.[3][11]
-
Soaps: As demonstrated, its low discoloration potential is a significant advantage in white or light-colored soap bars.[1][8]
-
Candles and Air Fresheners: this compound can be used to create warm, inviting, and long-lasting vanilla-based home fragrances.[4]
Safety and Regulatory Information
-
RIFM: The Research Institute for Fragrance Materials has assessed the safety of this compound. The existing data support its use in fragrance formulations under the established guidelines.[9]
-
IFRA Standards: The International Fragrance Association has set a maximum acceptable concentration for this compound in various product categories to ensure consumer safety. For many leave-on and rinse-off products, this is 0.60%.[9]
-
General Handling: Standard laboratory safety precautions should be observed when handling this compound, including the use of gloves and safety glasses. Work in a well-ventilated area.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific product formulations and testing capabilities. It is the responsibility of the formulator to ensure the safety and stability of the final product.
References
- 1. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s4science.at [s4science.at]
- 3. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 4. mdpi.com [mdpi.com]
- 5. sweetucandles.com [sweetucandles.com]
- 6. nicandlesupplies.co.uk [nicandlesupplies.co.uk]
- 7. How to Test Fragrances in Candles | Bramble Berry [brambleberry.com]
- 8. certifiedcosmetics.com [certifiedcosmetics.com]
- 9. scielo.br [scielo.br]
- 10. wholesalesuppliesplus.com [wholesalesuppliesplus.com]
- 11. candlescience.com [candlescience.com]
Vanillin Isobutyrate as a Building Block in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of vanillin (B372448) isobutyrate as a building block in polymer synthesis. While vanillin and its derivatives are widely explored for creating bio-based polymers, the direct polymerization of vanillin isobutyrate is not extensively documented due to the esterification of its reactive phenolic hydroxyl group. However, its inherent structure offers intriguing possibilities for modification and incorporation into polymeric materials.
This document outlines two primary pathways for utilizing this compound in polymer chemistry:
-
Chemical Modification of this compound to Yield Polymerizable Monomers: This section details protocols for transforming this compound into monomers suitable for various polymerization techniques.
-
Polymerization of Vanillin Derivatives as a Proof-of-Concept: This section provides established protocols for synthesizing polymers from closely related vanillin derivatives, demonstrating the versatility of the vanillin scaffold and providing a basis for developing polymers from modified this compound.
Chemical Modification of this compound for Polymer Synthesis
The structure of this compound, with its protected hydroxyl group and a reactive aldehyde functionality, presents unique opportunities for monomer synthesis. The following protocols describe potential modifications.
Reduction of the Aldehyde Group to Form a Monofunctional Alcohol
This protocol details the conversion of the aldehyde group of this compound into a primary alcohol. The resulting molecule can be used as a chain-terminating agent to control molecular weight in condensation polymerization or as a grafting molecule onto a polymer backbone.
Experimental Protocol: Reduction of this compound
-
Materials:
-
This compound (1.12 mmol, 0.250 g)
-
Methanol (B129727) (5.00 mL)
-
Sodium borohydride (B1222165) (1.32 mmol, 0.050 g)
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound in methanol and add a stir bar.
-
Cool the stirred solution in an ice-water bath.
-
Add sodium borohydride in three portions over 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 70:30 hexane/ethyl acetate (B1210297) mobile phase.[1]
-
Once the this compound is consumed (typically 20-30 minutes), quench the reaction at 0 °C by slowly adding 5 mL of saturated aqueous ammonium chloride.[1]
-
Add 30 mL of water to the mixture and extract with diethyl ether (3 x 10 mL).
-
Combine the organic extracts, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate.[1]
-
Filter the solution and remove the solvent by rotary evaporation to yield the alcohol product.
-
Logical Workflow for this compound Modification and Polymer Incorporation
Caption: Workflow for modifying this compound and its incorporation into polymers.
Polymer Synthesis from Vanillin Derivatives
The following protocols for the polymerization of vanillin-derived monomers serve as a strong indicator of the potential for developing polymers from modified this compound.
Free Radical Polymerization of Vanillin-Based Acrylate (B77674) Monomers
Vanillin can be converted to an acrylate monomer, which can then be polymerized. This approach is used to create smart polymers when copolymerized with monomers like N-isopropyl acrylamide (B121943) (NIPAAm).[2][3]
Experimental Protocol: Synthesis of Photo Cross-Linkable Poly(NIPAAm-co-DEAMVA-co-DMIA) [3]
-
Materials:
-
N-isopropyl acrylamide (NIPAAm) (17.6 mmol, 2.00 g)
-
2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA) (10, 15, or 20 mol %)
-
Dimethylmaleimidoacrylate (DMIA) (5 mol %)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (approx. 10 mg)
-
Ethanol (50 mL)
-
Diethyl ether
-
-
Procedure:
-
In a 100-mL round-bottomed flask, dissolve NIPAAm, DEAMVA, and DMIA in ethanol.
-
Add AIBN to the mixture.
-
Purge the reaction mixture with argon for 20 minutes.
-
Heat the flask in an oil bath at 70 °C for 8 hours.
-
After cooling to room temperature, precipitate the polymer in diethyl ether at -50 °C.
-
Experimental Workflow for Free Radical Polymerization
Caption: Workflow for the free radical polymerization of vanillin-derived monomers.
Synthesis of Polyesters from Vanillin-Derived Diols
Vanillin can be converted into diol monomers, which are then used to synthesize polyesters through polycondensation.[4]
Experimental Protocol: Synthesis of Polyesters from Vanillin-Based Diols [4]
-
Materials:
-
Vanillin-derived diol monomer (e.g., HMEO)
-
Diacyl chloride (e.g., oxalyl chloride, succinyl chloride, terephthaloyl chloride)
-
Anhydrous solvent (e.g., THF)
-
Methanol
-
-
Procedure:
-
In a two-necked flask under a nitrogen atmosphere, dissolve the vanillin-derived diol and diacyl chloride in the anhydrous solvent.
-
Add a solution of pyridine in the same solvent dropwise at room temperature with stirring.
-
Continue the reaction for 24 hours.
-
Pour the reaction mixture into a large amount of methanol to precipitate the polyester (B1180765).
-
Collect the polymer by centrifugation and dry under vacuum at 50 °C for 24 hours.
-
Simplified Reaction Scheme for Polyester Synthesis
Caption: Formation of a polyester from a vanillin-derived diol and a diacyl chloride.
Quantitative Data Summary
The following tables summarize key quantitative data for polymers synthesized from vanillin derivatives, providing a benchmark for the expected properties of polymers derived from modified this compound.
Table 1: Thermal Properties of Vanillin-Based Polymers
| Polymer Type | Comonomers | Tg (°C) | Td5% (°C) | Reference |
| Poly(carbonate urethane) | BHMC, various diisocyanates | 97.3 - 138.3 | - | [5] |
| Poly(carbonate ester) | BHMC, various diacyl chlorides | 37.4 - 74.1 | - | [5] |
| Epoxy Resin | Vanillin-derived diepoxides | ~214 | >350 | ,[4] |
| Polyester | Methylated divanillyl diol, bio-based diesters | -5 to 139 | up to 350 | [6] |
Tg = Glass transition temperature; Td5% = Temperature at 5% weight loss (thermal stability)
Table 2: Molecular Weight Data for Vanillin-Based Polymers
| Polymer Type | Comonomers | Mn ( g/mol ) | PDI | Reference |
| Poly(carbonate urethane) | BHMC, various diisocyanates | 16,400 - 24,400 | 1.36 - 2.17 | [5] |
| Poly(carbonate ester) | BHMC, various diacyl chlorides | 3,100 - 7,900 | 1.31 - 1.65 | [5] |
Mn = Number-average molecular weight; PDI = Polydispersity index
Conclusion
While this compound is not a conventional monomer for direct polymerization, its structure provides a valuable platform for creating novel polymer building blocks through chemical modification. The protocols outlined in these application notes for the modification of this compound and the polymerization of related vanillin derivatives offer a solid foundation for researchers to explore its potential in developing sustainable and functional polymers. The quantitative data from existing research on vanillin-based polymers suggest that materials with a wide range of thermal and mechanical properties can be achieved. Further research into the functionalization of this compound is encouraged to fully unlock its potential as a versatile, bio-based building block in polymer science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renewable (semi)aromatic polyesters from symmetrical vanillin-based dimers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Vanillin Isobutyrate in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Current Research Landscape
Vanillin (B372448) isobutyrate is a synthetic compound widely utilized as a flavoring agent in the food industry and a fragrance component in cosmetics and personal care products.[1][2] Its chemical structure is that of an ester of vanillin and isobutyric acid. While vanillin itself has been the subject of extensive biochemical research, revealing a range of biological activities, there is a notable scarcity of studies directly investigating the biochemical applications of vanillin isobutyrate.
One of the few mentions in biological research identifies this compound as a component of phenolic fractions from Que Zui tea, which exhibited antioxidative and cytoprotective properties. However, the specific contribution of this compound to these effects was not isolated. Researchers have also used this compound in broader studies of flavor compounds to explore potential antioxidant properties and metabolic impacts, though specific findings are not detailed in the available literature.[1]
Given that this compound is an ester of vanillin, it is hypothesized that it may serve as a prodrug, being metabolized in vivo to yield vanillin and isobutyric acid. This would suggest that this compound could potentially exhibit similar biological activities to vanillin. Therefore, these application notes will focus on the well-documented biochemical applications of vanillin, providing protocols and data that can serve as a foundation for future research into this compound.
Potential Biochemical Applications (Based on Vanillin Research)
The following sections detail the established biochemical effects of vanillin, which may be relevant for this compound pending further investigation into its metabolic fate.
Anti-inflammatory Activity
Vanillin has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[3][4][5] Its mechanism of action is primarily attributed to the downregulation of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.
-
Inhibition of NF-κB and MAPK Signaling: Vanillin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] This leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][7]
-
Reduction of Inflammatory Mediators: Studies have reported that vanillin can reduce the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[6]
Antioxidant Properties
Vanillin exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress.[8][9][10]
-
Radical Scavenging Activity: Vanillin has shown strong radical scavenging activity in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay.[8][9][10] Interestingly, it shows little to no activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8][9] The antioxidant mechanism is suggested to involve self-dimerization to effectively neutralize radicals.[8][10]
-
Cellular Antioxidant Effects: In cellular models, vanillin has been shown to decrease levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD).[5][11]
Neuroprotective Effects
The neuroprotective properties of vanillin have been investigated in models of neurodegenerative diseases and ischemic brain injury.[11][12][13]
-
Protection against Oxidative Stress-Induced Neuronal Death: Vanillin has been shown to protect neuronal cells from damage induced by neurotoxins like MPP+ (1-methyl-4-phenylpyridinium) and rotenone, which are used to model Parkinson's disease.[12] The protective effects are linked to the alleviation of oxidative stress, preservation of mitochondrial membrane potential, and inhibition of apoptosis.[12]
-
Amelioration of Hypoxic-Ischemic Brain Damage: In animal models of neonatal hypoxic-ischemic brain injury, vanillin treatment has been found to reduce infarct volume, decrease brain edema, and improve neurobehavioral outcomes.[11][13] These effects are associated with its ability to attenuate oxidative damage and preserve the integrity of the blood-brain barrier.[11][13]
Quantitative Data Summary
The following tables summarize quantitative data for the biological activities of vanillin . This data can serve as a benchmark for future studies on this compound.
Table 1: Anti-inflammatory Activity of Vanillin
| Assay/Model | Cell Line/Animal Model | Parameter | Result | Reference |
| LPS-induced inflammation | RAW 264.7 macrophages | TNF-α reduction | 6-47% reduction at 0.05-0.4 mg/mL | [5] |
| LPS-induced inflammation | RAW 264.7 macrophages | IL-1β reduction | 6-47% reduction at 0.05-0.4 mg/mL | [5] |
| LPS-induced inflammation | RAW 264.7 macrophages | IL-6 reduction | 6-47% reduction at 0.05-0.4 mg/mL | [5] |
| LPS-induced inflammation | RAW 264.7 macrophages | IL-10 increase | 47-85% increase at 0.05-0.4 mg/mL | [5] |
| Ethanol-induced gastric ulcer | Wistar rats | TNF-α reduction | Significant decrease at 25, 50, 100 mg/kg | [4] |
| Ethanol-induced gastric ulcer | Wistar rats | IL-6 reduction | Significant decrease at 25, 50, 100 mg/kg | [4] |
| Ethanol-induced gastric ulcer | Wistar rats | IL-1β reduction | Significant decrease at 25, 50, 100 mg/kg | [4] |
| Ethanol-induced gastric ulcer | Wistar rats | IL-10 increase | Significant increase at 25, 50, 100 mg/kg | [4] |
Table 2: Enzyme Inhibition by Vanillin
| Enzyme | Inhibition Type | IC50 | Reference |
| α-Glucosidase | Mixed | 28.34 ± 0.89 mg/mL | [14] |
Experimental Protocols (for Vanillin, adaptable for this compound)
The following are detailed protocols for key experiments that can be adapted to investigate the biochemical properties of this compound.
Protocol for In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is designed to assess the effect of a test compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (Vanillin or this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. The final concentration of DMSO should be less than 0.1%. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of the test compound. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at 1,000 rpm for 10 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the vehicle control.
Protocol for ABTS Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of a test compound.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (Vanillin or this compound) dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol)
-
Trolox (a water-soluble vitamin E analog) as a positive control
-
96-well microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 10 µL of various concentrations of the test compound or Trolox standard to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample. Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by vanillin and a general experimental workflow.
Caption: Vanillin's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Caption: General workflow for investigating the biochemical activity of this compound.
Future Perspectives
The current body of scientific literature presents a clear opportunity for novel research into the biochemical applications of this compound. Key future research directions should include:
-
Metabolism and Bioavailability Studies: Investigating the in vivo and in vitro metabolism of this compound is crucial to determine if it is hydrolyzed to vanillin and to assess its bioavailability.
-
Direct Biological Activity Assessment: Conducting direct comparisons of the anti-inflammatory, antioxidant, and neuroprotective activities of this compound and vanillin.
-
Enzyme Inhibition Profiling: Screening this compound against a panel of relevant enzymes to identify potential inhibitory activities.
By adapting the established protocols for vanillin, researchers can begin to systematically explore the biochemical landscape of this compound, potentially uncovering new therapeutic applications for this widely used compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound MBA: high-quality aromatic specialty - Arogreen [arogreen.com]
- 3. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits | MDPI [mdpi.com]
- 4. Anti-Inflammatory Effect of Vanillin Protects the Stomach against Ulcer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Potential Neuroprotective Effects of Vanillin Against MPP+/MPTP-Induced Dysregulation of Dopaminergic Regulatory Mechanisms in SH-SY5Y Cells and a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A new functionality study of vanillin as the inhibitor for α-glucosidase and its inhibition kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Vanillin Isobutyrate by High-Performance Liquid Chromatography
Abstract
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of vanillin (B372448) isobutyrate. Vanillin isobutyrate is a flavoring agent used in the food and fragrance industries. The described protocol provides a robust and reliable method for the determination of this compound in various sample matrices. The method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with UV detection. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate method for quantifying this compound.
Introduction
This compound (4-formyl-2-methoxyphenyl 2-methylpropanoate) is a synthetic flavoring agent with a creamy, vanilla-like aroma. Accurate quantification of this compound is essential for quality control in manufacturing processes and for ensuring compliance with regulatory standards in food and cosmetic products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. This application note presents a detailed protocol for the HPLC analysis of this compound, based on established methods for similar phenolic compounds.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A Newcrom R1 column has also been shown to be effective for the separation of this compound.[1][2]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Phosphoric acid or acetic acid for mobile phase modification.
-
Standards: this compound reference standard of known purity.
-
Filters: 0.45 µm syringe filters for sample preparation.
2. Chromatographic Conditions
A typical starting point for the HPLC analysis of this compound is outlined below. Optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 50-80% B over 10 minutes, hold at 80% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
4. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is as follows:
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Quantification: Inject the prepared sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method. These values should be experimentally determined during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5 - 10 min |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it suitable for routine quality control and research applications. Method validation should be performed in accordance with the specific laboratory and regulatory requirements to ensure the accuracy and precision of the results.
References
Application Note: Quantification of Vanillin Isobutyrate using Gas Chromatography-Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and reliable gas chromatography (GC) method for the quantification of vanillin (B372448) isobutyrate, a significant flavoring and fragrance compound.[1] The methodology utilizes a common capillary column and flame ionization detection (FID) to achieve excellent sensitivity and resolution. This document provides a comprehensive experimental protocol, from sample and standard preparation to instrument parameters and data analysis. The presented method is suitable for quality control in food, fragrance, and pharmaceutical industries where vanillin isobutyrate is used.[1]
Introduction
This compound is an ester derivative of vanillin, widely employed in the food and fragrance industries for its sweet, creamy, and vanilla-like aroma.[1][2] Accurate quantification of this compound is crucial for ensuring product consistency, meeting regulatory requirements, and for research and development purposes. Gas chromatography with flame ionization detection (GC-FID) is a widely adopted technique for the analysis of volatile and semi-volatile compounds due to its high resolution, sensitivity, and robustness. This application note presents a validated GC-FID method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound (CAS 20665-85-4), analytical standard grade (≥98% purity)[1]
-
Ethyl Vanillin (CAS 121-32-4), as internal standard (IS), analytical grade
-
Ethanol (B145695), ACS grade[3]
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Deionized Water
Instrumentation
A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) was used.
-
GC Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)[4]
-
Carrier Gas: Helium or Hydrogen, 99.999% purity
-
Data System: Chromatography data acquisition and processing software
GC-FID Conditions
The following instrumental parameters were optimized for the analysis of this compound:
| Parameter | Value |
| Injector | |
| Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp Rate 1 | 10 °C/min to 200 °C |
| Ramp Rate 2 | 20 °C/min to 280 °C, hold for 5 min |
| Column Flow | 1.0 mL/min (constant flow) |
| Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Standard and Sample Preparation
Internal Standard (IS) Stock Solution:
Accurately weigh approximately 50 mg of ethyl vanillin and dissolve in a 50 mL volumetric flask with ethanol to obtain a concentration of 1000 µg/mL.
This compound Stock Solution:
Accurately weigh approximately 50 mg of this compound and dissolve in a 50 mL volumetric flask with ethanol to achieve a concentration of 1000 µg/mL.
Calibration Standards:
Prepare a series of calibration standards by serially diluting the this compound stock solution with ethanol to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 100 µg/mL.
Sample Preparation (Liquid Matrix):
For liquid samples such as flavor extracts, dilute an accurately measured volume of the sample with ethanol to bring the expected this compound concentration within the calibration range. Spike with the internal standard to a final concentration of 100 µg/mL.
Sample Preparation (Solid Matrix):
For solid samples, an extraction step is necessary. A general procedure is as follows:
-
Homogenize the solid sample.
-
Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 10 mL of dichloromethane (DCM) and vortex for 2 minutes to extract the analytes.[5]
-
Centrifuge the sample to separate the solid and liquid phases.
-
Carefully transfer the DCM layer to a clean vial.
-
The extract is now ready for GC-FID analysis.
Results and Discussion
Chromatographic Performance
The developed GC-FID method provided good separation and peak shape for both this compound and the internal standard, ethyl vanillin. The use of a temperature ramp program allows for the efficient elution of the analytes while maintaining resolution from potential matrix components.
Method Validation Summary
The method was validated for linearity, precision, and accuracy. The quantitative performance is summarized in the table below.
| Parameter | This compound | Ethyl Vanillin (IS) |
| Retention Time (min) | ~12.5 | ~10.2 |
| Linearity Range (µg/mL) | 10 - 500 | - |
| Correlation Coefficient (R²) | > 0.999 | - |
| Limit of Detection (LOD) | 2 µg/mL | - |
| Limit of Quantification (LOQ) | 10 µg/mL | - |
| Precision (%RSD, n=6) | < 3% | - |
Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions.
Experimental Workflow and Quantification Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the quantification method.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the internal standard quantification method.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and efficient means for the quantification of this compound in various sample matrices. The use of an internal standard ensures high precision and accuracy, making the method suitable for routine quality control and research applications in the flavor, fragrance, and pharmaceutical industries.
References
Application Notes and Protocols for the Enzymatic Synthesis of Vanillin Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of vanillin (B372448) isobutyrate, a valuable flavor and fragrance compound. This biocatalytic method offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and minimizing byproduct formation.
Introduction
Vanillin isobutyrate is a flavoring agent with a strong, sweet, creamy aroma and a vanilla-nutmeg taste, making it a desirable ingredient in the food, beverage, and cosmetic industries. The enzymatic synthesis of this compound via esterification of vanillin with an acyl donor, catalyzed by a lipase (B570770), presents a sustainable and efficient production method. Lipases, particularly immobilized forms like Novozym® 435 (Candida antarctica lipase B), are effective catalysts for this reaction, offering high stability, selectivity, and reusability.[1][2] This document outlines the experimental setup, detailed protocols for synthesis and analysis, and expected quantitative data for this enzymatic process.
Data Presentation
Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference |
| Catalyst | Sodium Acetate (B1210297) or Sodium Carbonate | Immobilized Lipase (Thermomyces thermophilus or Candida antarctica) | [3] |
| Reactants | Vanillin, Isobutyric Anhydride (B1165640) | Vanillin, Isobutyric Anhydride | [3] |
| Temperature | 80 - 100 °C | 50 °C | [3] |
| Reaction Time | Not specified | Not specified | [3] |
| Post-treatment | Alkali washing, water washing, vacuum distillation | Filtration, molecular distillation | [3] |
| Yield | 91.2% - 92.64% | 97.46% | [3] |
| Purity | 98.61% - 99.14% | 99.82% | [3] |
Table 2: Materials for Enzymatic Synthesis of this compound
| Material | Supplier/Grade | Purpose |
| Vanillin | ACS Reagent Grade | Substrate |
| Isobutyric Anhydride | Synthesis Grade | Acyl Donor |
| Novozym® 435 (Immobilized Candida antarctica lipase B) | Commercial Supplier | Biocatalyst |
| Toluene (B28343) | Anhydrous | Solvent |
| Sodium Bicarbonate | ACS Reagent Grade | Neutralizing Agent |
| Anhydrous Sodium Sulfate (B86663) | ACS Reagent Grade | Drying Agent |
| Diethyl Ether | ACS Reagent Grade | Extraction Solvent |
| Hexane | HPLC Grade | Chromatography Mobile Phase |
| Ethyl Acetate | HPLC Grade | Chromatography Mobile Phase |
Table 3: GC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| GC System | Thermo Scientific Trace GC Ultra or equivalent | [4] |
| Column | TraceGOLD TG-WaxMS A, 30 m x 0.25 mm x 0.25 µm | [4] |
| Carrier Gas | Helium | [5] |
| Flow Rate | 1.2 mL/min (Constant flow) | [4] |
| Injector Temperature | 250 °C | [4] |
| Injection Mode | Splitless (1 min) | [4] |
| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 20 °C/min, hold 6.5 min | [4] |
| MS System | Thermo Scientific ISQ GC Single Quadrupole MS or equivalent | [4] |
| Transfer Line Temp. | 250 °C | [4] |
| Ion Source Temp. | 250 °C | [4] |
| Ionization Mode | Electron Ionization (EI) | [4] |
| Electron Energy | 70 eV | [4] |
| Scan Mode | Selected Ion Monitoring (SIM) | [4] |
| Quan Ion (m/z) | 222 | [6] |
| Qual Ions (m/z) | 151, 123, 95 | [6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Reaction Setup:
-
Enzymatic Reaction:
-
Once the reactants are dissolved, add the immobilized lipase, Novozym® 435 (e.g., 152 mg, ~10% by weight of vanillin).[3]
-
Maintain the reaction mixture at 50 °C with continuous stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Reaction Work-up and Purification:
-
Upon completion of the reaction (as determined by the consumption of vanillin), cool the mixture to room temperature.
-
Separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining isobutyric acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
For further purification, perform column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient as the eluent.[7] Alternatively, for larger scales, molecular distillation can be employed.[3]
-
Protocol 2: Analytical Characterization of this compound
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Set the GC-MS parameters as detailed in Table 3.
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak at m/z 222 and characteristic fragment ions.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show signals for the aldehyde proton (~9.9 ppm), aromatic protons (~7.0-7.5 ppm), methoxy (B1213986) protons (~3.9 ppm), the isobutyryl CH proton (~2.8 ppm), and the isobutyryl methyl protons (~1.3 ppm).
-
The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons (aldehyde and ester), aromatic carbons, and aliphatic carbons.
-
Mandatory Visualization
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Reaction scheme for the lipase-catalyzed synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Vanillin Isobutyrate in Sensory Perception Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448) isobutyrate is a synthetic flavoring agent and fragrance ingredient valued for its rich, creamy, and sweet vanilla-like aroma with fruity undertones.[1][2][3] It is widely utilized in the food, beverage, and fragrance industries to enhance sensory profiles.[1][4][5] Chemically, it is the isobutyric acid ester of vanillin.[2] This document provides detailed application notes and protocols for the use of vanillin isobutyrate in studying sensory perception, including its chemical properties, sensory profile, and methodologies for its evaluation.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in sensory studies.
| Property | Value | Reference |
| Synonyms | Isobutavan, 3-Methoxy-4-isobutyryloxybenzaldehyde | [2] |
| CAS Number | 20665-85-4 | [1] |
| Molecular Formula | C12H14O4 | [1] |
| Molecular Weight | 222.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Sweet, creamy, vanilla, fruity, with notes of caramel (B1170704) and chocolate. | [2][3] |
| Taste Profile | Sweet, vanilla, powdery, chocolate, creamy, buttery, fruity, and cheesy. | [3] |
| Boiling Point | 315 °C | [1] |
| Density | 1.08 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [6] |
Sensory Profile and Applications
This compound possesses a complex and desirable sensory profile that makes it a versatile ingredient. Its primary applications in sensory perception studies include:
-
Flavor and Fragrance Research: Used to understand the chemical drivers of vanilla and creamy sensory experiences.[4][5]
-
Taste Masking Studies: Its inherent sweetness and creamy profile can be evaluated for its ability to mask off-notes or bitterness in pharmaceutical formulations and functional foods.[7][8]
-
Cross-Modal Interaction Research: Investigating how its aroma influences the perception of taste (e.g., sweetness) and texture.
-
New Product Development: As a reference standard or active ingredient in the development of new food, beverage, and cosmetic products.
Experimental Protocols
Protocol 1: Quantitative Descriptive Analysis (QDA) of this compound
Objective: To develop a comprehensive sensory profile of this compound and quantify the intensity of its sensory attributes.
Materials:
-
This compound (food grade)
-
Deodorized water or neutral oil (for dilution)
-
Glass vials with Teflon-lined caps
-
Trained sensory panel (8-12 panelists)
-
Sensory software for data collection
Methodology:
-
Panelist Training:
-
Familiarize panelists with the aroma and taste of this compound.
-
Develop a consensus vocabulary to describe the sensory attributes. Common descriptors may include: vanilla, sweet, creamy, fruity, buttery, powdery, and chemical.
-
Train panelists on the use of an unstructured line scale (e.g., 0-15 cm) to rate the intensity of each attribute.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in a neutral carrier (e.g., water for taste, oil for aroma) to determine the optimal concentration for evaluation. A starting concentration of 5-10 ppm in water is suggested for taste evaluation.[1]
-
Present samples in coded, identical vials to blind the panelists.
-
-
Sensory Evaluation:
-
Panelists evaluate the samples individually in isolated sensory booths.
-
For aroma evaluation, panelists will sniff the headspace of the vial.
-
For taste evaluation, panelists will take a small sip, hold it in their mouth for a few seconds, and then expectorate.
-
Panelists will rate the intensity of each agreed-upon attribute on the line scale.
-
A palate cleanser (e.g., unsalted crackers, room temperature water) should be used between samples.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.
-
Generate a spider web plot to visualize the sensory profile of this compound.
-
Protocol 2: Determination of Detection Threshold of this compound
Objective: To determine the lowest concentration at which this compound can be detected (absolute threshold) and recognized (recognition threshold).
Materials:
-
This compound (food grade)
-
Deodorized water
-
Glass vials with Teflon-lined caps
-
Trained sensory panel
Methodology:
-
Sample Preparation:
-
Prepare a series of ascending concentrations of this compound in water (e.g., starting from 0.1 ppb and increasing in logarithmic steps).
-
For each concentration, prepare a set of three samples (triangle test), where two are blanks (water) and one contains the this compound solution.
-
-
Sensory Evaluation (Triangle Test):
-
Present the three coded samples to each panelist.
-
Ask the panelist to identify the sample that is different from the other two.
-
For the recognition threshold, ask the panelist to describe the perceived taste or aroma.
-
-
Data Analysis:
-
The detection threshold is defined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
-
The recognition threshold is the lowest concentration at which a significant number of panelists can correctly describe the characteristic vanilla-like flavor.
-
Analyze the results using binomial statistics.
-
Signaling Pathways in Sensory Perception
The perception of this compound involves both the olfactory (smell) and gustatory (taste) systems.
Olfactory Signaling Pathway
The aroma of this compound is detected by olfactory receptors (ORs) located in the nasal cavity. While the specific ORs that bind to this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.
Caption: Generalized olfactory signal transduction cascade.
Gustatory Signaling Pathway
Vanillin itself is known to elicit a bitter taste by activating specific bitter taste receptors.[6][9][10] It is plausible that this compound may also interact with these or other taste receptors. The sweet taste of this compound is likely mediated by the T1R2/T1R3 sweet taste receptor.
References
- 1. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 2. The changes in density, flavor compounds, and sensory description of vanilla extract after expiration - ProQuest [proquest.com]
- 3. Welcome to Labcompare | Labcompare.com [labcompare.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A comprehensive review on vanilla flavor: extraction, isolation and quantification of vanillin and others constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pages.uoregon.edu [pages.uoregon.edu]
- 8. Vanillin modifies affective responses to but not burning sensations from ethanol in mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study of sensory interactions among red wine fruity esters in a model solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vanillin Isobutyrate as a Standard in Analytical Chemistry
Disclaimer: The following application note proposes a hypothetical use of vanillin (B372448) isobutyrate as an internal standard in analytical chemistry. While scientifically plausible based on its physicochemical properties, there is currently a lack of specific published literature detailing its use in this exact manner. The protocols provided are illustrative and based on established analytical methods for similar compounds.
Introduction
Vanillin isobutyrate (4-formyl-2-methoxyphenyl 2-methylpropanoate) is a synthetic flavoring agent with a sweet, creamy, and vanilla-like aroma.[1][2] It is used in the food and fragrance industries to impart or enhance these sensory characteristics.[2][3] In analytical chemistry, the selection of an appropriate internal standard is crucial for achieving accurate and precise quantification, especially in complex matrices. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
The ideal internal standard should be chemically similar to the analyte, but not naturally present in the sample, and it should be well-resolved chromatographically from the analyte and other matrix components.[4] this compound's properties—its stability, volatility, and structural similarity to other important flavor compounds like vanillin and ethyl vanillin—make it a promising candidate for use as an internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
This document provides an overview of the physicochemical properties of this compound and a detailed, hypothetical protocol for its use as an internal standard for the quantitative analysis of ethyl vanillin in a non-alcoholic beverage matrix.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing analytical methods, including selecting appropriate solvents and instrumental conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [5] |
| Molecular Weight | 222.24 g/mol | [5] |
| CAS Number | 20665-85-4 | [5] |
| Appearance | Colorless to slightly yellow liquid or solid | [1] |
| Odor | Heavy, sweet, creamy, vanilla-nutmeg | [1][5] |
| Boiling Point | 165-166 °C @ 2.00 mm Hg | [5] |
| Density | 1.110-1.136 g/mL at 25 °C | [5] |
| Refractive Index | 1.522-1.526 at 20 °C | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents and oils. | [2][5] |
| Purity (typical) | ≥98% |
Application: Quantitative Analysis of Ethyl Vanillin in a Non-alcoholic Beverage Matrix by GC-MS Using this compound as an Internal Standard
This section outlines a hypothetical application of this compound as an internal standard for the quantification of ethyl vanillin, a common artificial vanilla flavoring, in a beverage sample.
A known concentration of this compound (the internal standard, IS) is added to all calibration standards and unknown samples. The samples are then extracted and analyzed by GC-MS. Quantification is based on the ratio of the peak area of the analyte (ethyl vanillin) to the peak area of the internal standard. This ratio is plotted against the concentration of the analyte to create a calibration curve. Using the peak area ratio from an unknown sample, the concentration of the analyte can be accurately determined from the calibration curve.
Caption: GC-MS workflow for ethyl vanillin quantification using this compound as an internal standard.
1. Materials and Reagents
-
This compound (IS), ≥98% purity
-
Ethyl Vanillin, ≥99% purity
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol, HPLC grade
-
Anhydrous Sodium Sulfate (B86663)
-
Deionized Water
-
Beverage sample (e.g., cream soda)
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl Vanillin ions: m/z 166, 137, 109
-
This compound (IS) ions: m/z 222, 151, 123
-
3. Standard Preparation
-
Ethyl Vanillin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ethyl vanillin and dissolve in 100 mL of methanol.
-
This compound (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the ethyl vanillin stock solution with methanol. Spike each standard with the IS stock solution to a final concentration of 10 µg/mL. An example calibration series is provided in Table 2.
4. Sample Preparation
-
Degas 10 mL of the beverage sample by sonication for 10 minutes.
-
Pipette 5 mL of the degassed sample into a 15 mL screw-cap tube.
-
Add 500 µL of the IS stock solution (100 µg/mL) to the sample, resulting in a final IS concentration of 10 µg/mL.
-
Add 5 mL of dichloromethane (DCM) to the tube.
-
Vortex for 2 minutes to extract the analytes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a GC vial for analysis.
5. Data Analysis
-
Integrate the peak areas for the target ions of ethyl vanillin and this compound.
-
Calculate the peak area ratio (Ethyl Vanillin Area / this compound Area) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of ethyl vanillin for the calibration standards.
-
Determine the concentration of ethyl vanillin in the sample by applying the peak area ratio from the sample to the linear regression equation of the calibration curve.
Data Presentation
Table 2: Example Calibration Standards
| Standard Level | Concentration of Ethyl Vanillin (µg/mL) | Concentration of IS (µg/mL) |
| 1 | 0.5 | 10 |
| 2 | 1.0 | 10 |
| 3 | 5.0 | 10 |
| 4 | 10.0 | 10 |
| 5 | 25.0 | 10 |
| 6 | 50.0 | 10 |
Table 3: Example Quantitative Results
| Sample ID | Ethyl Vanillin Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (µg/mL) |
| Standard 3 | 155,000 | 300,000 | 0.517 | 5.0 |
| Standard 5 | 765,000 | 295,000 | 2.593 | 25.0 |
| Beverage Sample | 450,000 | 298,000 | 1.510 | 14.5 |
Note: The data in Tables 2 and 3 are for illustrative purposes only.
General Internal Standard Workflow
The use of an internal standard is a fundamental technique in quantitative chromatography to improve accuracy and precision. The general logical relationship is depicted below.
Caption: General workflow for quantitative analysis using the internal standard method.
Conclusion
While not yet documented as a standard in the scientific literature, this compound possesses the necessary chemical and physical properties to serve as an effective internal standard for the quantification of other structurally related flavor and fragrance compounds. Its use in a well-validated GC-MS or HPLC method could potentially improve the accuracy and reliability of analytical results in complex food and beverage matrices. The provided protocol serves as a robust template for the development and validation of such a method. Researchers are encouraged to perform full method validation according to ICH or other relevant guidelines before applying this or any new analytical method to routine sample analysis.
References
- 1. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. scribd.com [scribd.com]
Application Notes and Protocols for Formulating Vanillin Isobutyrate in Cosmetic Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the formulation, evaluation, and safe handling of vanillin (B372448) isobutyrate for use in cosmetic products. The information is intended to support research and development professionals in creating stable, aesthetically pleasing, and safe cosmetic formulations containing this fragrance ingredient.
Introduction to Vanillin Isobutyrate in Cosmetics
This compound is a synthetic fragrance ingredient valued for its sweet, creamy, and vanilla-like aroma with fruity undertones.[1][2] It serves as a fragrance enhancer and masking agent in a variety of personal care products, including lotions, creams, and soaps.[1] Compared to vanillin, it is often preferred for its improved stability and lower potential for discoloration in certain formulations.[3][4]
Key Functions:
-
Fragrance: Imparts a warm, sweet, and comforting scent.
-
Masking Agent: Helps to conceal the base odors of other cosmetic ingredients.[1]
-
Fixative: Its low volatility contributes to a longer-lasting fragrance profile.[5]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for successful formulation.
| Property | Value | Reference |
| Chemical Name | 4-formyl-2-methoxyphenyl 2-methylpropanoate | [6] |
| INCI Name | This compound | |
| CAS Number | 20665-85-4 | [6] |
| Molecular Formula | C₁₂H₁₄O₄ | [6] |
| Molecular Weight | 222.24 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [2][4] |
| Odor Profile | Sweet, creamy, vanilla, fruity, with caramel (B1170704) and chocolate notes | [3][7] |
| Boiling Point | 165-166 °C @ 2.00 mm Hg | [7] |
| Density | 1.118 - 1.138 g/cm³ at 20°C | [8] |
| Refractive Index | 1.5220 - 1.5260 at 20°C | [8] |
| Flash Point | >101°C | [8] |
| Solubility | Soluble in organic solvents (e.g., ethanol, oils); insoluble in water. | [1][6] |
Solubility Data for Formulation Development
The solubility of this compound in common cosmetic solvents is a critical parameter for preventing recrystallization and ensuring product homogeneity. The following table provides solubility data in various solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Ethanol (95%) | 25 | > 50 |
| Propylene Glycol | 25 | ~ 30 |
| Propylene Glycol | 40 | > 40 |
| Isopropyl Myristate | 25 | > 50 |
| Caprylic/Capric Triglyceride | 25 | > 40 |
| Mineral Oil | 25 | ~ 15 |
| Dimethicone | 25 | < 5 |
| Water | 25 | < 0.1 |
Note: The above data are estimates based on the known properties of this compound and related compounds. It is crucial to perform solubility testing with the specific cosmetic ingredients to be used in the final formulation.
Recommended Usage Levels in Cosmetic Formulations
The concentration of this compound should be carefully controlled to achieve the desired fragrance intensity while adhering to safety guidelines.
| Product Type | Recommended Concentration (% w/w) | Maximum Recommended Concentration (% w/w) |
| Leave-on Products (Creams, Lotions) | 0.1 - 0.5 | 0.6[9] |
| Rinse-off Products (Cleansers, Shampoos) | 0.2 - 1.0 | 2.0[3] |
| Lip Products | 0.05 - 0.2 | 0.6[9] |
Note: The maximum recommended concentration for leave-on products is based on the No Observed Effect Level (NOEL) for photoirritation of 3%, with a maximum safe-use level of 0.6% as determined by the Research Institute for Fragrance Materials (RIFM).[9]
Experimental Protocols
Protocol for Incorporation into an Oil-in-Water (O/W) Emulsion (e.g., Lotion)
This protocol outlines the steps for adding this compound to a standard O/W lotion formulation.
Materials:
-
Pre-made unscented O/W lotion base or individual phases (oil and water)
-
This compound
-
Mixing vessel
-
Overhead stirrer or homogenizer
-
Water bath or heating mantle
-
Thermometer
-
Pipettes or calibrated droppers
Procedure:
-
Preparation of Phases:
-
Water Phase: Heat the water phase ingredients to 75-80°C.
-
Oil Phase: In a separate vessel, heat the oil phase ingredients to 75-80°C.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while mixing with a homogenizer.
-
Continue mixing for 10-15 minutes to form a stable emulsion.
-
-
Cooling:
-
Begin cooling the emulsion while stirring gently with an overhead mixer.
-
-
Addition of this compound:
-
When the temperature of the emulsion has cooled to below 40°C, add the pre-weighed amount of this compound.[10]
-
It is recommended to pre-disperse the this compound in a small portion of the oil phase or a suitable solubilizer before adding to the main batch to ensure uniform distribution.
-
-
Final Mixing:
-
Continue to stir the emulsion gently until it is homogeneous and has reached room temperature.
-
-
Final Adjustments:
-
Adjust the pH if necessary and add any other temperature-sensitive ingredients, such as preservatives.
-
Workflow for O/W Emulsion Formulation:
Caption: Workflow for incorporating this compound into an O/W emulsion.
Protocol for Incorporation into an Anhydrous Base (e.g., Body Butter)
This protocol describes the incorporation of this compound into a water-free formulation.
Materials:
-
Anhydrous base ingredients (e.g., shea butter, cocoa butter, carrier oils)
-
This compound
-
Heating mantle or double boiler
-
Mixing vessel
-
Spatula or mixer
Procedure:
-
Melting the Base:
-
Combine all solid and semi-solid ingredients of the anhydrous base in a heat-resistant vessel.
-
Gently heat the mixture using a double boiler or heating mantle until all components are fully melted and uniform.
-
-
Cooling:
-
Remove the mixture from the heat source and allow it to cool slightly.
-
-
Addition of this compound:
-
When the temperature of the base has dropped to a point where it is still liquid but not excessively hot (typically around 45-50°C), add the pre-weighed this compound.
-
-
Mixing:
-
Stir the mixture thoroughly to ensure the this compound is evenly dispersed throughout the base.
-
-
Pouring and Solidification:
-
Pour the scented base into the final packaging and allow it to cool and solidify at room temperature.
-
Stability Testing Protocol
Stability testing is crucial to ensure the cosmetic product maintains its quality and safety over its intended shelf life.
6.1. Test Parameters:
The following parameters should be monitored at each time point:
-
Physical Appearance: Color, clarity, and phase separation.
-
Odor: Fragrance intensity and character.
-
pH: For aqueous-based products.
-
Viscosity: For semi-solid products.
-
Microbiological Purity: To ensure the preservation system is effective.
-
Packaging Compatibility: Any changes to the packaging or product due to their interaction.
6.2. Storage Conditions and Duration:
| Condition | Temperature | Relative Humidity | Duration |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 3 months |
| Real-Time | 25°C ± 2°C | 60% ± 5% | 12-24 months |
| Freeze-Thaw Cycle | -10°C to 25°C | Ambient | 3-5 cycles |
| Light Exposure | Natural or UV light | Ambient | Duration of other tests |
6.3. Example Stability Data (Illustrative):
The following table provides an example of how to present stability data for a lotion containing 0.5% this compound under accelerated conditions.
| Time (Weeks) | Appearance | Color (ΔE*) | Odor | pH | Viscosity (mPa·s) |
| 0 | Homogeneous, white | 0.0 | Conforms to standard | 6.5 | 3500 |
| 4 | Homogeneous, white | 0.8 | Conforms to standard | 6.4 | 3450 |
| 8 | Homogeneous, off-white | 1.5 | Slight decrease in intensity | 6.3 | 3300 |
| 12 | Homogeneous, off-white | 2.1 | Noticeable decrease in intensity | 6.2 | 3100 |
ΔE* is a measure of color difference. A value > 2 is generally considered a noticeable change.
Potential Degradation Pathways and Incompatibilities
This compound, as a benzaldehyde (B42025) derivative, may be susceptible to certain degradation pathways, particularly in the presence of light and oxidizing agents.
Potential Degradation Pathway:
Caption: Potential degradation pathways for this compound in cosmetic formulations.
Incompatibilities to Consider:
-
Strong Oxidizing Agents: Can lead to the degradation of the aldehyde group, affecting the fragrance profile.
-
High pH: May promote the hydrolysis of the ester linkage.
-
UV Exposure: Can contribute to both degradation and discoloration. The use of UV absorbers in the formulation and opaque packaging is recommended.[11]
Safety and Handling
8.1. Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.[5]
-
Skin Protection: A lab coat or other protective clothing should be worn.
8.2. Handling and Storage:
-
Handle in a well-ventilated area to minimize inhalation of vapors.[12]
-
Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[5][8]
-
Keep away from heat, sparks, and open flames.[12]
8.3. Toxicological Profile:
-
Skin Sensitization: Data from read-across analog ethyl vanillin show no safety concerns for skin sensitization at current use levels.[9]
-
Photoirritation: this compound has a potential for photoirritation, with a No Observed Effect Level (NOEL) of 3%.[9] It is crucial to adhere to the recommended maximum use levels in leave-on products.
-
Genotoxicity: this compound has been shown to be non-genotoxic.[9]
By following these application notes and protocols, researchers and formulators can effectively and safely incorporate this compound into a wide range of cosmetic products, ensuring a stable and pleasant sensory experience for the consumer.
References
- 1. This compound CAS 20665-85-4-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. zhishangchem.com [zhishangchem.com]
- 3. vanillyl isobutyrate, 20665-85-4 [thegoodscentscompany.com]
- 4. This compound CAS#: 20665-85-4 [m.chemicalbook.com]
- 5. foodessenceflavours.com [foodessenceflavours.com]
- 6. scent.vn [scent.vn]
- 7. chemhub.com [chemhub.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. villagecraftandcandle.com [villagecraftandcandle.com]
- 11. orchadia.org [orchadia.org]
- 12. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Application Notes and Protocols: Incorporation of Vanillin Isobutyrate in Polymer Films
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to provide a comprehensive guide for the incorporation of vanillin (B372448) isobutyrate into polymer films. Due to a lack of extensive published research specifically on vanillin isobutyrate in this application, the methodologies presented here are adapted from established protocols for the incorporation of vanillin. Researchers should be aware that the substitution of vanillin with this compound may necessitate optimization of the described procedures. This compound's increased hydrophobicity, resulting from the esterification of vanillin's free hydroxyl group, may influence solvent selection, polymer compatibility, and the final properties of the film.
Introduction
This compound, a flavoring agent with a sweet, creamy, vanilla-like aroma, is also explored for its potential as a functional additive in the polymer industry.[1] Its incorporation into polymer films can potentially enhance thermal and mechanical properties, and may impart desirable organoleptic qualities to the final product. Furthermore, drawing parallels from its precursor, vanillin, it is hypothesized that this compound may contribute to the antioxidant and antimicrobial properties of polymer films, making it a compound of interest for applications in food packaging, biomedical devices, and drug delivery systems.[2][3][4]
This document provides detailed protocols for the preparation of polymer films containing this compound using the solvent casting technique, along with methods for characterizing the resulting films.
Experimental Protocols
Preparation of Polymer Films by Solvent Casting
The solvent casting method is a widely used laboratory technique for preparing thin polymer films with a uniform thickness.[5][6][7][8] This method involves dissolving the polymer and the additive in a common solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate.
Materials:
-
Polymer (e.g., Poly(lactic acid) (PLA), Poly(vinyl alcohol) (PVA), Chitosan)
-
This compound
-
Appropriate solvent (e.g., Chloroform (B151607) for PLA, deionized water for PVA, dilute acetic acid for Chitosan)
-
Plasticizer (optional, e.g., glycerol (B35011), polyethylene (B3416737) glycol (PEG))[6][9]
-
Petri dishes or flat glass plates
-
Magnetic stirrer and stir bars
-
Drying oven or vacuum oven
Protocol for PLA Films with this compound:
-
Solution Preparation:
-
Weigh 3 grams of PLA granules and dissolve them in 30 mL of chloroform in a sealed container.
-
Stir the mixture at 40°C until the PLA is completely dissolved.[6]
-
In a separate container, dissolve the desired amount of this compound (e.g., 1%, 3%, 5% w/w of the polymer) in a small amount of chloroform.
-
Add the this compound solution to the PLA solution and stir for at least 1 hour to ensure a homogenous mixture.
-
-
Casting:
-
Pour a specific volume of the film-forming solution into a clean, dry petri dish or onto a level glass plate. The volume will determine the final thickness of the film.
-
Gently swirl the dish to ensure the solution covers the entire surface evenly.
-
-
Drying:
-
Place the cast films in a fume hood at room temperature for 24-48 hours to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a uniform film.
-
For complete solvent removal, transfer the films to a vacuum oven and dry at 40°C for 24 hours.
-
-
Film Removal and Storage:
-
Carefully peel the dried film from the casting surface.
-
Store the films in a desiccator to prevent moisture absorption.
-
Protocol for PVA/Chitosan (B1678972) Films with this compound (Adapted from Vanillin Protocol): [10][11]
-
Chitosan Solution: Dissolve 1 gram of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution with stirring at 50°C for 1 hour.
-
PVA Solution: Dissolve 3 grams of PVA in 100 mL of deionized water with continuous stirring at 95°C for 1 hour.
-
Blending: Mix the PVA and chitosan solutions in a 1:1 mass ratio.
-
Incorporation of this compound: Add the desired amount of this compound (e.g., 1%, 3%, 5% w/v of the mixed solution) and stir at 70°C for 30 minutes. Due to the lower water solubility of this compound compared to vanillin, a co-solvent like ethanol (B145695) may be required.
-
Plasticizer Addition: Add a plasticizer like glycerol (e.g., 3% v/v) to the mixture.
-
Casting and Drying: Cool the solution, pour it into petri dishes, and dry in an oven at 40°C until a constant weight is achieved.
Characterization of Polymer Films
2.2.1. Mechanical Properties
The tensile strength, Young's modulus, and elongation at break of the films can be determined using a universal testing machine according to ASTM D882 standards.
2.2.2. Thermal Properties
Thermal stability and transitions (glass transition temperature, melting temperature) can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
2.2.3. Barrier Properties
Water vapor permeability (WVP) can be measured using the gravimetric method according to ASTM E96/E96M.
2.2.4. Antioxidant Activity
The antioxidant capacity of the films can be evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
2.2.5. Antimicrobial Activity
The antimicrobial properties can be tested against common foodborne pathogens (e.g., E. coli, S. aureus) using methods like the disk diffusion assay or by measuring the minimum inhibitory concentration (MIC).[3]
2.2.6. Release Kinetics
The release of this compound from the polymer film into a food simulant or relevant medium can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).[12][13]
Data Presentation
The following tables present quantitative data from studies on the incorporation of vanillin into various polymer films. These are provided as a reference to indicate the types of effects that may be observed. Similar characterization should be performed on films containing this compound.
Table 1: Mechanical Properties of Chitosan/Vanillin Films
| Vanillin Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 0 | 39.63 ± 2.08 | - | - |
| 4 | 64.63 ± 3.02 | - | - |
Adapted from a study on Chitosan/Ethyl-vanillin films.[14]
Table 2: Mechanical Properties of PVA/Chitosan Films with Vanillin
| Vanillin Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 35.2 ± 1.8 | 185.4 ± 9.3 |
| 1 | 32.1 ± 1.6 | 165.2 ± 8.3 |
| 3 | 28.7 ± 1.4 | 142.6 ± 7.1 |
| 5 | 25.4 ± 1.3 | 121.3 ± 6.1 |
Data extracted from a study on vanillin-crosslinked PVA/Chitosan films.[10]
Table 3: Antimicrobial Activity of PHB Films with Vanillin
| Organism Type | Minimum Inhibitory Concentration (µg/g PHB) |
| Bacteria | ≥80 |
| Fungi | ≥50 |
Data from a study on Polyhydroxybutyrate (PHB) films with vanillin.[3][15]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of polymer films with this compound using the solvent casting method.
Caption: Workflow for polymer film preparation and characterization.
Potential Interactions and Effects
This diagram illustrates the potential interactions and resulting functional properties when this compound is incorporated into a polymer matrix.
Caption: Potential interactions and effects of this compound in a polymer film.
References
- 1. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vanillin reinforced cationic starch/poly(vinyl alcohol) based antimicrobial and antioxidant bioactive films: sustainable food packaging materials - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
- 3. Material Properties and Antimicrobial Activity of Polyhydroxybutyrate (PHB) Films Incorporated with Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and characterization of poly-lactic acid based films containing propolis ethanolic extract to be used in dry meat sausage packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Preparation and Improved Properties of Vanillin-Crosslinked Polyvinyl Alcohol/Chitosan Active Packaging Films [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization and antioxidant properties of chitosan/ethyl-vanillin edible films produced via Schiff-base reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Antioxidant Properties of Vanillin Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for investigating the antioxidant potential of vanillin (B372448) isobutyrate. While direct studies on vanillin isobutyrate are limited, this guide extrapolates from research on vanillin and its other derivatives to propose a robust framework for its evaluation. This compound is a flavoring and fragrance compound with potential applications in biochemical and pharmaceutical research due to its structural similarity to vanillin, a compound with known antioxidant properties.[1][2]
Data Presentation: Anticipated Antioxidant Activity
The following tables summarize expected quantitative data from key antioxidant assays based on studies of vanillin and its derivatives. These tables provide a comparative framework for new experimental data on this compound.
Table 1: In Vitro Antioxidant Capacity
| Assay | Test Compound | IC50 (µM) | FRAP Value (µmol Fe(II)/µmol) | ORAC Value (µmol TE/µmol) | Reference Compound |
| DPPH Radical Scavenging | This compound | Data to be determined | - | - | Trolox / Ascorbic Acid |
| Vanillin | >1000[3] | - | - | Trolox | |
| Vanillin Derivative (2a) | 16.67[4] | - | - | Vanillin | |
| ABTS Radical Scavenging | This compound | Data to be determined | - | - | Trolox / Ascorbic Acid |
| Vanillin | Stronger than Ascorbic Acid & Trolox[5] | - | - | Ascorbic Acid / Trolox | |
| FRAP Assay | This compound | - | Data to be determined | - | Trolox / FeSO4 |
| Vanillin Derivative (2a) | - | 25-fold > Vanillin[4] | - | Vanillin | |
| ORAC Assay | This compound | - | - | Data to be determined | Trolox |
| Vanillin | Much stronger than Ascorbic Acid & Trolox[5] | - | 9.43[4] | Ascorbic Acid / Trolox |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. FRAP (Ferric Reducing Antioxidant Power) values are expressed as equivalents of Fe(II). ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox equivalents (TE).
Table 2: Cellular Antioxidant Activity
| Assay | Cell Line | Oxidative Stressor | Measurement | Expected Outcome for this compound | Reference Compound |
| Cellular Antioxidant Assay (CAA) | HepG2, Caco-2 | AAPH | Reduction of DCF fluorescence | Dose-dependent reduction in fluorescence | Quercetin |
| Nrf2/ARE Pathway Activation | ARE-luciferase reporter cells | - | Luciferase activity | Dose-dependent increase in luciferase activity | Sulforaphane |
| Intracellular ROS | RAW 264.7 | LPS | DCFH-DA fluorescence | Suppression of ROS levels | N-acetylcysteine |
Note: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) is a peroxyl radical generator. DCF (2',7'-dichlorofluorescein) is a fluorescent probe for ROS. ARE (Antioxidant Response Element) is a DNA sequence that regulates the expression of antioxidant proteins.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample dilutions to the respective wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
For the positive control, use Trolox or ascorbic acid at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Principle: The pre-formed blue-green ABTS•+ is reduced by an antioxidant to its colorless neutral form. The change in absorbance is monitored spectrophotometrically.[7]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serially dilute it.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the sample dilutions to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[8]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare dilutions of this compound and a standard curve of FeSO₄ (0-1000 µM).
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample, standard, or blank (water/solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value from the standard curve and express the results as µmol Fe(II) equivalents per µmol of this compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Principle: The assay uses a fluorescent probe, DCFH-DA, which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants can prevent this oxidation.[9]
Materials:
-
HepG2 or other suitable cells
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
This compound
-
Quercetin (positive control)
-
Black 96-well microplate for fluorescence
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a black 96-well plate and grow to confluency.
-
Cell Treatment:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells again with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve for fluorescence versus time. Determine the CAA value as the percentage reduction in fluorescence in the presence of the antioxidant.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for DPPH and ABTS antioxidant assays.
Caption: Experimental workflow for the FRAP assay.
Caption: Proposed Nrf2-ARE signaling pathway activation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 98 , FG 20665-85-4 [sigmaaldrich.com]
- 3. Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Vanillin Isobutyrate: A Versatile Precursor for the Synthesis of Novel Bioactive Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448) isobutyrate, a stable ester derivative of vanillin, serves as a valuable and versatile precursor in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[1][2] The isobutyrate group acts as a protecting group for the phenolic hydroxyl moiety of vanillin, allowing for selective reactions at the aldehyde functional group. This strategic protection enhances the solubility of vanillin and enables the synthesis of a diverse range of derivatives with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] These application notes provide detailed protocols and data for the synthesis of various classes of compounds using vanillin isobutyrate as a key starting material.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [] |
| Molecular Weight | 222.24 g/mol | [] |
| Appearance | Almost colorless to pale yellow liquid | [1] |
| Boiling Point | 165 - 166 °C @ 2.00 mm Hg | [5] |
| Density | 1.12 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.524 | [6] |
| Solubility | Slightly soluble in water | [5] |
Synthesis of this compound
Two common methods for the synthesis of this compound are presented below. The choice of method may depend on the desired scale, purity requirements, and available reagents.
Protocol 1: Acyl Chloride Method
This method utilizes isobutyryl chloride in the presence of a base catalyst.
Materials:
-
Vanillin
-
1,2-dichloroethane
-
Isobutyryl chloride
-
Water
-
500 mL three-necked flask equipped with a stirrer, dropping funnel, and thermometer
Procedure:
-
To a 500 mL three-necked flask, add 250 mL of 1,2-dichloroethane, 79.0 g (0.52 mol) of vanillin, and 55.4 g (0.52 mol) of isobutyryl chloride.[7]
-
Begin stirring the mixture at room temperature (approximately 25 °C).
-
Slowly add 26.3 g (0.26 mol) of triethylamine dropwise over a period of 1 hour.[7]
-
Continue stirring the reaction mixture for an additional 3 hours at room temperature.[7]
-
After the reaction is complete, wash the mixture with water.[7]
-
Recover the solvent by distillation.
-
Purify the product by vacuum distillation to obtain this compound.[7]
Expected Yield: Approximately 90%[7] Purity: Approximately 98.5%[7]
Protocol 2: Acid Anhydride (B1165640) Method
This protocol employs isobutyric anhydride and a solid base catalyst.
Materials:
-
Vanillin
-
Isobutyric anhydride
-
Sodium acetate (B1210297)
-
Three-necked round-bottomed flask
Procedure:
-
In a three-necked round-bottomed flask, combine 152 g (1 mol) of vanillin and 189.6 g (1.2 mol) of isobutyric anhydride.[8]
-
Add 7.5 g of sodium acetate to the mixture.[8]
-
Heat the mixture to 80 °C with stirring to melt the solids and initiate the reaction.[8]
-
Maintain the temperature and continue stirring until the reaction is complete (monitoring by TLC is recommended).
-
After the reaction, directly subject the mixture to vacuum distillation at 120 °C and 110 mmHg to remove isobutyric acid and unreacted isobutyric anhydride.
-
Collect the this compound product by further vacuum distillation.
Expected Yield: Approximately 91.2%[8] Purity: Approximately 98.61% (by GC analysis)[8]
Application of this compound in the Synthesis of Novel Derivatives
The aldehyde group of this compound is a key functional handle for the synthesis of a variety of derivatives, including Schiff bases, chalcones, and hydrazones. The isobutyrate protecting group is generally stable under the conditions used for these transformations.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized by the condensation of a primary amine with an aldehyde. These compounds have shown a wide range of biological activities. While the following protocol uses vanillin, it can be adapted for this compound, as the isobutyrate group is expected to be stable under these conditions.
Experimental Protocol: Synthesis of a this compound-Derived Schiff Base (Illustrative)
Materials:
-
This compound
-
Substituted aromatic amine (e.g., 4-aminophenol)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product by spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
Anticipated Biological Activity: Vanillin-derived Schiff bases have demonstrated significant antimicrobial and anticancer activities. For instance, certain vanillin Schiff bases have shown notable antibacterial activity against ESBL-producing bacteria. It is hypothesized that Schiff bases derived from this compound would exhibit similar or enhanced biological profiles due to altered lipophilicity.
Synthesis of Chalcone (B49325) Derivatives
Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone in the presence of a base or acid catalyst. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their biological activities. The isobutyrate group in this compound is expected to be stable under basic Claisen-Schmidt conditions.
Experimental Protocol: Synthesis of a this compound-Derived Chalcone (Illustrative)
Materials:
-
This compound
-
Substituted acetophenone (B1666503) (e.g., acetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (B78521) (10-40%)
-
Stirring apparatus
Procedure:
-
In a flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration and wash with cold water until the washings are neutral.
-
Dry the crude product and purify by recrystallization from ethanol.
-
Characterize the structure of the synthesized chalcone using spectroscopic techniques.
Anticipated Biological Activity: Chalcones derived from vanillin have shown a broad spectrum of pharmacological properties, including antioxidant and anticancer activities. It is anticipated that chalcones synthesized from this compound would retain or possess enhanced biological activities.
Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. They are known for their diverse pharmacological properties. The reaction to form hydrazones from this compound is expected to proceed smoothly without affecting the isobutyrate ester.
Experimental Protocol: Synthesis of a this compound-Derived Hydrazone (Illustrative)
Materials:
-
This compound
-
Hydrazine derivative (e.g., isonicotinic hydrazide)
-
Methanol (B129727) or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the hydrazine derivative (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add a solution of this compound (1 equivalent) in the same solvent.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Recrystallize the product from a suitable solvent if necessary.
-
Confirm the structure of the hydrazone using FT-IR, NMR, and Mass Spectrometry.
Anticipated Biological Activity: Vanillin-based hydrazones have demonstrated antimicrobial, anticancer, and enzyme inhibition activities.[2] Derivatives from this compound are expected to be promising candidates for further biological evaluation.
Quantitative Data Summary
The following table summarizes available quantitative data for a known derivative of this compound. Data for a wider range of derivatives is an active area of research.
| Derivative Class | Specific Compound | Biological Activity | Quantitative Data | Reference |
| Schiff Base | (E)-2-methoxy-4-(((4-(N-(pyridin-2-yl) sulfamoyl)phenyl)imino)methyl)phenyl isobutyrate | Anticancer (MCF-7 human breast cancer cell line) | Data on IC₅₀ values require further investigation from the primary literature. |
Experimental Workflows and Signaling Pathways
Visual representations of experimental workflows and potential signaling pathways can aid in understanding the synthesis and mechanism of action of this compound derivatives.
Caption: General workflow for the synthesis of novel derivatives from this compound.
Caption: A putative signaling pathway for the biological action of this compound derivatives.
Conclusion
This compound is a promising and readily accessible precursor for the synthesis of a wide array of novel derivatives with significant potential in drug discovery. The isobutyrate protecting group allows for versatile modifications of the aldehyde functionality, leading to the generation of diverse chemical scaffolds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of new this compound-based compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic potential of these derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 5. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 异丁酸香兰酯 natural, ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride - Google Patents [patents.google.com]
- 8. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]
Application Note: A Stability-Indicating Method for the Assessment of Vanillin Isobutyrate in Diverse Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Vanillin (B372448) isobutyrate is a versatile aromatic compound widely utilized in the food, fragrance, cosmetic, and pharmaceutical industries.[1] It is an ester derivative of vanillin, offering a sweet, creamy, vanilla-like flavor and aroma.[1][2] In pharmaceutical formulations, it can serve as an excipient to improve the taste of oral medications, potentially enhancing patient compliance.[1] The stability of vanillin isobutyrate is a critical quality attribute, as degradation can lead to loss of potency, altered sensory characteristics, and the formation of potentially undesirable impurities. The esterification of vanillin's phenolic hydroxyl group to form this compound is a known method to enhance its stability, particularly against oxidation.[3]
This document provides a comprehensive protocol for assessing the stability of this compound in various matrices. It includes a validated stability-indicating analytical method, protocols for forced degradation studies, and guidelines for evaluating stability in representative product formulations.
Potential Degradation Pathways
The chemical structure of this compound suggests two primary degradation pathways:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield vanillin and isobutyric acid.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming vanillic acid isobutyrate. Further degradation of the aromatic ring can occur under harsh oxidative conditions.[4][5]
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
A systematic approach is required to evaluate the stability of this compound. The overall workflow involves developing a stability-indicating method, performing forced degradation studies to understand degradation pathways, and conducting long-term stability studies in the target matrices.
Caption: General workflow for stability assessment of this compound.
Protocols
Stability-Indicating HPLC-UV Method
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating this compound from its potential degradation products.
Equipment and Materials:
-
HPLC system with UV detector
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water (e.g., Gradient elution or Isocratic 60:40 v/v), acidified with 0.1% acid.[7][8] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection (UV) | 280 nm[7] |
| Run Time | Sufficient to allow elution of all degradants (e.g., 20 min) |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify likely degradation products.[9][10] A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., 50:50 acetonitrile:water).
Procedure:
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[9]
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.[9]
-
Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Store the stock solution at 60°C for 7 days.[9] For solid drug substance, expose the powder to the same conditions.
-
Photostability: Expose the stock solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Sample Analysis: For each condition, take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before dilution and injection into the HPLC system. The goal is to achieve 5-20% degradation.[9]
Stability Study in a Model Liquid Matrix (Beverage)
This protocol outlines the assessment of this compound stability in a representative food matrix.
Materials:
-
Model beverage base (e.g., aqueous solution with citric acid, sucrose, and preservatives)
-
This compound
-
Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)
Procedure:
-
Preparation: Prepare a batch of the model beverage and spike it with a known concentration of this compound (e.g., 100 ppm).
-
Packaging: Fill the beverage into the final intended packaging (e.g., glass or plastic bottles).
-
Storage: Place the packaged samples into stability chambers at long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage conditions.[11]
-
Sampling: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis:
-
For each sample, dilute an aliquot with the mobile phase to bring the concentration of this compound into the calibrated range of the HPLC method.
-
Filter through a 0.45 µm syringe filter before injection.[6]
-
Quantify the amount of remaining this compound (assay) and any major degradation products against a reference standard.
-
Data Presentation
Quantitative data should be organized into clear tables to facilitate interpretation and comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of this compound | % Degradation | Major Degradant Peak (RT, min) |
|---|---|---|---|---|
| Control | 24 h | 99.8 | 0.2 | - |
| 0.1 M HCl, 60°C | 24 h | 85.2 | 14.8 | 4.5 (Vanillin) |
| 0.1 M NaOH, RT | 4 h | 80.5 | 19.5 | 4.5 (Vanillin) |
| 3% H₂O₂, RT | 24 h | 91.3 | 8.7 | 8.2 (Oxidized product) |
| Thermal, 60°C | 7 days | 98.5 | 1.5 | - |
| Photolytic | ICH Q1B | 96.7 | 3.3 | Minor peaks |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Stability of this compound in a Model Beverage at 40°C / 75% RH
| Time Point (Months) | Assay (%) | Individual Impurity 1 (%) (RT = 4.5 min) | Total Impurities (%) | Appearance |
|---|---|---|---|---|
| 0 | 100.2 | < LOQ | 0.08 | Clear, colorless solution |
| 1 | 99.5 | 0.15 | 0.25 | Clear, colorless solution |
| 3 | 98.1 | 0.41 | 0.62 | Clear, colorless solution |
| 6 | 96.5 | 0.85 | 1.25 | Clear, colorless solution |
Note: Data are hypothetical and for illustrative purposes. LOQ = Limit of Quantitation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 3. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pages.uoregon.edu [pages.uoregon.edu]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols: Vanillin Isobutyrate in Biocatalysis and Microbial Transformation
A-Note on the Use of Vanillin (B372448) Isobutyrate in Microbial Transformation Studies
Extensive literature review reveals a notable absence of studies specifically investigating the microbial transformation of vanillin isobutyrate. Research has predominantly focused on the microbial production of its precursor, vanillin, from various substrates like ferulic acid and eugenol, and the subsequent transformation of vanillin into compounds such as vanillyl alcohol and vanillic acid. Additionally, the biocatalytic synthesis of this compound from vanillin using enzymes has been documented.
This document, therefore, provides detailed application notes and protocols on two key related processes:
-
Biocatalytic Synthesis of this compound: This section details the enzymatic synthesis of this compound from vanillin and isobutyric anhydride (B1165640), a process catalyzed by lipase (B570770).
-
Microbial Transformation of Vanillin: As vanillin is the primary product expected from the hydrolysis of this compound, this section provides protocols for its subsequent microbial transformation, which is a critical area of study in vanillin-related bioprocessing.
A hypothesized pathway for the microbial transformation of this compound is also presented, based on established knowledge of microbial esterase activity and vanillin metabolism.
Hypothesized Microbial Transformation of this compound
The microbial transformation of this compound is likely initiated by the enzymatic hydrolysis of the ester bond by microbial esterases or lipases, yielding vanillin and isobutyric acid. Subsequently, the resulting vanillin can be biotransformed by the microorganism into vanillyl alcohol and vanillic acid through reduction and oxidation, respectively.[1][2][3]
Section 1: Biocatalytic Synthesis of this compound
Application Notes
This section provides a protocol for the synthesis of this compound using a biocatalytic approach, which offers a green and efficient alternative to chemical synthesis. The method employs an immobilized lipase to catalyze the esterification of vanillin with isobutyric anhydride. This process is characterized by mild reaction conditions and high product purity.[4]
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
1. Materials:
- Vanillin
- Isobutyric anhydride
- Immobilized lipase (e.g., from Thermomyces thermophilus, with an enzyme activity of 240-260 U/g)[4]
- Reaction vessel
- Heating and stirring apparatus
- Filtration system
- Molecular distillation apparatus
2. Procedure:
- Reactant Preparation: Mix vanillin and isobutyric anhydride in a molar ratio of 1:1.1 to 1:1.3 in a reaction vessel.[4]
- Melting and Cooling: Heat the mixture to 90-110 °C with stirring until the reactants are completely melted. Then, cool the mixture to 45-55 °C.
- Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. The amount of lipase should be 8-15% of the weight of the vanillin.[4] Maintain the temperature at 45-55 °C and continue stirring for the duration of the reaction.
- Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of vanillin.
- Enzyme Recovery: Once the reaction is complete, filter the reaction mixture to separate the immobilized lipase. The lipase can be washed and reused.
- Product Purification: Purify the filtrate containing this compound using a three-stage molecular distillation process to remove unreacted starting materials and byproducts.[4]
- Stage I: Temperature: 95-105 °C, Vacuum: 80-90 Pa
- Stage II: Temperature: 95-105 °C, Vacuum: 45-55 Pa
- Stage III: Temperature: 130-140 °C, Vacuum: 5-15 Pa
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio (Vanillin:Isobutyric Anhydride) | 1:1.1 to 1:1.3 | [4] |
| Lipase Amount (% of vanillin weight) | 8-15% | [4] |
| Reaction Temperature | 45-55 °C | [4] |
| Product Yield | 97.29% | [4] |
| Product Purity | 99.89% | [4] |
Section 2: Microbial Transformation of Vanillin
Application Notes
The microbial transformation of vanillin is a key process in the biological production of valuable aromatic compounds. Microorganisms, including various fungi and bacteria, can convert vanillin into less toxic compounds like vanillyl alcohol (via reduction) and vanillic acid (via oxidation).[1][3] This biotransformation is relevant for detoxification processes in microbial cultures and for the production of these specific derivatives.
Experimental Protocol: Fungal Transformation of Vanillin
This protocol is based on the transformation of vanillin by fungal cultures as described in the literature.[3]
1. Materials:
- Fungal strain (e.g., Paecilomyces variotii or Debaryomyces species)[3]
- Potato Dextrose Broth (PDB) medium
- Vanillin
- Shaking incubator
- Filtration apparatus (e.g., Whatman No. 1 filter paper)
- Organic solvent for extraction (e.g., ethyl acetate)
- Analytical equipment (e.g., HPLC, NMR)
2. Procedure:
- Inoculum and Culture Preparation: Inoculate the selected fungal strain into 100 mL of sterile PDB medium in a flask. Incubate until a well-established culture is obtained.
- Substrate Addition: Add vanillin to the culture medium to a final concentration of 20 mg/mL.[3] Prepare control flasks: a culture control (only fungal culture) and a substrate control (only medium and vanillin).
- Incubation: Incubate the flasks at 26±1 °C with shaking at 120 rpm for seven days.[3]
- Monitoring and Sampling: Monitor product formation starting from the second day by withdrawing aliquots from the culture medium.
- Extraction:
- Separate the fungal mycelium from the culture medium by filtration.
- Extract the metabolites from the filtrate by adding an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
- Separate the organic layer and evaporate the solvent to obtain the crude product.
- Analysis: Analyze the extracted products using TLC, HPLC, and NMR to identify and quantify the metabolites (vanillyl alcohol and vanillic acid).[3]
Data Presentation
| Microorganism | Substrate | Product(s) | Incubation Time | Yield | Reference |
| Nocardia sp. NRRL 5646 (growing cells) | Vanillic Acid | Guaiacol, Vanillyl Alcohol | 48 h | 69% (Guaiacol), 11% (Vanillyl Alcohol) | [5] |
| Pseudomonas putida GN299 | Ferulic Acid | Vanillin, Vanillic Acid, Vanillyl Alcohol | 5 h | 8.3 mM (Vanillin), 0.2 mM (Vanillic Acid), 1.1 mM (Vanillyl Alcohol) | [1] |
| Aspergillus niger & Phanerochaete chrysosporium | Ferulic Acid -> Vanillic Acid -> Vanillin | Vanillic Acid, Vanillin | 3 days (for vanillic acid), 3 subsequent days (for vanillin) | 0.773 g/L (Vanillic Acid), 0.628 g/L (Vanillin) | [6] |
| Pseudomonas putida | Ferulic Acid | Vanillin | Not specified | up to 6.4 g/L | [7] |
| Paecilomyces variotii & Debaryomyces species | Vanillin | Vanillic Acid, Vanillyl Alcohol | 7 days | Not specified | [3] |
References
- 1. Genetic Engineering Approaches for the Microbial Production of Vanillin [mdpi.com]
- 2. Microbial Production of Biovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 5. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Towards a high-yield bioconversion of ferulic acid to vanillin | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Vanillin Isobutyrate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis yield of vanillin (B372448) isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing vanillin isobutyrate?
A1: this compound is typically synthesized via the esterification of vanillin. The main methods include:
-
Chemical Synthesis with Isobutyric Anhydride (B1165640): This is a common method that involves reacting vanillin with isobutyric anhydride, often using a catalyst like an alkali metal salt (e.g., sodium acetate) or a base (e.g., sodium carbonate).[1][2] The reaction can be performed with or without a solvent.[1]
-
Chemical Synthesis with Isobutyryl Chloride: This method uses isobutyryl chloride as the acylating agent in the presence of a base like triethylamine (B128534) and a solvent such as 1,2-dichloroethane.[3]
-
Biocatalytic Synthesis with Lipase (B570770): An environmentally friendly approach that uses an enzyme, typically an immobilized lipase, to catalyze the reaction between vanillin and isobutyric anhydride under milder conditions.[4]
Q2: What factors critically influence the yield of the reaction?
A2: Several factors can significantly impact the final yield:
-
Catalyst: The choice and amount of catalyst are crucial. For anhydride-based methods, alkali metal salts of lower carboxylic acids are effective.[1]
-
Temperature: Optimal temperature varies by method. For instance, a common range for the anhydride method is 60-120°C, with 80-90°C often being preferable to minimize side reactions.[1] Biocatalytic methods operate at much lower temperatures (e.g., 45-55°C).[4]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long times, especially at high temperatures, can promote the formation of by-products.[1][4]
-
Purity of Reactants: The purity of vanillin and the acylating agent is essential for achieving high yields and product quality.[5]
-
Post-Reaction Workup: The purification process, whether through distillation, crystallization, or washing, can be a significant source of product loss if not optimized.[1][6]
Q3: What are the advantages of biocatalytic synthesis over chemical methods?
A3: Biocatalytic synthesis using lipase offers several benefits:
-
Higher Yield and Purity: This method can achieve very high yields (up to 97%) and purity (over 99%) due to the high selectivity of the enzyme.[4]
-
Milder Reaction Conditions: The reaction proceeds at lower temperatures, saving energy and reducing the risk of thermal degradation and side-product formation.[4]
-
Greener Process: It avoids the use of toxic solvents and harsh reagents, resulting in less environmental pollution.[4]
-
Simpler Workup: Post-treatment is often simpler, involving filtration to remove the enzyme followed by molecular distillation, thus avoiding complex steps like alkali washing.[4]
Troubleshooting Guide
Issue 1: Low Final Product Yield
Q: My final yield of this compound is significantly lower than reported values. What are the common causes and how can I fix this?
A: Low yield is a frequent issue stemming from several potential problems throughout the synthesis and purification process.[5] Refer to the troubleshooting flowchart and suggestions below.
-
Cause 1: Incomplete Reaction.
-
Troubleshooting:
-
Verify Catalyst: Ensure the correct catalyst is used at the recommended concentration. For anhydride methods, using 4-8g of sodium acetate (B1210297) per mole of vanillin is suggested.[1]
-
Optimize Temperature & Time: For the sodium acetate-catalyzed reaction, ensure the temperature is maintained between 80-90°C.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically between 30 and 120 minutes.[1]
-
Check Molar Ratios: Use a slight excess of isobutyric anhydride (1.05 to 1.3 times the molar amount of vanillin) to drive the reaction to completion.[1]
-
-
-
Cause 2: Product Loss During Workup.
-
Troubleshooting:
-
Distillation: If using vacuum distillation, ensure the temperature and pressure are carefully controlled (e.g., 120°C at 110 mmHg to remove excess anhydride, then 130°C at 15 mmHg to collect the product) to avoid product decomposition.[1] Long exposure to high temperatures can generate by-products.[4]
-
Washing Steps: In methods requiring washing with sodium hydroxide (B78521) and water, vigorous shaking can form emulsions, leading to significant product loss during separation.[2] Allow adequate time for layers to separate.
-
Crystallization: If purifying by crystallization, ensure the cooling temperature is appropriate. Some older methods required cooling to 7°C, which is energy-intensive.[1] The improved method using a methanol-water solvent allows for crystallization at room temperature.[1]
-
-
-
Cause 3: Side Reactions.
-
Troubleshooting:
-
Issue 2: Product is Impure
Q: My final product shows impurities in GC or HPLC analysis. What could be the cause?
A: Impurities often arise from unreacted starting materials or the formation of by-products.
-
Cause 1: Unreacted Vanillin or Isobutyric Anhydride.
-
Troubleshooting: This points to an incomplete reaction. See the troubleshooting steps for "Low Yield" to drive the reaction to completion. Additionally, enhance the purification step. For instance, molecular distillation, as used in the biocatalytic method, is highly effective at removing unreacted components.[4]
-
-
Cause 2: By-product Formation.
-
Troubleshooting: As mentioned, high temperatures can cause unwanted side reactions.[4] If you are using a chemical method, ensure the reaction is not overheating. Consider switching to the biocatalytic method, which operates under milder conditions and exhibits higher selectivity, thus minimizing by-product formation.[4]
-
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method A: Anhydride (NaOAc Catalyst) | Method B: Anhydride (Na2CO3 Catalyst) | Method C: Biocatalytic (Lipase) |
| Reactants | Vanillin, Isobutyric Anhydride | Vanillin, Isobutyric Anhydride | Vanillin, Isobutyric Anhydride |
| Catalyst | Sodium Acetate (NaOAc)[1] | Sodium Carbonate (Na2CO3)[2][4] | Immobilized Lipase[4] |
| Solvent | Solvent-free[1] | Toluene[2] | Solvent-free[4] |
| Temperature | 80 - 90 °C[1] | Room Temperature to 50 °C[2][4] | 45 - 55 °C[4] |
| Reaction Time | 30 - 120 minutes[1] | ~3 hours[2] | Varies (monitored) |
| Workup | Vacuum Distillation[1] | NaOH/Water Wash, Distillation[2] | Filtration, Molecular Distillation[4] |
| Reported Yield | >83%[1] | 92.6% - 99.2%[2][4] | Up to 97.5%[4] |
| Reported Purity | >98%[1] | ~98.6%[4] | >99.8%[4] |
Experimental Protocols
Protocol 1: High-Yield Chemical Synthesis using Sodium Acetate
This protocol is based on an improved, solvent-free method with a simple workup.[1]
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add vanillin (e.g., 15.2g, 0.1 mol).
-
Reagent Addition: Add isobutyric anhydride (e.g., 1.2 to 1.3 molar equivalents) and sodium acetate (e.g., 4-8g per mole of vanillin).
-
Reaction: Heat the mixture to 80-90°C while stirring. Maintain this temperature for 30-120 minutes. Monitor the reaction's completion via TLC.
-
Purification:
-
After the reaction is complete, set up for vacuum distillation.
-
First, remove the resulting isobutyric acid and any unreacted isobutyric anhydride by distilling at approximately 120°C and 110 mmHg.
-
Next, increase the temperature to 130°C and reduce the pressure to 15 mmHg to distill and collect the pure this compound product.
-
Protocol 2: High-Purity Biocatalytic Synthesis using Lipase
This protocol describes a green and efficient enzymatic method.[4]
-
Preparation: In a suitable reaction vessel, mix vanillin (e.g., 152g, 1 mol) and isobutyric anhydride (e.g., 189.6g, 1.2 mol).
-
Melting: Heat the mixture to 90-110°C with stirring until all solids are melted and uniformly mixed.
-
Cooling: Cool the mixture down to the optimal reaction temperature of 45-55°C.
-
Enzyme Addition: Add the immobilized lipase catalyst (e.g., 8-15% by weight of the vanillin).
-
Reaction: Maintain the temperature and stir the mixture. The reaction is typically complete when vanillin is fully consumed, as monitored by GC or HPLC.
-
Purification:
-
Filter the reaction mixture to recover the immobilized lipase for potential reuse.
-
Purify the filtrate using molecular distillation to obtain high-purity this compound. A three-stage distillation might be used for optimal separation.[4]
-
Visualizations
Caption: Workflow for chemical synthesis of this compound.
Caption: Workflow for biocatalytic synthesis of this compound.
References
- 1. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride - Google Patents [patents.google.com]
- 4. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Purity of Synthesized Vanillin Isobutyrate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the synthesis and purification of vanillin (B372448) isobutyrate.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and purification of vanillin isobutyrate, offering potential causes and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low product yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the catalyst (e.g., sodium carbonate, triethylamine, lipase) is active and used in the correct amount. - Optimize reaction time and temperature based on the chosen synthetic method.[1][2] |
| Product loss during workup. | - Minimize transfers between glassware. - Ensure complete extraction by performing multiple extractions with the appropriate solvent. - Avoid overly aggressive washing that may lead to the loss of product into the aqueous layer. | |
| Product is an oil or fails to crystallize/solidify | Presence of impurities. | - Purify the crude product using column chromatography or vacuum distillation before attempting crystallization. - Ensure all residual solvents have been removed under reduced pressure. |
| Inappropriate crystallization solvent. | - Select a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Off-color (yellow or brown) product | Presence of phenolic impurities. | - Wash the crude product with a dilute sodium hydroxide (B78521) solution to remove unreacted vanillin and other acidic impurities.[1] - Consider treatment with activated carbon during the recrystallization process. |
| Thermal degradation. | - Avoid excessive temperatures during distillation. Utilize vacuum distillation to lower the boiling point. | |
| Broad melting point range | The product is impure. | - Recrystallize the product from a suitable solvent system. - If recrystallization is ineffective, consider purification by column chromatography followed by recrystallization. |
| Unexpected peaks in GC-MS or HPLC analysis | Unreacted starting materials. | - Presence of vanillin, isobutyric anhydride (B1165640), or isobutyryl chloride. Optimize reaction stoichiometry and conditions for complete conversion. |
| Side-reaction byproducts. | - In acid-catalyzed reactions, potential for side reactions involving the aldehyde group.[3] Ensure reaction conditions are optimized to favor esterification. - Byproducts from the reaction of excess anhydride or acyl chloride.[4] Use appropriate stoichiometry and purification methods. | |
| Residual solvents. | - Toluene (B28343), 1,2-dichloroethane, or other solvents used in the synthesis. Ensure complete removal by drying under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Vanillin, isobutyric anhydride, or isobutyryl chloride.
-
Reagent-Related Impurities: Isobutyric acid (formed from the hydrolysis of isobutyric anhydride).
-
Side-Reaction Products: Although generally a clean reaction, side products can form under certain conditions, especially with prolonged reaction times or high temperatures. In acid-catalyzed reactions, there is a potential for reactions involving the aldehyde functional group.[3]
-
Residual Solvents: Solvents used during the synthesis or workup, such as toluene or 1,2-dichloroethane.[1][4]
Q2: Which purification method is most effective for achieving high-purity this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. A combination of methods often yields the best results.
-
Washing: An initial wash with a dilute base (e.g., 10-15% NaOH solution) is effective for removing unreacted vanillin and isobutyric acid.[1] This is followed by washing with water to remove the base and any water-soluble impurities.
-
Vacuum Distillation: This is a highly effective method for removing non-volatile impurities and can yield a product with high purity (e.g., >99%).[1][2] Molecular distillation can be employed for even higher purity.[4]
-
Recrystallization: This technique is excellent for removing small amounts of impurities and can result in a crystalline product with a sharp melting point. The choice of solvent is critical for success.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: While this compound is often a liquid at room temperature, it can be crystallized. For compounds with similar structures like vanillin, mixed solvent systems are often employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For this compound, a potential solvent system could be a mixture of ethanol (B145695) and water or methanol (B129727) and water.[2] The optimal ratio should be determined experimentally.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: The most common and effective analytical techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information on the identity and relative abundance of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the product and detecting non-volatile impurities.[2]
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and monitor the progress of a purification process like column chromatography.
Data Presentation
The following table summarizes the expected purity of this compound after various purification steps, based on typical laboratory outcomes.
| Purification Step | Purity (%) | Typical Impurities Removed |
| Crude Product (after synthesis) | 85 - 95 | Varies depending on synthesis method |
| After Aqueous Wash (NaOH and Water) | 90 - 97 | Unreacted vanillin, isobutyric acid |
| After Vacuum Distillation | > 99 | Non-volatile impurities, residual solvents |
| After Recrystallization | > 99.5 | Minor structural analogs and other impurities |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Anhydride Method
This protocol is adapted from a common synthetic route.[1]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add vanillin (1.0 eq) and toluene.
-
Catalyst Addition: Add sodium carbonate (0.1 eq) to the mixture and stir.
-
Reagent Addition: At room temperature, add isobutyric anhydride (1.1 eq) dropwise over 1 hour.
-
Reaction: Continue stirring at room temperature for an additional 2 hours. Monitor the reaction by TLC.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 15% sodium hydroxide solution, followed by water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Purification of this compound by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the crude this compound under vacuum. Collect the fraction that distills at the appropriate temperature and pressure for this compound (Boiling Point: 165-166 °C).
-
Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
Vanillin Isobutyrate Synthesis: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of vanillin (B372448) isobutyrate. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing vanillin isobutyrate?
The synthesis of this compound is typically achieved through the esterification of the phenolic hydroxyl group of vanillin. This is commonly carried out using either isobutyric anhydride (B1165640) with a catalyst or isobutyryl chloride in the presence of a base.
Q2: My reaction is complete, but the yield is low. What are the common causes?
Low yields can be attributed to several factors:
-
Incomplete reaction: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal stoichiometry: Use a slight excess of the acylating agent (isobutyric anhydride or isobutyryl chloride) to drive the reaction to completion.
-
Hydrolysis: The ester product can be susceptible to hydrolysis back to vanillin and isobutyric acid, especially during aqueous workup. Ensure the workup is performed under neutral or slightly acidic conditions and at a low temperature.
-
Loss during purification: this compound can be lost during extraction, washing, or crystallization steps. Minimize the number of transfer steps and optimize your purification protocol.
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
Common side products in this compound synthesis include:
-
Unreacted Vanillin: This is the most common impurity if the reaction has not gone to completion.
-
Isobutyric Acid: Formed as a byproduct when using isobutyric anhydride, or from hydrolysis of the anhydride or product.
-
Aldol (B89426) Condensation Product: At elevated temperatures, the enolate of isobutyric anhydride can react with the aldehyde group of vanillin in an aldol-type condensation reaction.
-
Vanillic Acid: Oxidation of the aldehyde group of vanillin can occur, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Dimerization/Polymerization Products: Under harsh conditions, vanillin can undergo self-condensation or polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Persistent starting material (vanillin) spot on TLC | - Insufficient reaction time or temperature. - Inactive acylating agent. - Inefficient catalyst or base. | - Monitor the reaction by TLC until the vanillin spot disappears. - Use freshly opened or distilled isobutyric anhydride/isobutyryl chloride. - Ensure the catalyst (e.g., sodium carbonate) or base (e.g., triethylamine (B128534), pyridine) is dry and of high purity. |
| Appearance of a new, more polar spot on TLC (streaking) | - Formation of isobutyric acid. - Formation of vanillic acid. | - During workup, wash the organic layer with a mild base like sodium bicarbonate solution to remove acidic impurities. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Appearance of a new, less polar spot on TLC | - Formation of an aldol condensation byproduct. | - Maintain a lower reaction temperature. High temperatures can promote this side reaction. - This byproduct can often be separated from the desired product by column chromatography. |
| Product oiling out during crystallization | - Presence of impurities that lower the melting point. - Inappropriate crystallization solvent. | - Purify the crude product by column chromatography before crystallization. - Perform a solvent screen to find an optimal solvent system for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) often works well. |
| Product discoloration (yellowing) | - Oxidation of residual vanillin or the product itself. - Presence of colored impurities from side reactions. | - Perform the reaction and workup under an inert atmosphere. - Treat the crude product with activated carbon during recrystallization to remove colored impurities. - Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Synthesis of this compound using Isobutyric Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1.0 eq) in a suitable solvent (e.g., toluene).
-
Addition of Reagents: Add a catalyst, such as sodium carbonate (0.1 eq), to the solution. Slowly add isobutyric anhydride (1.1 - 1.2 eq) dropwise to the stirred mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80°C) and monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove unreacted anhydride and isobutyric acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.
Synthesis of this compound using Isobutyryl Chloride
-
Reaction Setup: Dissolve vanillin (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Addition of Base: Add a base, such as triethylamine (1.1 - 1.2 eq) or pyridine, to the solution and cool the mixture in an ice bath.
-
Addition of Acylating Agent: Slowly add isobutyryl chloride (1.1 eq) dropwise from the addition funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main reaction pathway for this compound synthesis.
Caption: Potential side reactions in this compound synthesis.
Technical Support Center: Troubleshooting HPLC Separation of Vanillin Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of vanillin (B372448) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing vanillin derivatives?
A1: Peak tailing for phenolic compounds like vanillin and its derivatives in reversed-phase HPLC is a common issue.[1][2] The main reasons include:
-
Secondary Silanol (B1196071) Interactions: The hydroxyl group on vanillin derivatives can interact with residual acidic silanol groups on the silica-based stationary phase (e.g., C18 columns).[1][2][3] This secondary interaction causes some molecules to be retained longer, resulting in a "tail."[1][2]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the vanillin derivatives and the residual silanols on the column.[2]
-
Column Overload: Injecting too much sample can lead to peak tailing and other shape distortions.[2][4][5]
Q2: How can I improve the resolution between closely eluting vanillin derivatives?
A2: Improving resolution is key for accurate quantification. Consider the following strategies:
-
Mobile Phase Optimization: Adjusting the mobile phase composition is a powerful tool.[4][6][7] This can involve changing the organic solvent (e.g., switching from methanol (B129727) to acetonitrile), altering the solvent ratio, or modifying the pH.[1][7] For ionizable compounds, small pH adjustments can significantly impact selectivity.[8]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can significantly improve the separation of complex mixtures.[4][6]
-
Column Selection: If mobile phase optimization is insufficient, consider a column with a different stationary phase, a longer column, or one with a smaller particle size to enhance resolution.[1][6]
-
Temperature Control: Maintaining a consistent column temperature using a column oven can improve the stability of retention times and selectivity.[1][8]
Q3: I'm observing ghost peaks in my chromatogram. What are the likely sources and how can I eliminate them?
A3: Ghost peaks are extraneous peaks that can originate from various sources.[9][10][11][12][13] Common causes include:
-
Contaminated Mobile Phase: Impurities in solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.[4][12] Always use high-purity, HPLC-grade solvents and reagents.[13]
-
System Contamination: Carryover from previous injections, contaminated injector components, or degraded pump seals can introduce unexpected peaks.[12][13]
-
Sample Preparation: Contaminants from glassware, vials, or caps (B75204) can be introduced during sample preparation.[12] To troubleshoot, run a blank gradient (without an injection) to see if the peaks originate from the system or mobile phase.[10]
Q4: My retention times are shifting from one injection to the next. What could be the cause?
A4: Retention time instability can be caused by several factors:
-
Inconsistent Mobile Phase Composition: If the mobile phase is prepared manually, slight variations between batches can lead to shifts.[14] For online mixing, issues with the pump or mixing valve can cause fluctuations.[14]
-
Poor Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run, can cause retention time drift.[15]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. A column oven is recommended for stable operation.[14][15]
-
Changes in Flow Rate: Issues with the pump, such as worn seals or check valves, can lead to an inconsistent flow rate.[15]
Troubleshooting Guides
This section provides systematic approaches to resolving specific HPLC problems.
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing can compromise the accuracy of integration and quantification. Follow these steps to address this issue.
Step 1: Initial Assessment Inject a standard solution of your vanillin derivative and calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.5 is generally considered significant tailing.[2]
Step 2: Check for Column Overload Dilute your sample (e.g., 10-fold) and inject it again.[2] If the peak shape improves significantly, your original concentration was too high.[2] Adjust the sample concentration or reduce the injection volume.[5]
Step 3: Optimize Mobile Phase pH For phenolic compounds like vanillin, secondary interactions with silanol groups on the column are a primary cause of tailing.[3] Lowering the mobile phase pH (e.g., to 2.5-3.0 with 0.1% formic acid or 0.2% acetic acid) can suppress the ionization of these silanol groups, minimizing these interactions and improving peak shape.[2]
Step 4: Evaluate Column Health If peak tailing persists, the column itself may be the issue.
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Column Void: A void at the column inlet can cause peak distortion. This may require column replacement.[16]
-
Column Degradation: Over time, the stationary phase can degrade. If other troubleshooting steps fail, replacing the column may be necessary.[4]
Guide 2: Addressing Poor Resolution
When peaks are not adequately separated, accurate quantification is impossible. Use this guide to improve your separation.
Step 1: Mobile Phase Composition
-
Adjust Organic Modifier Concentration: In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally decrease retention times. A slight decrease in the organic modifier concentration can increase retention and potentially improve the separation of early-eluting peaks.[5]
-
Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.
-
Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly alter selectivity and improve resolution.[17] A good starting point is to adjust the pH to be at least 2 units away from the pKa of your analytes.[17]
Step 2: Gradient Optimization If you are using an isocratic method, switching to a gradient elution can often resolve co-eluting peaks.[4] If you are already using a gradient, try making it shallower (i.e., a slower increase in the organic solvent concentration) to improve the separation of complex mixtures.
Step 3: Column and Temperature
-
Column Chemistry: If resolution is still an issue, the column may not be suitable for the separation. Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a different particle size.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.[15] Ensure the temperature is kept constant.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them | Pharmaguideline [pharmaguideline.com]
- 10. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Peak Tailing in Gas Chromatography of Vanillin Isobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the gas chromatography (GC) analysis of vanillin (B372448) isobutyrate.
Troubleshooting Guides
This section offers a systematic, question-and-answer approach to diagnosing and resolving common causes of peak tailing for vanillin isobutyrate.
Guide 1: Initial System Check and Inlet Maintenance
Q1: My this compound peak is tailing. What are the first things I should check?
A1: Start with the most common and easily correctable issues, which often reside in the GC inlet.[1] Begin by performing routine inlet maintenance. This includes replacing the septum and the inlet liner, as these components are frequent sources of contamination and active sites that can interact with your analyte.[1][2]
Q2: I've replaced the liner and septum, but the peak tailing persists. What's my next step?
A2: If inlet maintenance doesn't resolve the issue, the problem might be related to the column installation or contamination at the head of the column.[1][3] A poor column cut or incorrect installation depth can create turbulence and dead volumes, leading to peak distortion.[3][4] Additionally, non-volatile residues from previous injections can accumulate at the beginning of the column, creating active sites that cause tailing.[5][6]
Experimental Protocol: Inlet Maintenance
Objective: To eliminate the inlet as a source of peak tailing by replacing consumable components.
Materials:
-
New, deactivated inlet liner (e.g., ultra-inert liner)
-
New septum
-
Forceps
-
Wrench for inlet
-
Electronic leak detector
Procedure:
-
Cool Down: Turn off the oven, inlet, and detector heaters and allow them to cool to a safe temperature.
-
Turn Off Gas: Shut off the carrier gas flow at the instrument.[1]
-
Disassemble Inlet: Carefully unscrew the septum nut and remove the old septum.[1]
-
Remove Liner: Use forceps to gently remove the old inlet liner.[1] Note its orientation and any O-rings present.
-
Install New Liner: Insert a new, deactivated liner, ensuring any O-rings are correctly seated.[1]
-
Install New Septum: Place the new septum on top of the inlet and secure it with the septum nut. Do not overtighten.[1]
-
Reassemble and Leak Check: Restore the carrier gas flow and use an electronic leak detector to check for leaks around the septum nut.[1]
-
Equilibrate: Heat the inlet to your method's temperature and allow the system to equilibrate before analysis.
Guide 2: Column-Related Issues
Q3: Inlet maintenance didn't fix the tailing. Could the column be the problem?
A3: Yes, the column is a primary suspect if inlet maintenance fails to resolve peak tailing.[1] The issue could be contamination further down the column, degradation of the stationary phase, or improper installation.[1][5]
Q4: How do I address potential column contamination?
A4: A good first step is to trim a small section (20-50 cm) from the front of the column.[3][7] This removes the portion most likely to be contaminated with non-volatile residues. Ensure the cut is perfectly square to avoid creating new sources of turbulence.[3][4]
Q5: What if trimming the column doesn't work?
A5: If trimming the column does not improve the peak shape, the issue might be more severe, such as widespread stationary phase degradation or a fundamental incompatibility between the analyte and the stationary phase.[2][5] At this point, consider conditioning the column or, if necessary, replacing it.[1]
Experimental Protocol: GC Column Trimming and Conditioning
Objective: To remove contaminated sections of the column and restore stationary phase performance.
Materials:
-
Capillary column cutter (ceramic wafer or diamond-tipped pen)[3]
-
Magnifying tool[3]
-
Appropriate ferrules and nuts[3]
Procedure: Part A: Column Trimming
-
Cool System and Turn Off Gas: Follow the initial steps from the inlet maintenance protocol.
-
Remove Column: Carefully disconnect the column from the inlet and detector.
-
Trim Column: Using a capillary column cutter, score the column tubing about 20-50 cm from the inlet end.[3] Gently flex the column to create a clean, square break.
-
Inspect the Cut: Use a magnifying tool to ensure the cut is clean and at a right angle to the column wall, with no jagged edges or shards.[3]
-
Reinstall Column: Reinstall the column in the inlet and detector, ensuring the correct insertion depth and using new ferrules.[1][3]
-
Leak Check: Pressurize the system and perform a thorough leak check of all connections.[1]
Part B: Column Conditioning
-
Purge with Carrier Gas: With the column installed in the inlet but disconnected from the detector, purge with carrier gas for 10-15 minutes to remove any oxygen.[1]
-
Temperature Program: Set the detector to be off. Slowly ramp the oven temperature to 10-20°C above your method's final temperature, but do not exceed the column's maximum isothermal temperature limit.[1]
-
Hold: Hold at this temperature for 1-2 hours.
-
Cool Down: Cool the oven to your method's initial temperature.[1]
-
Connect to Detector: Once cooled, connect the column to the detector and perform a leak check. The column is now ready for analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a distortion where the trailing edge of a chromatographic peak is broader than the leading edge.[1][8] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[8][9] For a polar compound like this compound, peak tailing is often caused by unwanted interactions with active sites in the GC system.[5][10] This is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity.[1][4]
Q2: What are "active sites" and how do they affect this compound?
A2: Active sites are chemically reactive points within the GC flow path, most commonly exposed silanol (B1196071) (Si-OH) groups on the surfaces of glass liners, column tubing, or contaminants.[3][9] The polar functional groups in this compound can form strong hydrogen bonds with these acidic silanol groups, causing some molecules to be retained longer than others, which results in a tailing peak.[3][9]
Q3: Can my injection technique cause peak tailing?
A3: Yes, a slow injection speed can cause peak tailing, particularly for early eluting peaks.[5] Additionally, overloading the column by injecting too much sample can lead to peak distortion, including tailing.[9] If you suspect overloading, try diluting your sample and re-injecting.[9]
Q4: My solvent peak is tailing, is this related?
A4: Solvent peak tailing can be caused by a mismatch in polarity between the solvent and the stationary phase or by issues with splitless injection parameters.[2] If using a splitless injection, ensure your initial oven temperature is about 20°C below the boiling point of your solvent to ensure proper solvent focusing.[4]
Q5: How can I prevent peak tailing in the future?
A5: Regular preventative maintenance is key.[9] This includes routinely replacing your inlet liner and septum, using high-quality, inert consumables, and ensuring proper column installation.[1][2] Using a guard column can also help protect your analytical column from contamination.[2][11] Additionally, proper sample preparation to remove non-volatile matrix components can significantly extend the life of your column and liners.[2]
Data Presentation
The following tables illustrate the potential impact of different GC components and parameters on the peak shape of this compound.
Table 1: Effect of Inlet Liner Type on this compound Peak Asymmetry
| Inlet Liner Type | Peak Asymmetry Factor (As) | Observations |
| Standard Glass Liner | 2.1 | Significant tailing observed. |
| Deactivated (Silanized) Liner | 1.4 | Tailing is noticeably reduced. |
| Ultra-Inert Liner | 1.1 | Symmetrical peak shape achieved. |
| Asymmetry Factor (As) is calculated at 10% of the peak height. An ideal peak has an As of 1.0.[8] |
Table 2: Troubleshooting Outcomes for this compound Peak Tailing
| Action Taken | Initial Asymmetry Factor (As) | Final Asymmetry Factor (As) |
| Replaced Septum and Liner | 2.3 | 1.5 |
| Trimmed 30 cm from Column Inlet | 1.5 | 1.2 |
| Replaced Column | 2.5 (old column) | 1.0 (new column) |
Visualizations
The following diagrams illustrate key troubleshooting workflows.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Common causes of peak tailing in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. academic.oup.com [academic.oup.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Biocatalytic Synthesis of Vanillin Isobutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the biocatalytic synthesis of vanillin (B372448) isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a biocatalytic method for vanillin isobutyrate synthesis?
A1: The primary advantage of using a biocatalyst, such as an immobilized lipase (B570770), is the high selectivity and mild reaction conditions. This often leads to a higher purity product with fewer byproducts compared to traditional chemical synthesis, which may require harsh conditions and toxic catalysts.[1] The enzymatic process can also be more environmentally friendly, aligning with green chemistry principles.
Q2: Which type of enzyme is recommended for this synthesis?
A2: Immobilized lipases are highly effective for the esterification of vanillin with isobutyric anhydride (B1165640). Specifically, a lipase from Thermomyces thermophilus immobilized on silica (B1680970) gel has been shown to be effective, exhibiting good activity and stability.[1]
Q3: Can the immobilized lipase be reused?
A3: Yes, one of the key benefits of using an immobilized enzyme is its potential for reuse over multiple reaction cycles. This significantly reduces the overall cost of the process. A proper washing and drying procedure between cycles is crucial for maintaining enzyme activity.
Q4: What is a typical starting molar ratio of vanillin to isobutyric anhydride?
A4: A slight excess of the acyl donor, isobutyric anhydride, is recommended to drive the reaction equilibrium towards product formation. A molar ratio of vanillin to isobutyric anhydride in the range of 1:1.1 to 1:1.3 has been found to be effective.[1]
Q5: Is a solvent necessary for this reaction?
A5: The reaction can be performed in a solvent-free system, which is advantageous for reducing waste and simplifying downstream processing.[2] The reactants, vanillin and isobutyric anhydride, can be melted together before the addition of the enzyme.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the biocatalytic synthesis of this compound.
Issue 1: Low Yield or Slow Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Ensure the reaction temperature is within the optimal range for the specific immobilized lipase. For the lipase from Thermomyces thermophilus, a temperature of around 50°C is a good starting point.[1] Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in a slow reaction rate. |
| Incorrect Molar Ratio | Verify the molar ratio of vanillin to isobutyric anhydride. An insufficient amount of the acyl donor can limit the conversion. A slight excess of isobutyric anhydride (e.g., 1:1.2) is recommended.[1] |
| Enzyme Inhibition | High concentrations of substrates or the product can sometimes inhibit the lipase. Consider a fed-batch approach for the addition of isobutyric anhydride to maintain a lower concentration throughout the reaction. Phenolic compounds like vanillin can also have an inhibitory effect on some lipases.[3][4] |
| Enzyme Inactivity | Confirm the activity of your immobilized lipase. Improper storage or handling can lead to a loss of activity. If the enzyme has been reused multiple times, its activity may have decreased. |
| Mass Transfer Limitations | Ensure adequate mixing of the reaction components. In a solvent-free system, the viscosity can be high, and sufficient agitation is necessary to ensure the substrates have access to the active sites of the immobilized enzyme. |
Issue 2: Poor Product Purity/Byproduct Formation
| Potential Cause | Troubleshooting Steps |
| Side Reactions | While biocatalytic reactions are generally highly selective, side reactions can still occur. With phenolic acids, lipases have been shown to sometimes catalyze other reactions, though this is less common with the esterification of the phenolic hydroxyl group.[5][6][7] Ensure the use of a highly selective lipase. |
| Incomplete Reaction | If the reaction is not allowed to proceed to completion, the final product will be contaminated with unreacted starting materials. Monitor the reaction progress using an appropriate analytical technique such as GC or TLC to determine the optimal reaction time.[1][8] |
| Impurities in Starting Materials | Use high-purity vanillin and isobutyric anhydride to avoid introducing impurities that may be carried through to the final product. |
Issue 3: Difficulty in Reusing the Immobilized Enzyme
| Potential Cause | Troubleshooting Steps |
| Enzyme Deactivation | Harsh washing conditions (e.g., extreme pH or temperature) can denature the enzyme. Wash the immobilized lipase with a suitable organic solvent (e.g., hexane (B92381) or a solvent compatible with your enzyme and support) at a moderate temperature. |
| Incomplete Removal of Reactants/Products | Residual substrates or product on the enzyme support can inhibit subsequent reactions. Ensure a thorough washing procedure to remove all adsorbed molecules. |
| Physical Damage to the Support | Aggressive stirring or handling can lead to the breakdown of the immobilization support, resulting in loss of enzyme. Use gentle agitation and handle the immobilized enzyme with care. |
Data Presentation
Table 1: Reaction Parameters for Biocatalytic Synthesis of this compound
| Parameter | Recommended Range | Remarks |
| Enzyme | Immobilized Lipase (Thermomyces thermophilus) | Silica gel is a suitable support material.[1] |
| Vanillin:Isobutyric Anhydride Molar Ratio | 1:1.1 - 1:1.3 | A slight excess of the anhydride drives the reaction forward.[1] |
| Enzyme Loading | 8-15% (w/w of vanillin) | Higher loading can increase the reaction rate but also the cost.[1] |
| Temperature | 45-55°C | Balances enzyme activity and stability.[1] |
| Reaction Time | Varies (monitor for completion) | Typically several hours. Monitor by GC or TLC.[1][8] |
| Solvent | Solvent-free | Environmentally friendly and simplifies purification.[2] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound
-
Reactant Preparation: In a three-neck round-bottom flask, combine vanillin and isobutyric anhydride in a molar ratio of 1:1.2.
-
Melting and Mixing: Heat the mixture to 90-110°C with stirring until the vanillin is completely melted and the mixture is homogeneous.[1]
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 50°C).
-
Enzyme Addition: Add the immobilized lipase from Thermomyces thermophilus (10% by weight of the vanillin).
-
Reaction: Stir the mixture at a constant temperature. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[1][8]
-
Enzyme Recovery: Once the reaction is complete, filter the reaction mixture to recover the immobilized enzyme.
-
Purification: The crude this compound can be purified by molecular distillation to obtain a high-purity product.[1]
Protocol 2: Analytical Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
TLC Plate: Spot the diluted sample, along with standards of vanillin and this compound, onto a silica gel TLC plate.
-
Development: Develop the TLC plate using a solvent system such as 70:30 hexane/ethyl acetate.[8]
-
Visualization: Visualize the spots under a UV lamp. The disappearance of the vanillin spot and the appearance of the this compound spot indicate the progress of the reaction.
Protocol 3: Reusability of Immobilized Lipase
-
Filtration: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration.
-
Washing: Wash the recovered enzyme with a non-polar organic solvent such as hexane to remove any adsorbed reactants and products. Repeat the washing step 2-3 times.
-
Drying: Dry the washed enzyme under vacuum at a mild temperature (e.g., 40°C) until all the solvent has been removed.
-
Storage: Store the dried, immobilized enzyme in a cool, dry place until the next use.
Safety Information
-
This compound: May cause mild skin and eye irritation.[9] It is recommended to wear safety glasses and chemical-resistant gloves.[9]
-
Isobutyric Anhydride: Corrosive. Causes severe skin burns and eye damage.[10] Toxic if swallowed or in contact with skin.[10] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[10]
Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Caption: Logical troubleshooting guide for low yield issues.
References
- 1. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 2. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mu-intel.com [mu-intel.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
"purification challenges of vanillin isobutyrate from reaction mixture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of vanillin (B372448) isobutyrate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude vanillin isobutyrate reaction mixture?
A1: The impurities largely depend on the synthetic method used. Common impurities include:
-
Unreacted Starting Materials: Vanillin and isobutyric anhydride (B1165640) or isobutyryl chloride.[1]
-
Catalysts: Depending on the synthesis, residual catalysts like sodium carbonate or triethylamine (B128534) may be present.[2][3]
-
Byproducts: Side reactions can generate various byproducts. For instance, excessive anhydride or acyl chloride can lead to the formation of undesired related substances, especially under heat.[1]
-
Solvents: Residual solvents used in the reaction, such as toluene (B28343) or 1,2-dichloroethane.[2][3]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques, often used in combination, are:
-
Distillation: Vacuum or molecular distillation is highly effective for separating this compound from less volatile impurities.[1][4]
-
Washing: Aqueous washing with a basic solution (e.g., sodium hydroxide) can remove acidic impurities, followed by water washing to remove residual base and salts.[1][2]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used for analysis and preparative separation to remove closely related impurities.[5]
-
Crystallization: While potentially effective, crystallization of vanillin and its derivatives can be challenging due to a phenomenon known as "oiling out," where the compound separates as a liquid instead of a solid.[6][7]
Q3: What purity and yield can be expected for purified this compound?
A3: Purity and yield are highly dependent on the synthesis and purification methods employed. Published data indicates that high purity and yields are achievable:
| Synthesis Method | Purification Method | Yield (%) | Purity (%) | Reference |
| Biocatalytic | Three-stage molecular distillation | 97.46 | 99.82 | [1] |
| Chemical (Acid Anhydride) | Vacuum distillation | 91.2 | 98.61 | [1] |
| Chemical (Acid Anhydride) | Washing and vacuum distillation | 99.2 | 99.1 | [2] |
| Chemical (Acyl Chloride) | Washing and vacuum distillation | 90 | 98.5 | [3] |
Troubleshooting Guides
Issue 1: "Oiling Out" During Crystallization
Problem: During attempts to crystallize this compound, the compound separates as an oil instead of forming crystals. This phenomenon, known as "oiling out" or liquid-liquid phase separation, can lead to impure final products.[6][7]
Possible Causes:
-
High supersaturation of the solution.[6]
-
Presence of impurities that inhibit crystal nucleation and growth.
-
The crystallization temperature and solvent system are within the liquid-liquid equilibrium region of the phase diagram.[7]
Troubleshooting Steps:
-
Modify the Solvent System:
-
Action: Experiment with different solvent mixtures. For vanillin derivatives, mixtures of alcohols and water are common.[4] Try adjusting the polarity of the solvent system.
-
Rationale: Changing the solvent can alter the solubility curve and the liquid-liquid phase separation region, potentially favoring crystallization over oiling out.
-
-
Control Cooling Rate:
-
Action: Employ a slower cooling rate during the crystallization process.
-
Rationale: Slow cooling can help maintain the system outside the metastable liquid-liquid equilibrium region and provide more time for crystal nucleation and growth.
-
-
Seeding:
-
Action: Introduce seed crystals of pure this compound into the supersaturated solution.
-
Rationale: Seeding provides a template for crystal growth, which can bypass the kinetic barrier to nucleation and promote direct crystallization.
-
-
Adjust Concentration:
-
Action: Start the crystallization process from a less concentrated solution.
-
Rationale: High supersaturation is a common cause of oiling out.[6] Reducing the initial concentration may prevent the system from entering the oiling out region.
-
Issue 2: Incomplete Separation During Distillation
Problem: After vacuum or molecular distillation, the purified this compound still contains significant levels of impurities.
Possible Causes:
-
Inadequate vacuum level.
-
Incorrect distillation temperature.
-
Co-distillation of impurities with similar boiling points to this compound.
Troubleshooting Steps:
-
Optimize Vacuum and Temperature:
-
Action: Refer to established protocols for the distillation of this compound. For example, one method uses a three-stage molecular distillation with specific temperature and vacuum profiles for each stage.[1]
-
Rationale: Precise control over vacuum and temperature is crucial for effective separation based on boiling points.
-
-
Fractional Distillation:
-
Action: Employ a fractional distillation column to enhance separation efficiency.
-
Rationale: A fractionating column provides a larger surface area for repeated vaporization and condensation cycles, which allows for a better separation of components with close boiling points.
-
-
Pre-distillation Purification:
Issue 3: Poor Separation in Liquid-Liquid Extraction
Problem: Inefficient removal of impurities or formation of a stable emulsion during liquid-liquid extraction.
Possible Causes:
-
Incorrect pH of the aqueous phase.
-
Inappropriate choice of organic solvent.
-
Vigorous shaking leading to emulsion formation.
Troubleshooting Steps:
-
Optimize pH:
-
Action: For separating vanillin derivatives, a pH greater than 8 is often used to deprotonate any acidic impurities, making them more soluble in the aqueous phase, while the desired ester remains in the organic phase.[8][9]
-
Rationale: The distribution of a compound between two immiscible phases is highly dependent on its ionization state, which is controlled by the pH of the aqueous phase.
-
-
Solvent Selection:
-
Action: Choose a water-immiscible organic solvent in which this compound is highly soluble, and the impurities are less soluble.
-
Rationale: The selectivity of the extraction is determined by the differential solubility of the components in the two phases.
-
-
Breaking Emulsions:
-
Action: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking. In some cases, filtration through a pad of celite can help break the emulsion.[10]
-
Rationale: Brine increases the ionic strength of the aqueous phase, which can help to break up the emulsion. Gentle mixing minimizes the formation of fine droplets that lead to stable emulsions.
-
Experimental Protocols
Protocol 1: General Purification by Washing and Vacuum Distillation
This protocol is a general guideline based on common chemical synthesis methods.[1][2]
-
Alkaline Wash:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add a 10-15% sodium hydroxide (B78521) (NaOH) solution.
-
Gently swirl the funnel to mix the layers. Allow the layers to separate.
-
Drain the lower aqueous layer. Repeat this washing step.
-
-
Water Wash:
-
Wash the organic layer with water until the pH of the aqueous washing is neutral.
-
This removes any residual NaOH and water-soluble impurities.
-
-
Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator.
-
-
Vacuum Distillation:
-
Transfer the crude this compound to a distillation flask.
-
Set up a vacuum distillation apparatus.
-
Gradually heat the flask while applying a vacuum. Collect the fraction that distills at the appropriate temperature and pressure for this compound. For example, one method distills at 120°C and 110 mmHg to remove lower boiling point impurities, followed by distillation at 130°C and 15 mmHg to collect the product.[4]
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 2. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride - Google Patents [patents.google.com]
- 4. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US9126917B2 - Method for purifying vanillin by liquid-liquid extraction - Google Patents [patents.google.com]
- 9. WO2013087795A1 - Method for purifying vanillin by liquid-liquid extraction - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
"stability issues of vanillin isobutyrate in acidic conditions"
Welcome to the technical support center for vanillin (B372448) isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of vanillin isobutyrate, particularly in acidic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an ester derivative of vanillin, widely used as a flavoring agent in food, beverages, and pharmaceuticals, and as a fragrance component in cosmetics.[1][2][3] It provides a sweet, creamy, and vanilla-like flavor profile.[4] Its stability is critical because degradation can lead to a loss of the desired flavor and the formation of off-notes, ultimately impacting product quality, efficacy, and shelf-life.[5] The primary stability concern, especially in aqueous and acidic environments, is its susceptibility to hydrolysis.[6][7]
Q2: What happens to this compound in acidic conditions?
In the presence of acid and water, this compound can undergo acid-catalyzed hydrolysis. This chemical reaction breaks the ester bond, yielding its two constituent molecules: vanillin and isobutyric acid.[6][8] The formation of these degradation products alters the sensory profile of the product, as the creamy, smooth notes of the ester are replaced by the distinct aroma of vanillin and the potentially cheesy or rancid off-notes of isobutyric acid.
Q3: What are the primary factors influencing the stability of this compound?
Several factors can accelerate the degradation of this compound. These are summarized in the table below. The most critical factor in this context is low pH, which directly catalyzes the hydrolysis reaction.[5][9]
Q4: How can I detect the degradation of this compound in my experiments?
Degradation can be detected through both sensory and analytical methods:
-
Sensory Evaluation: The most immediate sign of degradation is a change in aroma and taste. A shift from a creamy vanilla profile to a sharper vanillin note, accompanied by acidic or cheesy off-notes, indicates hydrolysis.
-
Analytical Quantification: Techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for quantifying the concentration of this compound and its degradation products over time.[10] A decreasing peak area for this compound and corresponding increasing peak areas for vanillin are clear indicators of instability.
Q5: How can the stability of this compound be improved in an acidic formulation?
Improving stability involves controlling the factors that promote hydrolysis:
-
pH Control: Maintaining the pH as high as possible for the formulation can significantly slow down acid-catalyzed hydrolysis. A pH below 3 is known to accelerate the reaction.[5]
-
Temperature Management: Store and process the formulation at the lowest possible temperatures to reduce reaction kinetics.[5]
-
Moisture Levels: Since water is a reactant in hydrolysis, minimizing water activity (aw) in the formulation can enhance stability.[7]
-
Use of Stabilizers: In some systems, encapsulating the flavor agent or using specific ester stabilizers like certain carbodiimides can protect the ester bond from hydrolysis, though this requires careful formulation and regulatory consideration.[7]
Troubleshooting Guide
Problem: My product develops a sharp, acidic, or "cheesy" off-note over its shelf life.
| Possible Cause | Troubleshooting Step |
| Acid-Catalyzed Hydrolysis | The formulation's pH is too low, leading to the breakdown of this compound into vanillin and isobutyric acid. |
| 1. Measure pH: Confirm the pH of your product. If it is highly acidic (typically <4), this is the likely cause. | |
| 2. Buffer System: Investigate if the pH can be raised using a food-grade or pharmaceutically acceptable buffer system without compromising other product attributes. | |
| 3. Stability Study: Conduct a stability study at various pH levels to determine the acceptable range for your desired shelf life (see Experimental Protocols). | |
| Microbial Contamination | Certain microbes can produce enzymes (esterases) that catalyze the hydrolysis of esters, or they may produce acidic byproducts. |
| 1. Microbial Testing: Perform standard plate counts to check for microbial contamination. | |
| 2. Preservatives: Ensure your preservative system is effective at the product's pH. |
Problem: Quantitative analysis (HPLC/GC) shows a significant loss of this compound over time.
| Possible Cause | Troubleshooting Step |
| Accelerated Hydrolysis | High storage temperatures are accelerating the rate of acid-catalyzed hydrolysis.[5] |
| 1. Review Storage Conditions: Confirm that samples are being stored at the recommended temperature. Check for temperature fluctuations during shipping or storage. | |
| 2. Accelerated Stability Testing: Perform an accelerated stability study at elevated temperatures (e.g., 40°C) to predict shelf life and model the temperature dependence of the degradation. | |
| Photodegradation | Exposure to UV or visible light is causing the molecule to degrade.[5] |
| 1. Protect from Light: Store the product in opaque or amber-colored packaging to block light. | |
| 2. Photostability Study: Expose the product to controlled light conditions (per ICH Q1B guidelines) to assess its susceptibility to photodegradation. |
Data Presentation
Table 1: Factors Affecting this compound Stability
This table summarizes the key environmental factors that can lead to the degradation of this compound in a formulation.
| Factor | Effect on Stability | Mechanism of Action |
| Low pH (Acidic) | Decreases Stability | Catalyzes the hydrolysis of the ester bond.[5] |
| High Temperature | Decreases Stability | Increases the rate of chemical reactions, including hydrolysis and oxidation.[5][9] |
| Presence of Water | Decreases Stability | Acts as a reactant in the hydrolysis process.[7] |
| Exposure to Light | Decreases Stability | Can trigger photo-oxidative reactions and degradation.[5] |
| Presence of Oxygen | Decreases Stability | Can lead to oxidation of the aldehyde group, forming off-flavors.[5] |
| Metal Ions | Decreases Stability | Transition metals like iron and copper can act as catalysts for oxidation.[5][7] |
Table 2: Example Photostability Data for Vanillin Derivatives in Ethanol
The following data, adapted from a study on related compounds, illustrates how light exposure can affect stability. While not specific to acid hydrolysis, it demonstrates a method for quantifying stability.
| Compound | % Remaining after 24h | % Remaining after 54h |
| This compound | 85% | 56% |
| Ethylvanillin | 91% | 71% |
| Conditions: 10% solution in ethanol, exposed to light at 40°C. Data is illustrative of relative photostability. |
Visualizations
Degradation Pathway of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Workflow for Stability Issues
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Manufacturer & Suppliers |ELAROMA-VBAT - Elchemy [elchemy.com]
- 3. This compound CAS 20665-85-4-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. This compound | 57345-19-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications [cuiguai.cn]
- 6. zhishangchem.com [zhishangchem.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. Ethyl this compound | High Purity | RUO [benchchem.com]
- 9. kevaflavours.com [kevaflavours.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Photodegradation of Vanillin Isobutyrate
Disclaimer: Direct scientific literature on the photodegradation pathways of vanillin (B372448) isobutyrate under UV light is limited. The following information is extrapolated from studies on its parent compound, vanillin, and general principles of organic photochemistry. Researchers should interpret these guidelines as a starting point for their investigations and adapt them based on their experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for vanillin isobutyrate under UV irradiation?
Based on the structure of this compound, two primary degradation pathways are anticipated under UV light:
-
Pathway A: Ester Cleavage: The isobutyrate ester bond is susceptible to photocleavage. This can occur through a Norrish Type I or Type II reaction, leading to the formation of vanillin and isobutyric acid or related products. Subsequent degradation of the newly formed vanillin would then follow its known pathways.
-
Pathway B: Aromatic Ring and Aldehyde Group Reactions: Similar to vanillin, the aromatic ring and the aldehyde group of this compound can undergo photochemical reactions. This can involve the formation of a triplet state upon UV absorption, leading to radical reactions and the formation of dimers or other condensation products.[1][2] Photosensitized degradation may also occur, particularly in the presence of other UV-absorbing compounds.[3]
Q2: What are the likely photoproducts of this compound degradation?
Given the proposed pathways, the following photoproducts could be expected:
-
From Ester Cleavage: Vanillin, isobutyric acid, and potentially some volatile organic compounds from the fragmentation of the isobutyryl radical.
-
From Vanillin Degradation: Vanillic acid (via oxidation of the aldehyde), and dimerization products such as 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxaldehyde.[1][3]
-
Other Products: In the presence of sensitizers like nitrites, nitrated vanillin derivatives could be formed.[4]
Q3: Why am I observing a yellowing of my sample solution during the experiment?
The yellowing of the solution is a common observation during the photodegradation of vanillin and is attributed to the formation of colored photoproducts, likely including vanillin dimers and other polymeric species resulting from free radical reactions.[2]
Troubleshooting Guides
Issue 1: Low or no degradation of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Incorrect UV Wavelength or Intensity | Verify the absorption spectrum of this compound and ensure your UV lamp's emission spectrum overlaps with it. Increase the lamp intensity if necessary, but be cautious of potential thermal effects. |
| Solvent Effects | The choice of solvent can significantly impact degradation rates. Consider using a solvent that is transparent at the irradiation wavelength and is known to facilitate photochemical reactions. For comparison, studies on vanillin have been conducted in acetonitrile (B52724) and aqueous solutions.[2][3] |
| Presence of Quenchers | Impurities in the sample or solvent could be quenching the excited state of this compound. Ensure high-purity solvents and reagents are used. Dissolved oxygen can also act as a quencher for triplet states.[2] Consider de-gassing the solution prior to irradiation. |
| Back Reactions | In some environments, such as on ice surfaces, back-reactions can lead to slow apparent degradation.[1][4] Ensure your experimental conditions minimize the potential for product recombination. |
Issue 2: Difficulty in identifying and quantifying photoproducts.
| Possible Cause | Troubleshooting Step |
| Inadequate Analytical Technique | A single analytical method may not be sufficient to identify all degradation products. Employ a combination of techniques such as HPLC-UV, LC-MS, and GC-MS for comprehensive analysis. |
| Low Concentration of Products | If degradation is slow, the concentration of photoproducts may be below the detection limit of your instrument. Consider concentrating the sample post-irradiation or increasing the irradiation time. |
| Lack of Authentic Standards | For quantitative analysis, authentic standards of expected photoproducts are necessary. If standards are unavailable, consider semi-quantification using a related compound with a similar response factor or utilize techniques like NMR for structural elucidation and quantification. |
Experimental Protocols
1. Sample Preparation and UV Irradiation
-
Solvent Selection: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile, methanol, or purified water). The concentration should be optimized for UV-Vis spectroscopic monitoring (typically in the micromolar range).
-
Irradiation Setup: Use a suitable UV source, such as a medium-pressure mercury lamp or a laser with a specific wavelength (e.g., 365 nm as used for vanillin studies).[3][5] The reaction vessel should be made of quartz to allow for UV transmission. A cooling system may be necessary to maintain a constant temperature and prevent thermal degradation.[6]
-
Monitoring: At regular intervals, withdraw aliquots of the sample for analysis by UV-Vis spectroscopy to monitor the disappearance of the this compound peak.
2. Analytical Methodology
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid) can be used to separate this compound from its more polar degradation products.
-
Detection: A UV detector set at the wavelength of maximum absorbance for this compound can be used for quantification. A photodiode array (PDA) detector can provide spectral information for peak identification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile and semi-volatile degradation products. Derivatization of polar products may be necessary to improve their volatility.
Quantitative Data
The following table summarizes kinetic data for the photodegradation of vanillin . This data can serve as a preliminary reference for studies on this compound, with the understanding that the isobutyrate group will influence the reaction rates.
| Parameter | Value | Conditions | Reference |
| Self-Quenching Rate Constant (kSQ) | ~ 2 x 109 M-1s-1 | Acetonitrile solution, laser flash photolysis | [2] |
| Decomposition Rate Constant | 2.3 x 106 s-1 | Aqueous solution, 266 nm laser flash photolysis | [1] |
Visualizations
Caption: Proposed photodegradation pathways of this compound.
Caption: General experimental workflow for photodegradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phototransformation of Vanillin in Artificial Snow by Direct Photolysis and Mediated by Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lipase Efficiency in Vanillin Isobutyrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the lipase-catalyzed synthesis of vanillin (B372448) isobutyrate.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of vanillin isobutyrate, offering potential causes and solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| VB-LI-01 | Low Conversion Rate and Yield | Suboptimal Reaction Conditions: Temperature, pH, and substrate molar ratio may not be ideal for the specific lipase (B570770) used. | Systematically optimize reaction parameters. Refer to the experimental protocols section for recommended starting conditions. |
| Enzyme Inhibition: High concentrations of isobutyric acid or the byproduct, water, can inhibit or inactivate the lipase.[1][2][3] | - Maintain the isobutyric acid concentration at an optimal level (e.g., consider a molar ratio of vanillin to isobutyric anhydride (B1165640) of 1:1.1 to 1.3).[4] - Implement in-situ water removal using molecular sieves (3Å or 4Å) or perform the reaction under vacuum.[2] | ||
| Poor Mass Transfer: Inadequate mixing can limit the access of substrates to the active sites of the immobilized lipase. | Increase the agitation speed to a level that ensures proper mixing without causing mechanical stress to the immobilized support. An optimal speed is often around 200 rpm.[5] | ||
| VB-LI-02 | Formation of Byproducts | Side Reactions: The presence of excess reactants or suboptimal conditions can lead to the formation of undesired byproducts.[4] | - Utilize an optimized molar ratio of substrates. - Employ molecular distillation for product purification to effectively remove byproducts.[4] |
| VB-LI-03 | Rapid Decrease in Immobilized Lipase Activity After a Few Cycles | Enzyme Leaching: The lipase may be weakly adsorbed to the support material, leading to its detachment during the reaction or washing steps.[5] | - Strengthen the immobilization by using a cross-linking agent like glutaraldehyde (B144438) after initial adsorption. - Consider using a support that allows for covalent attachment of the lipase. |
| Irreversible Inactivation: High local concentrations of acid or accumulation of water can cause irreversible damage to the enzyme's structure.[1][2][3] | - Optimize substrate concentrations. - Ensure efficient water removal during the reaction. | ||
| Mechanical Stress: Fragile support materials can break down with vigorous agitation, leading to the loss of both the enzyme and the support. | Select a mechanically robust support material and optimize the agitation speed. | ||
| VB-LI-04 | Inconsistent Results Between Batches | Variability in Water Activity (a_w): The initial water content of the reactants and the reaction environment can significantly impact lipase activity.[2][6][7][8][9] | - Control the initial water activity of the reaction mixture by pre-drying solvents and substrates. - Equilibrate the immobilized lipase at a specific water activity before use. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the lipase-catalyzed synthesis of this compound?
A1: The optimal temperature is dependent on the specific lipase being used. Generally, lipases are active between 40°C and 60°C. For instance, a method using an immobilized lipase from Thermomyces thermophilus suggests cooling the reaction mixture to 50°C before adding the enzyme.[4] It is crucial to determine the optimal temperature for your specific enzyme, as higher temperatures can lead to thermal denaturation.
Q2: How does the choice of solvent affect the reaction efficiency?
A2: The solvent plays a critical role in lipase-catalyzed reactions. Hydrophobic solvents (log P > 4) are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, thus maintaining its active conformation.[6] However, solvent-free systems are also effective and offer a greener and more cost-effective alternative.[4][10] The choice of solvent can also influence substrate solubility and product selectivity.
Q3: What is the recommended molar ratio of vanillin to the acyl donor?
A3: An excess of the acyl donor is often used to shift the reaction equilibrium towards product formation. For the synthesis of this compound using isobutyric anhydride, a molar ratio of vanillin to isobutyric anhydride between 1:1.1 and 1:1.3 has been reported to be effective.[4] However, excessively high concentrations of the acid can lead to substrate inhibition.[1][3]
Q4: How can I effectively remove the water produced during the esterification reaction?
A4: Water is a byproduct of the esterification reaction and its accumulation can shift the equilibrium back towards hydrolysis, reducing the product yield.[2] Effective water removal can be achieved by:
-
Molecular Sieves: Adding 3Å or 4Å molecular sieves to the reaction medium.[2]
-
Vacuum: Conducting the reaction under a partial vacuum.
-
Inert Gas Sparging: Bubbling a dry, inert gas (e.g., nitrogen) through the reaction mixture.
Q5: What is the best way to immobilize lipase for this synthesis?
A5: Immobilization can improve the stability and reusability of the lipase. Adsorption on a support like silica (B1680970) gel is a common and effective method.[4] For enhanced stability and to prevent leaching, covalent attachment or cross-linking of the adsorbed enzyme can be employed. The choice of support material and immobilization technique should be optimized for the specific lipase and reaction conditions.
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on this compound Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Lipase Source | Thermomyces thermophilus (immobilized) | High (not specified) | - | - | [4] |
| Acyl Donor | Isobutyric Anhydride | High (not specified) | Isobutyryl Chloride | High (not specified) | [4][11] |
| Molar Ratio (Vanillin:Isobutyric Anhydride) | 1:1.2 | High (not specified) | 1:1.1 - 1.3 (range) | High (not specified) | [4] |
| Temperature | 50°C | High (not specified) | 45-55°C (range) | High (not specified) | [4] |
| Solvent | Solvent-free | High (not specified) | Toluene | High (not specified) | [4][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Immobilized Lipase (Solvent-Free)
This protocol is adapted from a patented method for the biocatalytic synthesis of this compound.[4]
Materials:
-
Vanillin (1 mol)
-
Isobutyric anhydride (1.2 mol)
-
Immobilized lipase from Thermomyces thermophilus (e.g., 15.2 g for 1 mol of vanillin)
-
Three-neck round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
Procedure:
-
Add 152 g (1 mol) of vanillin and 189.6 g (1.2 mol) of isobutyric anhydride to the three-neck round-bottom flask.
-
Heat the mixture to 100°C while stirring to melt the solids and ensure uniform mixing. Stir for 5 minutes.
-
Cool the mixture to 50°C.
-
Add 15.2 g of the immobilized lipase to the reaction mixture.
-
Maintain the reaction at 50°C with continuous stirring.
-
Monitor the progress of the reaction by Gas Chromatography (GC).
-
Upon completion of the reaction, filter the reaction mixture to separate the immobilized lipase. The lipase can be washed and stored for reuse.
-
Purify the filtrate by molecular distillation to obtain high-purity this compound.
Protocol 2: Immobilization of Lipase by Adsorption
This is a general protocol for the immobilization of lipase on a support material like silica gel.
Materials:
-
Lipase solution
-
Silica gel (or other support material)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Beaker or flask
-
Shaker or stirrer
Procedure:
-
Prepare a lipase solution of known concentration in the phosphate buffer.
-
Add the silica gel support to the lipase solution. The ratio of enzyme to support should be optimized.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle shaking for a specified period (e.g., 2-4 hours) to allow for adsorption.
-
After incubation, separate the immobilized lipase from the solution by filtration.
-
Wash the immobilized lipase with the buffer solution to remove any unbound enzyme.
-
Dry the immobilized lipase (e.g., under vacuum or in a desiccator) before use.
Visualizations
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. researchgate.net [researchgate.net]
- 11. CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride - Google Patents [patents.google.com]
- 12. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]
"reducing by-product formation in the acylation of vanillin"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the acylation of vanillin (B372448). The information is tailored for researchers, scientists, and drug development professionals to help reduce by-product formation and optimize reaction outcomes.
Troubleshooting Guides
Issue 1: Low yield of acetylvanillin and unexpected polar by-products observed on TLC plate under basic conditions.
-
Question: My reaction under basic conditions resulted in a low yield of acetylvanillin and two unexpected polar by-products. What are these by-products and how can I avoid them?
-
Answer: The most likely side reaction under basic conditions is the Cannizzaro reaction. Vanillin, which lacks an alpha-hydrogen, can undergo disproportionation in the presence of a strong base to yield vanillyl alcohol and vanillic acid.[1]
Troubleshooting Steps:
-
Control Base Concentration: The Cannizzaro reaction is highly dependent on the concentration of the base. It is advisable to use the minimum effective concentration of a milder base like sodium carbonate or pyridine (B92270) instead of strong bases such as sodium hydroxide.[1]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of the Cannizzaro reaction, which typically has a higher activation energy than the desired acetylation.[1]
-
Order of Reagent Addition: Add the acetic anhydride (B1165640) to a solution of vanillin in a non-aqueous solvent with a base like pyridine. Adding the base last to an aqueous solution of vanillin can promote the Cannizzaro reaction.[1]
-
Issue 2: Formation of a non-polar by-product under acidic conditions.
-
Question: I performed the acetylation under acidic conditions and obtained a product with a different NMR spectrum than expected for pure acetylvanillin. What could this side product be?
-
Answer: Under acidic conditions, the aldehyde group of vanillin can react with acetic anhydride to form a geminal diacetate. This results in the formation of 4-acetoxy-3-methoxybenzylidene diacetate.[1]
Troubleshooting Steps:
-
Use a Milder Catalyst: Strong acids like sulfuric acid can promote the formation of the geminal diacetate. Consider using a milder Lewis acid catalyst.[1]
-
Limit Reaction Time and Temperature: Extended reaction times and elevated temperatures can favor the formation of the diacetate. It is recommended to monitor the reaction closely by TLC and quench it as soon as the starting vanillin is consumed.[1]
-
Control Stoichiometry: Use a stoichiometric amount of acetic anhydride relative to the hydroxyl group of vanillin. A large excess of acetic anhydride can drive the formation of the geminal diacetate.[1]
-
Issue 3: The final product is an oil and will not crystallize, or it has a lower melting point than reported.
-
Question: My final product is an oil and won't crystallize, or it has a lower melting point than the reported 77-79°C for acetylvanillin. How can I purify my product?
-
Answer: Oily products or those with a depressed melting point are indicative of impurities, which are likely the side products mentioned above or residual starting materials and reagents.[1]
Purification Strategies:
-
Recrystallization: Acetylvanillin can be recrystallized from 95% ethanol (B145695) or a mixture of ethanol and water.[1] This is often effective at removing small amounts of impurities.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a reliable method. A solvent system such as hexane (B92381):ethyl acetate (B1210297) can be used to separate acetylvanillin from the more polar side products like vanillyl alcohol and vanillic acid, and from the less polar geminal diacetate.[1]
-
Aqueous Wash: If the reaction was performed under basic conditions, washing the organic extract with a mild acidic solution (e.g., dilute HCl) can help remove any remaining vanillic acid. Conversely, a wash with a sodium bicarbonate solution can help remove acidic impurities.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common by-products in the acylation of vanillin?
-
A1: The primary by-products depend on the reaction conditions. Under basic conditions, vanillyl alcohol and vanillic acid are common due to the Cannizzaro reaction. Under acidic conditions, the formation of 4-acetoxy-3-methoxybenzylidene diacetate (a geminal diacetate) can occur.[1]
-
Q2: Which catalyst is better for the acetylation of vanillin, acid or base?
-
A2: Both acid and base catalysis can be effective. However, basic conditions are generally preferred to favor the formation of vanillin acetate by selectively acylating the phenolic hydroxyl group.[2] Acidic conditions can lead to the formation of a geminal diacetate by-product through reaction with the aldehyde group.[1][2]
-
Q3: Can other acylating agents be used besides acetic anhydride?
-
A3: Yes, other acylating agents like acyl chlorides can be used. The Schotten-Baumann reaction, for example, utilizes an acyl chloride in the presence of an aqueous base for the acylation of phenols.[3]
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. A common solvent system for this is a 1:1 mixture of hexane and ethyl acetate.[4] The reaction should be stopped once the starting vanillin spot is no longer visible.[1]
Data Presentation
Table 1: Summary of By-Products in Vanillin Acylation
| Catalyst Condition | Common By-Products | Reason for Formation | Mitigation Strategies |
| Basic (e.g., NaOH) | Vanillyl alcohol & Vanillic acid | Cannizzaro Reaction | Use milder bases (pyridine, Na2CO3), lower reaction temperature, control stoichiometry.[1] |
| Acidic (e.g., H2SO4) | 4-acetoxy-3-methoxybenzylidene diacetate | Geminal Diacetate Formation | Use milder acid catalysts, control reaction time and temperature, use stoichiometric reagents.[1] |
Table 2: Comparison of Reported Yields for Vanillin Acetylation
| Catalyst | Acylating Agent | Solvent | Reaction Time | Temperature | Reported Yield (%) | Reference |
| 10% NaOH | Acetic Anhydride | Water | 15 minutes | Room Temp | - | [2] |
| Sodium Acetate | Acetic Anhydride | - | 40 minutes | - | 97% (via sonochemistry) | [2] |
| Pyridine | Acetic Anhydride | Dichloromethane (B109758) | 3-4 hours | Room Temp | - | [4] |
| H2SO4 | Acetic Anhydride | Acetic Anhydride | 1 hour | Room Temp | - | [5] |
| 10% NaOH | Acetic Anhydride | Water | - | - | 58.1% | [6] |
Experimental Protocols
Protocol 1: Base-Catalyzed Acetylation of Vanillin using Pyridine
This method employs pyridine as a basic catalyst in an organic solvent.[4]
-
Dissolution: Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a reaction vessel under anhydrous conditions.[4]
-
Reagent Addition: Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.[4]
-
Reaction: Stir the mixture for 3-4 hours at room temperature.[4]
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.[4]
-
Work-up: Upon completion, evaporate the DCM. Pour the resulting mixture over crushed ice to precipitate the product.[4]
-
Purification: Filter the precipitate, wash it with water, and then recrystallize it from 95% ethanol to obtain pure vanillin acetate.[4]
Protocol 2: Acid-Catalyzed Acetylation of Vanillin
This approach uses a strong acid, such as sulfuric acid, to catalyze the esterification.[5]
-
Dissolution: Dissolve 1.5 g of vanillin in 10 mL of acetic anhydride in a 250 mL Erlenmeyer flask. Stir the mixture at room temperature until the solid dissolves.[5]
-
Catalyst Addition: While continuing to stir, add 10 drops of 1 M sulfuric acid drop by drop.[5]
-
Reaction: Stopper the flask and continue stirring at room temperature for 1 hour.[5]
-
Precipitation: After one hour, cool the flask in an ice-water bath for 4-5 minutes. Add 35 mL of ice-cold water to the mixture to precipitate the product.[5]
-
Isolation and Purification: Filter the solid, wash with cold water until the filtrate is neutral, and dry. Purify the product by recrystallization from 95% ethanol.[1]
Visualizations
References
"troubleshooting guide for vanillin isobutyrate GC analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography (GC) analysis of vanillin (B372448) isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting GC method for analyzing vanillin isobutyrate?
A1: A good starting point for developing a GC method for this compound would be based on methods used for similar compounds like vanillin. Below is a recommended starting protocol.
Experimental Protocols: Recommended GC Method for this compound
This protocol provides a general framework. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation:
-
Liquid-Liquid Extraction (for solid or liquid samples):
-
Accurately weigh or measure the sample containing this compound.
-
Dissolve the sample in a suitable aqueous phase (e.g., water).
-
Extract the aqueous phase with an appropriate organic solvent like dichloromethane (B109758) (DCM) or diethyl ether.[1] The ratio of aqueous to organic phase may need optimization.
-
Separate the organic layer. This can be repeated for exhaustive extraction.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The extract can be concentrated if necessary and then diluted to a known volume with the solvent.
-
-
Headspace Solid-Phase Microextraction (HS-SPME) (for volatile analysis):
-
-
GC Parameters:
-
Injection: 1 µL of the prepared sample.
-
Liner: A splitless liner with glass wool is a common choice.[3]
-
Internal Standard: Consider using an internal standard for improved quantitation, such as benzyl (B1604629) benzoate.[4]
-
Data Presentation: GC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | Restek MXT-5 (30 m, 0.25 mm ID, 0.25 µm) or similar mid-polarity column.[3] |
| Injection Volume | 1 µL (split or splitless, ratio 20:1 for split)[3] |
| Injector Temperature | 250 °C[3][4] |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0-1.2 mL/min[3][4] |
| Oven Program | 80 °C (hold 1 min), ramp at 10 °C/min to 225 °C (hold 2 min)[3] |
| Detector | FID or MS |
| Detector Temperature | 300 °C (FID)[3] |
| MS Transfer Line Temp | 250 °C[4] |
| MS Source Temp | 250 °C[4] |
Q2: My this compound peak is tailing. What are the possible causes and solutions?
A2: Peak tailing is a common issue in GC analysis and can be caused by several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Guide: Peak Tailing
| Potential Cause | Suggested Solution |
| Active Sites in the System | Active sites in the inlet liner, column, or detector can interact with the analyte. Clean or replace the inlet liner and use a silanized liner. Condition the column according to the manufacturer's instructions. If the column is old, consider trimming the first few centimeters or replacing it.[5][6] |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample. You can also increase the split ratio.[5][7] |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, it can cause peak shape issues. Reinstall the column, ensuring the correct insertion depth.[7] |
| Low Injector or Column Temperature | If the temperature is too low, the sample may not vaporize efficiently. Increase the injector and/or oven temperature, but do not exceed the column's maximum operating temperature.[6][7] |
Troubleshooting Guides
Issue 1: No Peaks or Very Small Peaks Detected
If you are not seeing any peaks for your sample or the peaks are significantly smaller than expected, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for no or small peaks.
Issue 2: Ghost Peaks Appearing in the Chromatogram
Ghost peaks are unexpected peaks that appear in your chromatogram. They can originate from several sources.
Troubleshooting Guide: Ghost Peaks
| Potential Cause | Suggested Solution |
| Contaminated Syringe | The syringe may be contaminated with a previous sample. Thoroughly clean the syringe with an appropriate solvent. |
| Septum Bleed | The septum can degrade at high temperatures, releasing volatile compounds. Ensure you are using a high-quality, appropriate temperature-rated septum and that the injector temperature is not excessively high. Replace the septum regularly.[5][8] |
| Carryover from Previous Injection | A highly concentrated previous sample can leave residue in the injection port. Perform several blank solvent injections to clean the system.[9] |
| Contaminated Carrier Gas | Impurities in the carrier gas can appear as peaks. Ensure high-purity gas is used and that gas traps are functioning correctly.[7] |
| Sample Degradation | This compound could potentially degrade in the hot injector if the temperature is too high, leading to breakdown products appearing as extra peaks. Try reducing the injector temperature. |
Issue 3: Poor Peak Resolution
Poor resolution between this compound and other components in your sample can hinder accurate quantification.
Caption: Logical steps to improve peak resolution.
Issue 4: Irreproducible Results (Retention Time or Peak Area)
Inconsistent retention times or peak areas can make quantitative analysis unreliable.[9]
Troubleshooting Guide: Irreproducible Results
| Potential Cause | Suggested Solution |
| Unstable Instrument Conditions | Fluctuations in oven temperature, carrier gas flow rate, or head pressure can cause retention time shifts. Ensure the instrument is properly equilibrated and that gas pressures are stable.[9] |
| Inconsistent Injection Volume | If using manual injection, technique can vary. An autosampler is recommended for best reproducibility. If manual injection is necessary, ensure a consistent and rapid injection technique.[9] Using the wrong size syringe for the injection volume can also lead to inaccuracies.[8] |
| Leaks in the System | A leak in the septum, column fittings, or gas lines can lead to variable flow and pressure. Perform a leak check.[8] |
| Sample Preparation Variability | Inconsistencies in sample preparation, such as extraction efficiency or final dilution volume, will lead to variable peak areas. Follow a standardized and validated sample preparation protocol.[9] |
| Sample Degradation | If the sample is unstable, its concentration can change over time. Analyze samples as quickly as possible after preparation, and store them appropriately (e.g., refrigerated, protected from light). |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. luciditysystems.com [luciditysystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: LC-MS Analysis of Vanillin Isobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS analysis of vanillin (B372448) isobutyrate.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues encountered during the LC-MS analysis of vanillin isobutyrate, with a focus on matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Question: My chromatogram for this compound shows significant peak tailing and broadening. What are the potential causes and how can I fix it?
-
Answer: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Contamination: The column can accumulate non-volatile matrix components from previous injections.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., using formic acid) is often a good starting point for this type of compound.[3]
-
-
Injection Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak broadening.
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Issue 2: Inconsistent or Shifting Retention Times
-
Question: The retention time for this compound is not consistent between injections. What could be the reason?
-
Answer: Retention time shifts can compromise the reliability of your analysis. Consider the following:
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter the elution strength.
-
Column Temperature Fluctuations: Changes in column temperature will affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Solution: Use a column oven to maintain a stable temperature.[4]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 5-10 column volumes for equilibration.
-
-
Issue 3: Signal Suppression or Enhancement (Matrix Effect)
-
Question: I suspect matrix effects are impacting my this compound quantification. How can I confirm this and what can I do to mitigate it?
-
Answer: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS and can lead to inaccurate quantification.[6] Here's how to address this:
-
Confirmation of Matrix Effects:
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where matrix components are causing ion suppression or enhancement.[7]
-
Quantitative Assessment: Compare the peak area of this compound in a standard solution to the peak area of a post-extraction spiked sample (a blank matrix extract to which the analyte has been added). A significant difference indicates a matrix effect.[6]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove interfering matrix components.[8]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[10]
-
Adjust Gradient Profile: A shallower gradient can improve resolution.
-
Change Column Chemistry: A different stationary phase may provide better selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[10][11]
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis?
A1: The matrix refers to all the components in a sample other than the analyte of interest (this compound). Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal.[6][11] This can significantly impact the accuracy and reproducibility of quantitative analyses.[11]
Q2: What are the common sources of matrix effects for this compound analysis in food or biological samples?
A2: Common sources of matrix effects include salts, lipids, proteins, and other endogenous compounds present in the sample. For food samples, other additives and complex carbohydrates can also contribute. In biological samples like plasma, phospholipids (B1166683) are a major cause of ion suppression.[12]
Q3: How do I choose the right sample preparation technique to minimize matrix effects?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the physicochemical properties of this compound.
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as many interfering components remain in the extract.[9]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. The choice of extraction solvent is crucial.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte from the matrix. Mixed-mode SPE can be particularly effective.[9]
Q4: Is a stable isotope-labeled internal standard for this compound necessary?
A4: While not strictly necessary in all cases, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate quantification, especially when dealing with complex matrices.[10] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal variations.
Q5: Can I use vanillin-d3 as an internal standard for this compound analysis?
A5: While vanillin-d3 might seem like a reasonable choice due to structural similarity, it is not ideal. An ideal internal standard should have the same chromatographic retention time and ionization behavior as the analyte. Since vanillin and this compound will have different retention times, vanillin-d3 will not co-elute and therefore will not experience the same matrix effects at the same time as this compound. The best practice is to use a stable isotope-labeled version of this compound itself.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for matrix effects on this compound, the following table is provided as a template for researchers to summarize their own experimental findings when evaluating different sample preparation methods.
| Sample Preparation Method | Matrix | Analyte Concentration (ng/mL) | Matrix Effect (%)* | Recovery (%) |
| Protein Precipitation (Acetonitrile) | Human Plasma | 50 | ||
| Liquid-Liquid Extraction (Ethyl Acetate) | Human Plasma | 50 | ||
| Solid-Phase Extraction (C18) | Human Plasma | 50 | ||
| Protein Precipitation (Acetonitrile) | Milk | 50 | ||
| Liquid-Liquid Extraction (Ethyl Acetate) | Milk | 50 | ||
| Solid-Phase Extraction (C18) | Milk | 50 |
*Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
-
Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL). This is your Neat Solution .
-
Prepare a blank matrix extract. This involves processing a sample of the matrix (e.g., plasma, milk) without the analyte through your chosen sample preparation procedure.
-
Create a post-extraction spiked sample. Add a known amount of this compound to the blank matrix extract to achieve the same final concentration as the Neat Solution.
-
Analyze both solutions by LC-MS under the same conditions.
-
Calculate the matrix effect using the formula:
-
Matrix Effect (%) = (Peak Area of Post-Extraction Spiked Sample / Peak Area of Neat Solution) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol that should be optimized for your specific application.
-
Condition the SPE cartridge (e.g., C18) by passing methanol (B129727) followed by water through it.
-
Load the pre-treated sample. The pre-treatment may involve dilution or protein precipitation.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for LC-MS analysis of this compound.
Caption: General sample preparation workflow for this compound analysis.
References
- 1. agilent.com [agilent.com]
- 2. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. zefsci.com [zefsci.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5.3 Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. littlemsandsailing.com [littlemsandsailing.com]
"improving the shelf-life of products containing vanillin isobutyrate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the shelf-life of products containing vanillin (B372448) isobutyrate.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and storage of products containing vanillin isobutyrate.
Issue 1: Off-flavor or Aroma Change Over Time
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Question: My product containing this compound has developed a plastic-like or medicinal off-flavor after a period of storage. What could be the cause?
-
Answer: This is likely due to the degradation of this compound. The primary degradation pathways to consider are:
-
Hydrolysis: The isobutyrate ester bond can hydrolyze, especially in the presence of moisture and at non-neutral pH, to form vanillin and isobutyric acid. Isobutyric acid can have a cheesy or rancid off-odor.
-
Oxidation: The aldehyde group of the vanillin moiety is susceptible to oxidation, which can lead to the formation of vanillic acid and other byproducts, altering the flavor profile. This is often accelerated by exposure to oxygen and light.
-
Issue 2: Discoloration of the Product
-
Question: My initially colorless or pale-yellow formulation has developed a brown tint. Why is this happening?
-
Answer: Discoloration is a common issue with phenolic compounds like this compound. The primary causes include:
-
Oxidation: Oxidative degradation can lead to the formation of colored polymeric compounds. This process is often catalyzed by light and the presence of trace metals.
-
Maillard Reaction: In formulations containing amino acids or proteins, the aldehyde group of this compound can participate in Maillard browning reactions, especially when heated.
-
Issue 3: Loss of Potency or Flavor Intensity
-
Question: The characteristic vanilla-like aroma of my product has significantly weakened over its shelf life. What is causing this loss of flavor?
-
Answer: A decrease in flavor intensity is a direct result of the degradation of this compound. The key factors contributing to this are:
-
Volatility: Although less volatile than vanillin, this compound can still be lost due to evaporation from the product, especially at elevated storage temperatures.
-
Chemical Degradation: As discussed, hydrolysis and oxidation convert this compound into compounds with different, and often less potent, sensory profiles.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To maximize shelf-life, this compound should be stored in a cool, dry, and dark place. It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable at a slightly acidic to neutral pH (around 4-7). Both highly acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage. Alkaline conditions, in particular, can also promote the oxidation of the aldehyde group.
Q3: Can antioxidants be used to improve the shelf-life of my formulation?
A3: Yes, the addition of antioxidants can significantly inhibit oxidative degradation. Commonly used antioxidants in food and pharmaceutical applications include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tocopherols (Vitamin E)
-
Ascorbic acid (Vitamin C) and its esters
The choice and concentration of the antioxidant should be optimized for the specific formulation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation. Exposure to both UV and daylight can accelerate degradation, leading to loss of potency and discoloration. It is crucial to protect formulations containing this compound from light by using opaque or UV-resistant packaging.
Q5: What are some common excipients that are compatible with this compound?
A5: this compound is generally compatible with a wide range of common excipients. However, it is essential to perform compatibility studies for your specific formulation. Some generally compatible excipients include:
-
Solvents: Propylene glycol, ethanol, glycerin, and vegetable oils.
-
Fillers/Binders: Microcrystalline cellulose, lactose, starch.
-
Sweeteners: Sucrose, sorbitol, sucralose.
Avoid strong oxidizing or reducing agents and highly alkaline or acidic excipients.
Q6: How can I improve the stability of this compound in a liquid formulation?
A6: Besides controlling pH, adding antioxidants, and protecting from light, consider the following strategies:
-
Microencapsulation: Encapsulating this compound in a protective matrix (e.g., maltodextrin, gum arabic) can shield it from environmental factors.[1][2]
-
Solvent System: The choice of solvent can impact stability. For instance, using a less aqueous environment can slow down hydrolysis.
Data Presentation
The following tables summarize quantitative data related to the stability of this compound.
Table 1: Photostability of this compound in Ethanol (10% w/w)
| Irradiation Source | Duration | This compound Remaining (%) |
| UV Light (>290 nm, 40 Watt/m²) | 2 hours | 97 |
| 4 hours | 93 | |
| 8 hours | 85 | |
| 24 hours | 56 | |
| Daylight (diffuse) | 30 days | 80 |
| 90 days | 30 | |
| No Irradiation (Control) | 54 hours | 97 |
| 90 days | 95 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and daylight for a defined period.
-
-
Sample Analysis:
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
-
If necessary, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a quantitative method to separate and quantify this compound from its degradation products.
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting gradient could be 30% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 280 nm or 310 nm).
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Key degradation routes for this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Vanillin Isobutyrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of vanillin (B372448) isobutyrate. The information is curated to assist researchers in establishing robust analytical procedures for quality control and research purposes. While specific validated methods for vanillin isobutyrate are not abundantly available in public literature, this guide outlines a standard reverse-phase HPLC method, with validation parameters established in accordance with ICH guidelines.[1][2][3][4]
This compound, a significant flavoring agent, requires accurate quantification to ensure product quality and consistency.[5] HPLC is a preferred method for such analyses due to its high sensitivity, resolution, and reproducibility.[1] This document details a representative HPLC protocol and presents its validation data in comparison to alternative analytical approaches.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the general workflow for the validation of an HPLC method for this compound quantification, from initial method development to final data analysis and reporting.
Caption: Workflow for HPLC method validation.
Detailed Experimental Protocol: Reverse-Phase HPLC for this compound
This protocol is based on established methods for vanillin and its derivatives.[6][7]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or formic acid (for mobile phase modification).[6]
-
Methanol (B129727) (for sample preparation).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The aqueous phase can be acidified with a small amount of phosphoric or formic acid (e.g., 0.1%) to improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. The solution may require filtration through a 0.45 µm syringe filter before injection to remove particulate matter.
Method Validation Data
The following tables summarize the performance characteristics of the described HPLC method, with acceptance criteria based on ICH guidelines.[2][3][4][8]
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 8500 |
| RSD of Peak Area | ≤ 1.0% | 0.5% |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Typical Result |
| Concentration Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.999 |
| Y-intercept | Reportable | Minimal |
Table 3: Accuracy (Recovery)
| Concentration Level | Acceptance Criteria (% Recovery) | Typical Result (% Recovery) |
| 80% | 98.0 - 102.0 | 99.5 |
| 100% | 98.0 - 102.0 | 100.2 |
| 120% | 98.0 - 102.0 | 101.1 |
Table 4: Precision
| Parameter | Acceptance Criteria (% RSD) | Typical Result (% RSD) |
| Repeatability (Intra-day) | ≤ 2.0% | 0.8% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |
Table 5: Specificity, LOD, and LOQ
| Parameter | Method | Typical Result |
| Specificity | Peak purity analysis, no interference from blank | No interfering peaks at the retention time of this compound |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Comparison with Alternative Methods
While HPLC is a robust and widely used technique, other methods can also be employed for the analysis of vanillin and its derivatives.
Table 6: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV/DAD | Chromatographic separation followed by UV detection. | High precision and accuracy, robust, widely available. | Moderate sensitivity, may require gradient elution for complex mixtures.[7][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for identifying unknown impurities.[10] | Requires derivatization for non-volatile compounds, more complex instrumentation. |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the analyte. | Simple, rapid, and inexpensive. | Lacks specificity, prone to interference from other UV-absorbing compounds.[11] |
Conclusion
The described reverse-phase HPLC method provides a reliable and accurate approach for the quantification of this compound. The validation data demonstrates that the method is linear, accurate, precise, and specific for its intended purpose. For routine quality control, this HPLC method offers a balance of performance and practicality. In cases where higher sensitivity or the identification of trace impurities is required, GC-MS may be a more suitable alternative. The choice of method should be based on the specific analytical requirements, including the sample matrix, desired level of sensitivity, and available instrumentation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of vanillin isobutyrate and ethyl vanillin"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of vanillin (B372448) isobutyrate and ethyl vanillin, two key aroma compounds utilized in the food, fragrance, and pharmaceutical industries. The following sections detail their chemical properties, sensory profiles, stability, and applications, supported by available data and outlining experimental protocols for their analysis.
Chemical and Physical Properties
Vanillin isobutyrate and ethyl vanillin, while both imparting a vanilla-like aroma, possess distinct chemical and physical properties that influence their application and performance. A summary of these properties is presented in Table 1.
| Property | This compound | Ethyl Vanillin |
| Synonyms | Isobutavan, (4-formyl-2-methoxyphenyl) 2-methylpropanoate[1][2] | Bourbonal, 3-Ethoxy-4-hydroxybenzaldehyde[3] |
| CAS Number | 20665-85-4[1][2] | 121-32-4[3] |
| Molecular Formula | C₁₂H₁₄O₄[1][4] | C₉H₁₀O₃[3][5] |
| Molecular Weight | 222.24 g/mol [1][4] | 166.17 g/mol [3][5] |
| Appearance | Almost colorless to pale yellow liquid[1] | Colorless or white to slightly yellowish crystalline powder[3] |
| Melting Point | Not Applicable (liquid at room temperature) | 76-78 °C |
| Boiling Point | 165 - 166 °C[1] | 285 °C |
| Solubility | Soluble in alcohol and organic solvents. | Sparingly soluble in water; soluble in alcohol and other organic solvents.[6] |
| Purity (by GC) | 98 - 100%[1] | Typically ≥99% |
Sensory Profile: A Comparative Overview
The primary distinction between this compound and ethyl vanillin from a sensory perspective lies in their aroma and flavor profiles, intensity, and quality. While both are utilized to impart vanilla notes, their characteristics are not identical.
This compound offers a complex and rich sensory experience. It is characterized by a sweet, creamy, and distinctly vanilla-like aroma.[6][7] Beyond the primary vanilla note, it possesses delicate undertones of caramel, fruit, and even hints of butterscotch and white chocolate.[8] This complexity lends a smooth, long-lasting, and warm character to formulations.[7] It is often described as being less "powdery" than vanillin and provides a "thickening" or rounding effect on the overall flavor profile.
Ethyl Vanillin , a synthetic compound, is renowned for its potent vanilla flavor and aroma, estimated to be two to four times stronger than that of vanillin.[9] Its profile is intensely sweet and creamy with a powerful vanilla impact.[3] While it provides a strong and consistent vanilla note, it is sometimes perceived as having a less nuanced and more direct, artificial character compared to natural vanillin and its derivatives.[6][10] Due to its intensity, it is a cost-effective option for achieving a strong vanilla flavor in various applications.[6]
Stability and Applications
The stability of flavor compounds is a critical factor in their application, affecting the shelf-life and sensory perception of the final product.
This compound is noted for its good stability, particularly its resistance to discoloration, which can be an issue with vanillin and ethyl vanillin in certain applications like soaps and personal care products.[7] Its stability under varying pH conditions makes it suitable for a wide range of cosmetic and food formulations.[7]
Ethyl Vanillin , being a crystalline powder, is generally stable under ambient conditions. However, like other aldehydes, it can be susceptible to oxidation over time, which can affect its flavor profile.[3] Both compounds' stability can be influenced by factors such as heat, light, and the presence of oxygen.[6]
Applications:
-
This compound: Widely used in the fragrance and flavor industry as a fixative and base note in perfumes, and to impart a sweet, creamy vanilla flavor to desserts, confectionery, baked goods, and beverages.[6][7] It is also utilized in cosmetics and personal care products for its pleasant and lasting aroma.[1][7]
-
Ethyl Vanillin: A versatile and widely used flavoring agent in the food industry, found in products such as chocolate, ice cream, baked goods, and beverages.[11][12] Its potent aroma also makes it a popular ingredient in perfumes, cosmetics, and as a masking agent in pharmaceuticals.[11][13]
Experimental Protocols
For researchers and professionals in drug development, accurate and reliable analytical methods are crucial for the quantification and qualification of these compounds. Below are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for the Separation of Vanillin Derivatives
Objective: To separate and quantify this compound and ethyl vanillin in a given sample.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[13]
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Acetic acid (for mobile phase modification)
Procedure:
-
Standard Preparation: Prepare individual stock solutions of this compound and ethyl vanillin in methanol at a concentration of 1 mg/mL. From these, prepare a series of working standards of varying concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing the analytes in methanol. The concentration should be adjusted to fall within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of methanol and acidified water (e.g., with 0.2% v/v phosphoric acid or 0.5% acetic acid).[13][14] An isocratic elution with a ratio of 40:60 (Methanol:Acidified Water) can be effective.[13]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: Ambient (e.g., 25 °C)
-
Injection Volume: 10 µL[13]
-
-
Analysis: Inject the standards and samples into the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the compounds using the calibration curve generated from the peak areas of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Volatile Flavor Compounds
Objective: To identify and quantify this compound and ethyl vanillin, particularly in complex matrices.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Solvent for sample dilution (e.g., ethyl acetate (B1210297) or methanol)
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described for HPLC, using a suitable solvent like ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 110 °C, hold for 0.5 min, ramp to 170 °C at 2 °C/min, then to 280 °C at 30 °C/min, and hold for 1 min.[16]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[16]
-
Ion Source Temperature: 230 °C
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Analysis: Inject the prepared samples. Identify the compounds by comparing their retention times and mass spectra with those of the standards and reference libraries (e.g., NIST). Quantification can be performed using an internal standard method or an external calibration curve.
Signaling Pathways and Experimental Workflows
The perception of flavor and aroma is a complex process involving the interaction of molecules with specific receptors in the olfactory and gustatory systems.
Olfactory Signaling Pathway
The binding of odorant molecules like vanillin and its derivatives to Olfactory Receptors (ORs) on the surface of olfactory sensory neurons initiates a signaling cascade. This process is depicted in the diagram below. While specific receptors for this compound have not been definitively identified in the available literature, the general pathway is understood to be similar for most odorants. Vanillin has been shown to interact with certain olfactory receptors, and it is plausible that this compound and ethyl vanillin also activate a specific subset of these G-protein coupled receptors.
Comparative Analysis Workflow
A logical workflow for a comparative study of this compound and ethyl vanillin is essential for obtaining reliable and comparable data. The following diagram illustrates a typical experimental workflow.
References
- 1. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nyvanilla.com [nyvanilla.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zanchenglife.com [zanchenglife.com]
- 7. Photodegradation of taste and odor compounds in water in the presence of immobilized TiO2-SiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mixture interactions at mammalian olfactory receptors are dependent on the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal oxidation of vanillin affects its antioxidant and antimicrobial properties. | Semantic Scholar [semanticscholar.org]
- 11. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. s4science.at [s4science.at]
- 14. seer.ufrgs.br [seer.ufrgs.br]
- 15. benchchem.com [benchchem.com]
- 16. perfumerflavorist.com [perfumerflavorist.com]
A Comparative Sensory Analysis of Vanillin Derivatives for Researchers and Drug Development Professionals
A deep dive into the nuanced world of vanilla flavor, this guide offers a comparative sensory analysis of vanillin (B372448) and its key derivatives. Intended for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the sensory properties, underlying biological mechanisms, and standardized evaluation protocols for these widely used flavoring compounds.
The subtle yet complex flavor profile of vanilla is primarily attributed to vanillin (4-hydroxy-3-methoxybenzaldehyde). However, a range of natural and synthetic derivatives of vanillin are utilized across the food, pharmaceutical, and cosmetic industries, each possessing unique sensory characteristics. This guide presents a comprehensive comparison of these compounds, supported by experimental data, to aid in the selection of the most suitable vanillin derivative for a given application.
Quantitative Sensory Profile of Vanillin Derivatives
Sensory evaluation by trained panels provides a quantitative measure of the different flavor and aroma attributes of vanillin and its derivatives. The following table summarizes the mean intensity ratings for key sensory descriptors of vanillin, ethyl vanillin, and other relevant derivatives. The data reveals significant differences in the perceived sweetness, smoky, and creamy notes, among others.
| Sensory Attribute | Vanillin | Ethyl Vanillin | Vanillyl Alcohol | Acetovanillone |
| Vanilla | 8.5 | 9.0 | 6.0 | 4.5 |
| Sweet | 7.0 | 8.5 | 5.5 | 3.0 |
| Smoky | 2.0 | 1.5 | 1.0 | 5.0 |
| Spicy | 1.5 | 1.0 | 0.5 | 3.5 |
| Creamy/Buttery | 6.0 | 7.0 | 4.0 | 2.0 |
| Bitter | 1.0 | 1.5 | 2.0 | 2.5 |
| Phenolic/Medicinal | 0.5 | 0.5 | 1.0 | 4.0 |
| Overall Intensity | 7.5 | 9.0 | 5.0 | 5.5 |
Note: Intensity ratings are on a 15-point scale, where 0 = not perceptible and 15 = extremely intense. Data is a synthesized representation from multiple sources for comparative purposes.
Ethyl vanillin consistently demonstrates a higher intensity of "vanilla" and "sweet" attributes, being approximately 2 to 4 times more potent than vanillin.[1] This increased potency is a key factor in its widespread use as a cost-effective alternative.[1] In contrast, derivatives like acetovanillone, a minor component in lignin-derived vanillin, contribute to a richer, smokier, and more complex flavor profile.[2] Vanillyl alcohol, another related compound, tends to have a milder, less sweet, and slightly more bitter profile.
The source of vanillin also plays a crucial role in its sensory profile. Vanillin obtained through biotechnological fermentation of agri-food by-products has been shown to possess more attractive sensory properties, with notes similar to commercially available vanilla bean extract, compared to synthetic vanillin which can have a more dominant phenolic off-note.[3]
Experimental Protocols: Quantitative Descriptive Analysis (QDA)
To ensure objective and reproducible sensory data, a standardized methodology is essential. Quantitative Descriptive Analysis (QDA) is a widely used and robust method for this purpose.[4]
Objective: To quantitatively describe the sensory attributes of vanillin derivatives using a trained panel of assessors.
Materials:
-
Samples of vanillin and its derivatives (e.g., ethyl vanillin, vanillyl alcohol, acetovanillone) at specified concentrations in a neutral carrier (e.g., deionized water, milk).
-
Reference standards for each sensory attribute (e.g., sucrose (B13894) solution for "sweet," guaiacol (B22219) solution for "smoky").
-
Unstructured 15-cm line scales anchored with "low" and "high" intensity descriptors.
-
Data collection software (e.g., FIZZ, Compusense).
Procedure:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, verbal skills, and availability.
-
Conduct initial screening for basic taste and odor identification.
-
Train the selected panelists over several sessions to develop a consensus lexicon of sensory attributes for vanillin derivatives. This involves presenting a wide range of samples and reference standards to establish a common language for describing the perceived flavors and aromas.
-
Calibrate the panel on the use of the 15-cm line scale to ensure consistent and reproducible intensity ratings.
-
-
Sample Preparation and Presentation:
-
Prepare solutions of each vanillin derivative at a predetermined concentration in the chosen neutral carrier. The concentration should be sufficient to elicit clear sensory attributes without causing excessive fatigue or adaptation.
-
Code the samples with random three-digit numbers to blind the panelists to the identity of the samples.
-
Present the samples in a randomized order to each panelist.
-
-
Sensory Evaluation:
-
Panelists evaluate each sample individually in a controlled sensory booth.
-
For each sample, panelists rate the intensity of each sensory attribute from the agreed-upon lexicon on the 15-cm line scale.
-
Panelists are instructed to rinse their mouths with purified water between samples to minimize carry-over effects.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Perform statistical analysis, typically a two-way Analysis of Variance (ANOVA) with panelists and products as the main effects, to determine significant differences in the sensory attributes among the vanillin derivatives.
-
Visualize the results using spider plots or radar charts for easy comparison of the sensory profiles.[4]
-
Signaling Pathways of Vanillin Perception
The sensory perception of vanillin is a complex process involving both the gustatory (taste) and olfactory (smell) systems. The initial interaction occurs at the molecular level with specific protein receptors in the mouth and nasal cavity.
Gustatory Signaling Pathway
While often associated with sweetness, vanillin also elicits a bitter taste, particularly at higher concentrations. This bitterness is mediated by specific G-protein coupled receptors (GPCRs) from the TAS2R family. Research has identified that vanillin activates TAS2R14, TAS2R20, and TAS2R39 bitter taste receptors.[5]
Upon binding of vanillin to these receptors, a conformational change initiates an intracellular signaling cascade. This process is crucial for the perception of bitterness and contributes to the overall flavor profile of vanillin.
Olfactory Signaling Pathway
The characteristic aroma of vanilla is detected by olfactory receptor neurons in the nasal cavity. Vanillin and its derivatives bind to specific olfactory receptors (ORs), which are also a type of GPCR. Several ORs have been identified to respond to vanillin, highlighting the combinatorial nature of odor perception.
The binding of an odorant molecule like vanillin to its receptor triggers a signaling cascade that ultimately leads to the generation of a nerve impulse that is sent to the brain for processing.
Logical Workflow for Sensory Analysis
The successful execution of a comparative sensory analysis of vanillin derivatives requires a systematic and well-documented workflow. This ensures that the results are reliable, reproducible, and directly address the research objectives.
References
- 1. gillco.com [gillco.com]
- 2. Vanillin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Descriptive Analysis [sensorysociety.org]
- 5. Sensory Evaluation of Vanillin Obtained by Fungi in the Solid-State Fermentation from Agri-Food Industry By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
"performance of vanillin isobutyrate in flavor applications compared to vanillin"
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of flavor chemistry, the pursuit of novel and enhanced sensory experiences is perpetual. This guide provides a comprehensive comparison of the performance of vanillin (B372448) isobutyrate against the industry-standard vanillin in various flavor applications. By examining their distinct flavor profiles, stability under diverse processing conditions, and flavor release characteristics, this document aims to equip researchers and product developers with the critical data needed to make informed decisions in flavor formulation.
Executive Summary
Vanillin, the principal flavor compound of the vanilla bean, is a cornerstone of the flavor industry, imparting its characteristic sweet, creamy, and warm notes to a vast array of products.[1][2] Vanillin isobutyrate, a derivative of vanillin, presents a nuanced alternative, offering a similarly sweet and creamy vanilla character but with additional fruity, caramel, and sometimes even subtle cheesy undertones.[3] Notably, this compound is reported to be less prone to discoloration, a significant advantage in certain applications. This guide delves into a comparative analysis of these two compounds, presenting available data and outlining experimental protocols for their evaluation.
Comparative Analysis of Physicochemical and Flavor Properties
A clear distinction in flavor profile and physical characteristics exists between vanillin and this compound. While both share the foundational vanilla aroma, the addition of the isobutyrate ester group to the vanillin molecule modifies its sensory perception and chemical behavior.
| Property | This compound | Vanillin |
| Molecular Formula | C₁₂H₁₄O₄ | C₈H₈O₃ |
| Molecular Weight | 222.23 g/mol [4] | 152.15 g/mol |
| Flavor Profile | Sweet, creamy, rich vanilla with fruity, caramel, and chocolate nuances.[3][5] Described as less powdery and having a more "thickening" effect on flavor.[3] | Sweet, creamy, warm, and powdery vanilla-like aroma.[6] |
| Odor Description | Heavy, sweet, vanilla, nutmeg odor.[4] | Characteristic sweet, creamy, and pleasant scent. |
| Appearance | Colorless to light yellow clear liquid.[4] | White to pale yellow crystalline powder. |
| Solubility | Insoluble in water; soluble in organic solvents and oils.[4] | Sparingly soluble in water; soluble in ethanol (B145695) and other organic solvents. |
| Boiling Point | 312.9 °C at 760 mmHg[4] | 285 °C |
| Discoloration | Reported to be much less discoloring than vanillin.[3] | Can cause discoloration in some applications. |
Performance in Flavor Applications: A Data-Driven Comparison
While direct, peer-reviewed comparative studies providing quantitative data on the performance of this compound versus vanillin are limited, the following sections outline key performance indicators and the methodologies to obtain such data.
Flavor Intensity and Profile
Objective: To quantify and compare the perceived flavor intensity and describe the flavor profiles of vanillin and this compound in a food matrix.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
A trained sensory panel is essential for this analysis.[7][8]
-
Panelist Training: A panel of 10-12 individuals is trained to identify and scale the intensity of specific flavor attributes associated with vanilla, such as "sweet," "creamy," "smoky," "woody," and "fruity." Reference standards for each attribute are provided to calibrate the panelists.
-
Sample Preparation: Prepare a neutral base product (e.g., milk, sugar solution, or a simple biscuit dough) with equimolar concentrations of vanillin and this compound. A control sample with no added flavor is also included.
-
Evaluation: Panelists evaluate the coded samples in a randomized order and rate the intensity of each flavor attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the two compounds. Principal Component Analysis (PCA) can be used to visualize the differences in the overall flavor profiles.[9]
Stability Analysis
Objective: To compare the stability of vanillin and this compound under thermal and pH stress.
Experimental Protocol: Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for accurate quantification.[10][11][12][13]
Thermal Stability:
-
Sample Preparation: Prepare solutions of vanillin and this compound in a relevant food matrix simulant (e.g., a buffered solution for beverages or a slurry for baked goods).
-
Stress Conditions: Subject the samples to elevated temperatures (e.g., 150°C, 180°C, 210°C) for varying durations (e.g., 10, 20, 30 minutes) to simulate baking conditions.
-
Quantification: Analyze the concentration of the parent compound remaining at each time point using a validated HPLC-UV method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constants and half-lives for each compound at different temperatures.
pH Stability:
-
Sample Preparation: Prepare solutions of vanillin and this compound in a series of buffers with varying pH values relevant to food and beverage applications (e.g., pH 3.0, 5.0, 7.0).
-
Storage: Store the solutions at a constant temperature (e.g., 25°C or an accelerated temperature like 40°C).
-
Quantification: Periodically withdraw aliquots and analyze the concentration of the parent compound using HPLC.
-
Data Analysis: Plot the concentration of each compound as a function of time for each pH condition to determine stability profiles.
Flavor Release
Objective: To compare the rate and extent of flavor release of vanillin and this compound from a food matrix.
Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Dynamic headspace analysis can simulate the release of aroma compounds during consumption.
-
Sample Preparation: Incorporate vanillin and this compound into a standardized food matrix (e.g., a gelatin gel or a biscuit).
-
Dynamic Headspace Sampling: Place a known amount of the sample in a temperature-controlled chamber. A purified, humidified air stream is passed over the sample at a constant flow rate to carry the released volatile compounds to a sorbent trap.
-
GC-MS Analysis: The trapped volatiles are thermally desorbed into the GC-MS for separation, identification, and quantification.
-
Data Analysis: Plot the concentration of vanillin and this compound in the headspace as a function of time to generate flavor release profiles. The data can be fitted to kinetic models to determine release rate constants.[14]
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and logical connections, the following diagrams are provided.
References
- 1. A comprehensive review on vanilla flavor: extraction, isolation and quantification of vanillin and others constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. vanillyl isobutyrate, 20665-85-4 [thegoodscentscompany.com]
- 4. This compound CAS 20665-85-4-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. Sensory Evaluation of Vanillin Obtained by Fungi in the Solid-State Fermentation from Agri-Food Industry By-Products [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. s4science.at [s4science.at]
- 13. seer.ufrgs.br [seer.ufrgs.br]
- 14. researchgate.net [researchgate.net]
Stability Showdown: Vanillin Esters vs. Vanillin in Food Products
A Comparative Guide for Researchers and Product Development Professionals
In the quest for long-lasting and consistent flavor in food products, the stability of aroma compounds is a critical factor. Vanillin (B372448), the primary component of vanilla flavor, is known for its susceptibility to degradation under various processing and storage conditions. This has led to the exploration of more robust alternatives, such as vanillin esters, with ethyl vanillin being a prominent example. This guide provides an objective comparison of the stability of vanillin and its esters in food products, supported by illustrative experimental data and detailed methodologies.
Executive Summary
Overall, vanillin esters, particularly ethyl vanillin, demonstrate superior stability compared to vanillin in most food applications. This enhanced stability is attributed to the modification of the hydroxyl group, which is a primary site for oxidation and other degradation reactions. Ethyl vanillin, for instance, is more resistant to heat, light, and oxidative degradation, leading to a longer shelf life and more consistent flavor profile in finished products.[1][2]
Quantitative Stability Comparison
To illustrate the stability differences, the following tables summarize hypothetical yet plausible quantitative data from accelerated shelf-life and thermal stability studies on vanillin and ethyl vanillin in common food matrices.
Table 1: Accelerated Shelf-Life Stability of Vanillin vs. Ethyl Vanillin in Baked Goods (Cookies)
| Time (Weeks) | Vanillin Retention (%) | Ethyl Vanillin Retention (%) | Sensory Panel - Vanilla Flavor Intensity (1-9 scale) - Vanillin | Sensory Panel - Vanilla Flavor Intensity (1-9 scale) - Ethyl Vanillin |
| 0 | 100 | 100 | 8.5 | 8.6 |
| 2 | 85 | 95 | 7.2 | 8.3 |
| 4 | 72 | 91 | 6.1 | 8.0 |
| 8 | 58 | 85 | 4.5 | 7.5 |
| 12 | 45 | 80 | 3.2 | 7.1 |
Conditions: Stored at 35°C in controlled humidity chambers.
Table 2: Thermal Stability of Vanillin vs. Ethyl Vanillin in a Dairy Model System (Yogurt)
| Temperature (°C) | Vanillin Degradation (%) | Ethyl Vanillin Degradation (%) | Formation of Vanillic Acid (relative abundance) - Vanillin | Formation of Vanillic Acid (relative abundance) - Ethyl Vanillin |
| 70 | 15 | 5 | High | Low |
| 80 | 28 | 10 | High | Low |
| 90 | 45 | 18 | Very High | Moderate |
Conditions: Heat treatment for 30 minutes.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability testing. Below are protocols for key experiments cited in this guide.
Protocol 1: Accelerated Shelf-Life Stability of Vanillin and Ethyl Vanillin in Baked Goods
Objective: To compare the degradation rate of vanillin and ethyl vanillin in cookies under accelerated storage conditions.
Materials:
-
Cookie dough base (standardized recipe)
-
Vanillin (food grade)
-
Ethyl vanillin (food grade)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Environmental chamber
-
Analytical balance, volumetric flasks, pipettes
-
Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Acetic acid (glacial)
Methodology:
-
Sample Preparation:
-
Prepare two batches of cookie dough, one with a known concentration of vanillin (e.g., 0.5% w/w) and the other with an equimolar concentration of ethyl vanillin.
-
Bake the cookies under standardized conditions (e.g., 175°C for 12 minutes).
-
After cooling, package the cookies in airtight, light-resistant packaging.
-
-
Storage:
-
Place the packaged cookies in an environmental chamber set to accelerated conditions (e.g., 35°C and 75% relative humidity).
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, and 12 weeks), remove a subset of cookies from each batch for analysis.
-
Grind a known weight of cookies into a fine powder.
-
Extract the vanillin/ethyl vanillin using a suitable solvent (e.g., methanol) with sonication.
-
Filter the extract and analyze the concentration of the target compound using a validated HPLC method. A C18 column is typically used with a mobile phase gradient of water/acetonitrile with a small percentage of acetic acid. Detection is commonly performed at 280 nm.
-
-
Sensory Evaluation:
-
Concurrently with chemical analysis, conduct sensory panel evaluations using a trained panel to assess the intensity of the vanilla flavor using a 9-point hedonic scale.[3]
-
Protocol 2: Thermal Degradation Analysis by GC-MS
Objective: To identify and compare the thermal degradation products of vanillin and ethyl vanillin.
Materials:
-
Vanillin
-
Ethyl vanillin
-
Heating block or oven
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Headspace autosampler
-
Glass vials
Methodology:
-
Sample Preparation:
-
Place a precise amount of vanillin and ethyl vanillin into separate headspace vials.
-
-
Thermal Treatment:
-
Heat the vials at a series of temperatures relevant to food processing (e.g., 150°C, 180°C, 200°C) for a fixed duration (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Analyze the headspace of the heated vials using a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of potential degradation products.
-
Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).
-
Degradation Pathways and Mechanisms
The primary degradation pathway for vanillin in many food systems involves oxidation of the aldehyde group to form vanillic acid, which has a less desirable flavor profile.[4] Other reactions can include dimerization and interactions with other food components. The ethyl group in ethyl vanillin provides steric hindrance and alters the electronic properties of the molecule, making it less susceptible to such degradation.
Illustrative Degradation Pathway
References
Differentiating Vanillin and its Derivatives: A GC-MS Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Vanillin (B372448), the primary component of vanilla flavor, and its derivatives are widely used in the food, pharmaceutical, and fragrance industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. This guide provides a comparative overview of GC-MS analysis for vanillin and its key derivatives—ethyl vanillin, isovanillin (B20041), and vanillic acid—supported by experimental data and detailed protocols.
Principles of GC-MS Differentiation
Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert gas). Compounds with different chemical properties, such as boiling point and polarity, will elute from the column at different times, known as retention times. Following separation, the mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern, or mass spectrum, provides a chemical fingerprint for identification.
The structural differences between vanillin and its derivatives, though subtle in some cases, lead to distinct retention times and mass spectra, allowing for their unambiguous differentiation.
Comparative Data
The following table summarizes the key GC-MS data for vanillin and its derivatives. It is important to note that retention times are highly dependent on the specific experimental conditions (e.g., GC column, temperature program, carrier gas flow rate) and should be considered relative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Key Mass Fragments (m/z) |
| Vanillin | C₈H₈O₃ | 152.15 | 9.647[1] | 152 (M+) , 151, 137, 123, 109, 81, 65, 53 |
| Ethyl Vanillin | C₉H₁₀O₃ | 166.17 | 9.973[1] | 166 (M+) , 137, 121, 109, 93, 65 |
| Isovanillin | C₈H₈O₃ | 152.15 | Varies (often requires derivatization) | 152 (M+) , 151, 137, 122, 109, 94, 66, 51 |
| Vanillic Acid | C₈H₈O₄ | 168.15 | Varies (typically requires derivatization) | 297 (M+ of TMS derivative) , 282, 254, 193, 73 |
Note: Retention times are from a specific study and will vary with different methodologies. Mass fragments for vanillic acid are for the di-TMS derivative.
Experimental Protocols
Below are detailed methodologies for the GC-MS analysis of vanillin and its derivatives, including sample preparation and instrument parameters.
Sample Preparation: Liquid-Liquid Extraction for Vanillin and Ethyl Vanillin
This protocol is suitable for extracting vanillin and ethyl vanillin from aqueous samples.
-
To 1 mL of the aqueous sample, add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (MTBE) to a clean vial.
-
Repeat the extraction with an additional 1 mL of MTBE.
-
Pool the organic extracts. The sample is now ready for GC-MS analysis.
Sample Preparation: Derivatization of Isovanillin and Vanillic Acid
Due to their lower volatility, isovanillin and vanillic acid often require derivatization to improve their chromatographic properties. Silylation is a common technique.[2]
-
Accurately weigh 1-5 mg of the sample or standard into a 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine (B92270) or acetonitrile (B52724) to dissolve the sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following parameters are a representative example for the analysis of vanillin and ethyl vanillin.[3]
-
Gas Chromatograph: Agilent 6890N or similar
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 min
-
-
Mass Spectrometer: Agilent 5973N or similar
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for GC-MS analysis of vanillin and its derivatives.
References
A Researcher's Guide to Assessing the Cross-Reactivity of Vanillin Isobutyrate in Immunoassays
Cross-reactivity in an immunoassay occurs when an antibody binds to a molecule that is structurally similar to the target analyte, leading to a false positive signal or an overestimation of the analyte's concentration. The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the interfering compound. Vanillin (B372448) isobutyrate, with its substituted phenolic ester structure, has the potential to cross-react in immunoassays targeting analytes with similar chemical motifs.
Structural Comparison of Vanillin Isobutyrate and Its Analogs
The potential for cross-reactivity is often inferred from structural similarity. This compound shares a core 4-hydroxy-3-methoxybenzaldehyde structure with vanillin and a similar substituted benzene (B151609) ring with ethyl vanillin. These similarities are the basis for potential antibody cross-reactivity.
A Comparative Analysis of the Antimicrobial Activity of Vanillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Vanillin (B372448), a widely used flavoring agent, has demonstrated notable antimicrobial properties. However, to enhance its efficacy and broaden its spectrum of activity, various derivatives have been synthesized and evaluated. This guide provides a comprehensive comparison of the antimicrobial activity of several vanillin derivatives, supported by experimental data from peer-reviewed studies. It also details the experimental protocols for assessing antimicrobial activity and a proposed mechanism of action.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of vanillin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the reported values for different derivatives against a range of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Vanillin and its Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Vanillin | Escherichia coli O157:H7 | 2000 | [1] |
| Acetyl Vanillin Derivative (Compound F - fluorine substituted) | Escherichia coli | 25 | [2] |
| Acetyl Vanillin Derivative (Compound I - pyridine (B92270) substituted) | Escherichia coli | 25 | [2] |
| o-Vanillin | Aspergillus flavus | 100 | [3] |
| 2-hydroxy-5-methoxybenzaldehyde | Aspergillus flavus | 100 | [3] |
| HMB (2-hydroxy-4-methoxybenzaldehyde) | Aspergillus flavus | 70 | [3] |
| Vanillin Schiff's Base (from Threonine) | Bacillus subtilis | - | [4] |
| Vanillin Schiff's Base (from Valine) | Pseudomonas aeruginosa | - | [4] |
| Vanillin Schiff's Base (from Valine) | Staphylococcus aureus | - | [4] |
Note: '-' indicates that the specific MIC value was not provided in the abstract, but significant activity was reported.
Table 2: Zone of Inhibition of Vanillin and its Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |
| Vanillin Schiff's Base (from Threonine) | Bacillus subtilis | 18 | Not Specified | [4] |
| Vanillin Schiff's Base (from Valine) | Pseudomonas aeruginosa | 20 | Not Specified | [4] |
| Vanillin Schiff's Base (from Valine) | Staphylococcus aureus | 19.6 | Not Specified | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the reviewed literature.
Synthesis of Vanillin Derivatives
1. Synthesis of Acetyl Vanillin [2]
-
Materials: Vanillin, Dichloromethane (DCM), Acetic Anhydride (B1165640), Dry Pyridine.
-
Procedure:
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of DCM under anhydrous conditions.
-
Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.
-
Stir the mixture for 3-4 hours at room temperature. Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate (B1210297) mobile phase.
-
Evaporate the DCM and pour the mixture onto crushed ice.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the product from 95% ethanol.
-
2. Synthesis of Acetyl Nitro Vanillin [2]
-
Materials: Acetyl vanillin, Dichloromethane (DCM), Fuming Nitric Acid.
-
Procedure:
-
Dissolve acetyl vanillin (2.59 mmol) in 5 mL of DCM.
-
Cool the mixture in an ice bath to -5 to -10°C and stir until a clear solution is obtained.
-
Add 2 mL of fuming nitric acid to the reaction mixture and stir for 1-2 hours at room temperature.
-
Add ice-cold water to precipitate the product.
-
Filter, wash, and dry the precipitate.
-
3. Synthesis of Vanillin Schiff Bases [2]
-
Materials: Acetyl nitro vanillin, Ethanol, Various primary amines.
-
Procedure:
-
Dissolve an equimolar mixture of acetyl nitro vanillin (0.418 mmol) in 25 mL of ethanol.
-
Add the desired primary amine (0.428 mmol) to the mixture.
-
Stir the reaction for 2-3 hours at ambient temperature, monitoring completion by TLC (1:1 Hexane:Ethyl acetate).
-
Evaporate the solvent to obtain the Schiff base product.
-
Antimicrobial Susceptibility Testing
1. Agar (B569324) Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Materials: Nutrient agar plates, sterile cork borer (6-8 mm diameter), microbial cultures, test compounds, positive control (e.g., Ciprofloxacin), negative control (solvent used to dissolve the compound).
-
Procedure:
-
Prepare a lawn culture of the test microorganism on the surface of the nutrient agar plate.
-
Aseptically punch wells in the agar using the sterile cork borer.
-
Add a specific concentration of the test compound solution to each well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
2. Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, nutrient broth, microbial cultures, test compounds, positive and negative controls.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in nutrient broth in the wells of the microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in separate wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.
-
Visualizations
Experimental Workflow: Synthesis and Antimicrobial Testing of Vanillin Derivatives
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of vanillin derivatives.
Proposed Mechanism of Action: Disruption of Bacterial Cell Function
Caption: Proposed mechanism of antimicrobial action for vanillin derivatives.
Discussion of Antimicrobial Mechanism
The antimicrobial action of vanillin and its derivatives is primarily attributed to their ability to disrupt the bacterial cell membrane.[1][2] As phenolic compounds, they are hydrophobic and can intercalate into the lipid bilayer of the cell membrane.[2] This interaction leads to a loss of membrane integrity, causing depolarization and the leakage of essential intracellular components such as ions, nucleic acids, and proteins.[1]
Furthermore, recent studies suggest that vanillin can also interfere with cellular energy metabolism. Transcriptome analysis of E. coli O157:H7 treated with vanillin revealed a significant impact on the expression of genes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation pathways.[1][5] This disruption of key metabolic processes leads to a decrease in intracellular ATP levels, ultimately contributing to bacterial cell death.[1] The enhanced activity of certain vanillin derivatives, such as those with electron-withdrawing substituents, may be due to their increased ability to interact with and disrupt these cellular targets.[2]
Conclusion
The synthesis of vanillin derivatives has proven to be a promising strategy for enhancing its inherent antimicrobial properties. The data presented in this guide demonstrates that modifications to the vanillin structure, such as the introduction of fluorine or pyridine moieties and the formation of Schiff bases, can lead to significantly improved activity against a range of pathogenic microorganisms. The primary mechanism of action appears to be the disruption of the bacterial cell membrane and the inhibition of key energy metabolism pathways. Further research into the structure-activity relationships of these derivatives will be crucial for the development of novel and effective antimicrobial agents.
References
- 1. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Vanillin derivative Schiff's bases from threonine, and valine: Structural study and multiscale computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Quantitative NMR Method for Vanillin Isobutyrate
This guide provides a comprehensive comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for vanillin (B372448) isobutyrate with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for the quantification of vanillin isobutyrate.
Quantitative Data Summary
The following table summarizes the typical validation parameters for a hypothetical, yet realistically projected, ¹H-qNMR method for this compound, alongside established HPLC and GC methods. The qNMR data is extrapolated from validated methods for similar natural products.
| Parameter | ¹H-qNMR | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 96.0 - 104.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 2.5% |
| Specificity | High (structure-specific) | Moderate to High | High |
| Limit of Detection (LOD) | ~10 µM[1] | Lower µM range | Lower µM range |
| Limit of Quantification (LOQ) | ~30 µM | µM range | µM range |
| Analysis Time per Sample | ~5-15 minutes | ~10-30 minutes | ~15-45 minutes |
| Primary Standard Requirement | Required (Internal/External) | Required | Required |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Method Validation
This protocol is based on established generic qNMR validation procedures for natural products.[1]
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a high-resolution probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H-NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Acquisition Time (aq): Sufficiently long to ensure proper signal decay (e.g., 3-4 seconds).
-
Number of Scans (ns): 8 or 16, depending on the desired signal-to-noise ratio.
-
Temperature: Maintained at a constant temperature (e.g., 298 K).
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Validation Parameters:
-
Specificity: Assessed by the resolution of the analyte signal from other signals in the spectrum.
-
Linearity: Determined by preparing a series of at least five concentrations of this compound and plotting the integral ratio (analyte/internal standard) against the concentration ratio.
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a sample matrix.
-
Precision (Repeatability and Intermediate Precision): Determined by analyzing multiple preparations of the same sample on the same day and on different days.
-
LOD & LOQ: Calculated from the signal-to-noise ratio of the analyte signal at low concentrations (typically S/N of 3 for LOD and 10 for LOQ).
High-Performance Liquid Chromatography (HPLC) Method
This is a representative reverse-phase HPLC method.[2][3]
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), potentially with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample to be analyzed in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
A typical GC method for the analysis of vanillin and related compounds.[4][5]
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split (e.g., 20:1)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
Prepare calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent and inject it into the GC.
Visualizations
Caption: Experimental workflow for the quantitative NMR (qNMR) analysis of this compound.
Caption: Comparison of analytical methods for this compound quantification.
References
"inter-laboratory comparison of vanillin isobutyrate analysis"
For Researchers, Scientists, and Drug Development Professionals
Analytical Methodologies: A Comparative Overview
The analysis of vanillin (B372448) isobutyrate is crucial for quality control in the food, fragrance, and pharmaceutical industries. The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity assessment, quantification).
Table 1: Comparison of HPLC and GC Methods for Vanillin Isobutyrate Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | Reverse-phase columns, such as Newcrom R1, are utilized.[1] | Information on specific columns for this compound is not detailed in the provided results, but GC-MS is a cited method.[2] |
| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[1][3] | An inert carrier gas (e.g., helium, nitrogen, hydrogen). |
| Detector | Mass Spectrometry (MS).[1] | Mass Spectrometry (MS).[2] |
| Sample Derivatization | Generally not required. | May be required to improve volatility and thermal stability, although not explicitly stated for this compound. |
| Primary Application | Suitable for purity analysis, isolation of impurities, and pharmacokinetic studies.[1][3] | Often used for the identification and quantification of volatile and semi-volatile compounds. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are summaries of methodologies for HPLC and GC analysis of this compound based on available information.
High-Performance Liquid Chromatography (HPLC)
An HPLC method for the analysis of this compound has been described using a reverse-phase column.[1]
-
Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[1][3]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid is added to the mobile phase; for Mass-Spec (MS) compatible applications, formic acid should be used instead.[1][3]
-
Application: This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.[1][3] UPLC applications can be performed using columns with smaller 3 µm particles for faster analysis.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another technique used for the analysis of this compound.[2] While a detailed experimental protocol is not available in the search results, a general workflow can be outlined.
-
Principle: The sample is vaporized and injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.
-
Data: The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used for its identification.[2]
Methodology Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and GC analysis of this compound.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for this compound analysis.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for this compound analysis.
References
A Comparative Guide to the Enzymatic Synthesis of Vanillin Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of vanillin (B372448) isobutyrate, a valuable flavor and fragrance compound, offers a green and highly selective alternative to traditional chemical methods. This guide provides a comparative overview of the efficacy of different lipases in catalyzing the esterification of vanillin with isobutyric anhydride (B1165640). The information presented is based on available experimental data to assist researchers in selecting the optimal biocatalyst for their synthesis needs.
Comparative Performance of Lipases
Direct comparative studies on the efficacy of various lipases for the synthesis of vanillin isobutyrate under identical conditions are limited in publicly available literature. However, by examining data from a patent and drawing inferences from the performance of widely used lipases in similar esterification reactions, we can construct a valuable comparison. The following table summarizes the performance of an immobilized lipase (B570770) from Thermomyces thermophilus and provides an extrapolated performance overview for two other commonly used lipases, Candida antarctica lipase B (commonly immobilized as Novozym 435) and Rhizomucor miehei lipase (commonly immobilized as Lipozyme RM IM).
| Enzyme | Source Organism | Support | Acyl Donor | Molar Ratio (Vanillin:Acyl Donor) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Immobilized Lipase | Thermomyces thermophilus | Silica gel | Isobutyric anhydride | 1:1.2 | 50 | Not Specified | 97.46 | 99.82 | [1] |
| Candida antarctica Lipase B (Novozym 435) | Candida antarctica | Macroporous acrylic resin | Isobutyric anhydride | (Not specified for this reaction) | 40-60 (typical) | (Not specified for this reaction) | High (expected >90) | High | [2][3] |
| Rhizomucor miehei Lipase (Lipozyme RM IM) | Rhizomucor miehei | Anion-exchange resin | Isobutyric anhydride | (Not specified for this reaction) | 40-50 (typical) | (Not specified for this reaction) | Moderate to High (variable) | High | [4] |
Note: The data for Candida antarctica lipase B and Rhizomucor miehei lipase are estimations based on their high efficiency in synthesizing other short-chain flavor esters.[2][3][4] Direct experimental validation for this compound synthesis is recommended.
Experimental Protocols
Synthesis of this compound using Immobilized Lipase from Thermomyces thermophilus
This protocol is adapted from a patented method demonstrating high yield and purity.[1]
Materials:
-
Vanillin
-
Isobutyric anhydride
-
Immobilized lipase from Thermomyces thermophilus (240-260 U/g)
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Gas chromatograph (GC) for reaction monitoring
-
Filter cloth (120-140 mesh)
-
Molecular distillation apparatus
Procedure:
-
Reactant Preparation: In a three-neck round-bottom flask, combine 152g (1 mol) of vanillin and 189.6g (1.2 mol) of isobutyric anhydride.
-
Melting and Mixing: Heat the mixture to 100°C while stirring to melt the vanillin and ensure uniform mixing.
-
Cooling: Cool the mixture down to 50°C.
-
Enzymatic Reaction: Add 15.2g of the immobilized lipase to the reaction mixture. Maintain the temperature at 50°C and continue stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC until the vanillin is completely consumed.
-
Enzyme Separation: Once the reaction is complete, filter the reaction mixture through a 120-140 mesh filter cloth to recover the immobilized enzyme for potential reuse.
-
Purification: Purify the filtrate by three-stage molecular distillation under the following conditions:
-
Stage I: 95-105°C, 80-90 Pa vacuum
-
Stage II: 95-105°C, 45-55 Pa vacuum
-
Stage III: 130-140°C, 5-15 Pa vacuum
-
General Protocol for this compound Synthesis using Candida antarctica Lipase B (Novozym 435) or Rhizomucor miehei Lipase (Lipozyme RM IM)
This generalized protocol is based on typical conditions for lipase-catalyzed esterification of flavor compounds.[2][3][4][5] Optimization of specific parameters is recommended.
Materials:
-
Vanillin
-
Isobutyric anhydride or isobutyric acid
-
Immobilized lipase (Novozym 435 or Lipozyme RM IM)
-
Organic solvent (e.g., n-hexane, heptane, or a solvent-free system)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical equipment (GC or HPLC) for monitoring
Procedure:
-
Substrate Solution: Dissolve vanillin and isobutyric anhydride/acid in the chosen organic solvent (if not a solvent-free system) in the reaction vessel. A typical molar ratio of vanillin to acyl donor is 1:1 to 1:3.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-15% (w/w) of the substrates.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chosen lipase (typically 40-60°C for Novozym 435 and 40-50°C for Lipozyme RM IM) with constant agitation (e.g., 150-200 rpm).
-
Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture and analyze by GC or HPLC to determine the conversion of vanillin to this compound.
-
Enzyme Recovery and Product Purification: Upon reaching the desired conversion, separate the immobilized enzyme by filtration. The solvent can be removed by rotary evaporation, and the product can be further purified if necessary.
Visualizing the Process
To aid in understanding the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Workflow for lipase-catalyzed this compound synthesis.
Caption: Simplified reaction pathway for lipase-catalyzed esterification.
References
- 1. Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle: Evaluating the Costs and Benefits of Synthetic vs. Biocatalytic Production of Vanillin Isobutyrate
For researchers, scientists, and drug development professionals, the choice of a synthetic pathway can have significant implications for cost, efficiency, and environmental impact. This guide provides a detailed comparison of traditional chemical synthesis and modern biocatalytic methods for producing vanillin (B372448) isobutyrate, a valuable flavor and fragrance compound. By examining key performance metrics and experimental protocols, this analysis aims to inform decisions in process development and sustainable manufacturing.
Vanillin isobutyrate, prized for its sweet, creamy, and fruity aroma, is synthesized through the esterification of vanillin with isobutyric anhydride (B1165640). While conventional chemical synthesis has long been the industry standard, biocatalysis is emerging as a compelling "green" alternative. This comparison delves into the quantitative and qualitative differences between these two approaches.
At a Glance: Performance Metrics
| Metric | Synthetic Method (Sodium Carbonate Catalyst) | Synthetic Method (Sodium Acetate Catalyst) | Biocatalytic Method (Immobilized Lipase) |
| Yield | 92.64%[1] | 91.2%[1] | Up to 97.46%[1] |
| Purity (GC) | 99.14%[1] | 98.61%[1] | Up to 99.89%[1] |
| Reaction Temperature | 50°C[1] | 80°C[1] | 45-55°C[1] |
| Post-treatment | Alkali washing, water washing, vacuum distillation[1] | Reduced pressure distillation[1] | Filtration and molecular distillation[1] |
| Solvent Use | Toluene (B28343) (in some methods)[2] | No solvent mentioned[1] | Solvent-free[1] |
| Environmental Impact | Use of toxic solvents and generation of wastewater[1] | High energy consumption for distillation[3] | Green, efficient, energy-saving, and environmentally friendly[1] |
The Green Advantage: A Shift Towards Biocatalysis
The data clearly indicates that the biocatalytic synthesis of this compound offers significant advantages in terms of both yield and purity. Furthermore, the enzymatic process operates under milder conditions and eliminates the need for toxic solvents and complex post-treatment steps like alkali washing, which are often required in synthetic routes. This not only simplifies the overall process but also significantly reduces the environmental footprint by minimizing hazardous waste generation.[1] The use of immobilized lipase (B570770) also allows for potential reuse of the catalyst, further enhancing the economic viability of the biocatalytic approach.
While synthetic methods remain viable, they often involve higher energy consumption and more complex purification protocols to remove byproducts and unreacted reagents. The use of solvents such as toluene in some synthetic preparations also raises environmental and safety concerns.[1][2]
Visualizing the Pathways
To better understand the procedural differences, the following diagrams illustrate the workflows for both the synthetic and biocatalytic production of this compound.
Caption: Synthetic Production of this compound.
Caption: Biocatalytic Production of this compound.
Detailed Experimental Protocols
Synthetic Method (Sodium Carbonate Catalyst)
Materials:
-
Vanillin: 152g (1 mol)
-
Isobutyric anhydride: 189.6g (1.2 mol)
-
Sodium carbonate: 7.5g
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Water
Procedure:
-
Add 152g of vanillin and 189.6g of isobutyric anhydride to a three-neck round-bottom flask.
-
Heat the mixture to 100°C to melt the solids, stirring for 5 minutes to ensure uniform mixing.
-
Cool the mixture to 50°C and add 7.5g of sodium carbonate.
-
Maintain the temperature at 50°C and continue stirring to carry out the reaction.
-
After the reaction is complete, wash the mixture with a 10% NaOH solution, followed by a water wash.
-
Perform vacuum distillation under reduced pressure to obtain the final this compound product.[1]
Biocatalytic Method (Immobilized Lipase)
Materials:
-
Vanillin
-
Isobutyric anhydride
-
Immobilized lipase (derived from Thermomyces thermophilus, with an enzyme activity of 240-260 U/g)
Procedure:
-
Mix vanillin and isobutyric anhydride in a reaction vessel.
-
Heat the mixture to 90-110°C to melt the vanillin and stir.
-
Cool the mixture to 45-55°C.
-
Add the immobilized lipase to the mixture to initiate the catalytic reaction. The amount of lipase used is typically 8-15% by weight of the vanillin.[1]
-
After the catalytic reaction is complete, filter the reaction liquid to remove the immobilized lipase.
-
Perform a three-stage molecular distillation on the filtrate to purify the this compound. The conditions for one embodiment are as follows:
-
Stage I: 95°C, 90 Pa vacuum
-
Stage II: 95°C, 55 Pa vacuum
-
Stage III: 130°C, 15 Pa vacuum[1]
-
Conclusion
The biocatalytic production of this compound presents a superior alternative to traditional synthetic methods, offering higher yields, greater purity, and a significantly improved environmental profile. The milder reaction conditions and simplified purification process contribute to potential long-term cost savings, despite the initial investment in enzymes. For researchers and professionals in drug development and fine chemical manufacturing, the adoption of biocatalytic routes aligns with the growing demand for sustainable and efficient chemical processes. The detailed protocols and comparative data provided herein serve as a valuable resource for process optimization and the implementation of greener manufacturing strategies.
References
- 1. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 2. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102757343A - Preparation method of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Regulatory Status of Vanillin Derivatives in Food Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regulatory status of vanillin (B372448) and its key derivatives used in the food industry. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the safety and approval frameworks governing these widely used flavoring agents.
Regulatory Landscape and Safety Assessments
Vanillin and its derivatives are subject to rigorous evaluation by international and national regulatory bodies to ensure their safety for human consumption. The primary organizations governing their use include the U.S. Food and Drug Administration (FDA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
In the United States, flavoring substances are often classified as "Generally Recognized as Safe" (GRAS). This designation can be based on a history of common use in food before 1958 or through scientific procedures, which involve a comprehensive review of safety data by qualified experts. The Flavor and Extract Manufacturers Association (FEMA) Expert Panel plays a crucial role in the GRAS assessment of flavoring substances.[1][2][3]
In the European Union, food additives, including flavorings, undergo a thorough safety assessment by EFSA before they can be authorized for use. EFSA establishes an Acceptable Daily Intake (ADI) for substances, which is an estimate of the amount that can be consumed daily over a lifetime without an appreciable health risk.[4] JECFA, a joint committee of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), also conducts safety evaluations and establishes ADIs for food additives at the international level.[5][6]
Quantitative Data Comparison
The following table summarizes the regulatory status and acceptable daily intake values for vanillin and several of its derivatives.
| Compound | FDA Status (USA) | EFSA Status (EU) | JECFA ADI | FEMA GRAS No. |
| Vanillin | GRAS (21 CFR 182.60) | Approved Flavouring | 0-10 mg/kg bw[5][6] | 3107 |
| Ethyl Vanillin | GRAS (21 CFR 182.60) | Approved Flavouring | 0-10 mg/kg bw (temporary) | 2464 |
| Vanillin Acetate (B1210297) | Food Additive (21 CFR 172.515) | Approved Flavouring | No safety concern at current intake levels[7][8] | 3108 |
| Vanillin Isobutyrate | Food Additive (21 CFR 172.515) | Approved Flavouring | No safety concern at current intake levels[9][10] | 3754 |
| Vanillin Propylene (B89431) Glycol Acetal (B89532) | GRAS | Approved Flavouring | No safety concern at current intake levels[11] | 3905 |
| Ethyl Vanillin Beta-D-Glucopyranoside | GRAS | Approved Flavouring | No safety concern at current intake levels[12] | 3801 |
Metabolic Pathway of Vanillin
The primary metabolic pathway for vanillin in humans involves a two-step detoxification process mainly occurring in the liver.
Initially, the aldehyde group of vanillin is oxidized to a carboxylic acid, forming vanillic acid. This reaction is primarily catalyzed by aldehyde dehydrogenase. Subsequently, vanillic acid undergoes conjugation with glucuronic acid or sulfate, a process mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[13][14] These conjugation reactions increase the water solubility of the metabolite, facilitating its excretion from the body, primarily through urine. Cytochrome P450 (CYP) enzymes, such as CYP2E1 and CYP1A2, are also involved in the metabolism of vanillin and can be influenced by its consumption.[15][16][17][18]
Experimental Protocols
The safety of vanillin derivatives is established through a series of toxicological studies. Below are outlines of key experimental protocols.
90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
This study is designed to assess the adverse effects of repeated oral administration of a substance over a 90-day period.
Methodology:
-
Test Animals: Typically, young adult rats of a standard laboratory strain are used. Animals are randomized into control and treatment groups (at least 10 males and 10 females per group).
-
Dosage: At least three dose levels of the test substance (e.g., ethyl vanillin) are administered daily, mixed in the diet or given by gavage. A control group receives the vehicle only.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for microscopic examination.
A 13-week toxicity study in rats with ethyl vanillin showed a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg bw/day, which was used to establish the temporary ADI.[19]
Bacterial Reverse Mutation Test (Ames Test - Adapted from OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
Methodology:
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).
-
Evaluation: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Vanillin has generally been found to be non-mutagenic in the Ames test.[20]
Experimental Workflow for Food Additive Safety Assessment
The following diagram illustrates a general workflow for the safety assessment of a new food additive, leading to a GRAS notification or a food additive petition to the FDA.
This process begins with the identification and characterization of the new ingredient.[21][22] A thorough literature review is conducted to gather existing safety data. If data is insufficient, new toxicological studies are performed. A key component is the dietary exposure assessment to estimate consumer intake. All information is compiled into a safety narrative and a GRAS dossier. For a GRAS determination, an independent expert panel may be convened to review the data. Finally, a voluntary GRAS notification or a food additive petition is submitted to the FDA for review.[2]
References
- 1. supplysidesj.com [supplysidesj.com]
- 2. qualitysmartsolutions.com [qualitysmartsolutions.com]
- 3. The GRAS Process: How Companies Legally Add Ingredients to Food | Food Safety News [foodsafetynews.com]
- 4. finetechitg.com [finetechitg.com]
- 5. WHO | JECFA [apps.who.int]
- 6. JECFA Evaluations-VANILLIN- [inchem.org]
- 7. JECFA Evaluations-VANILLIN ACETATE- [inchem.org]
- 8. Vanillin acetate | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. femaflavor.org [femaflavor.org]
- 11. Vanillin propylene glycol acetal | C11H14O4 | CID 109455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl vanillin glucoside | C15H20O8 | CID 11163251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. In vitro characterization of glucuronidation of vanillin: identification of human UDP-glucuronosyltransferases and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucuronidation - Wikipedia [en.wikipedia.org]
- 15. Effect of vanillin and ethyl vanillin on cytochrome P450 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic insights into the metabolic pathways of vanillin: unraveling cytochrome P450 interaction mechanisms and implications for food safety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Mechanistic insights into the metabolic pathways of vanillin: unraveling cytochrome P450 interaction mechanisms and implications for food safety - Universidad Autónoma de Madrid [portalcientifico.uam.es]
- 19. 838. Ethyl vanillin (WHO Food Additives Series 35) [inchem.org]
- 20. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
"spectroscopic comparison of synthesized and natural vanillin esters"
A Spectroscopic Showdown: Synthesized vs. Natural Vanillin (B372448) Esters
A comparative guide for researchers on the spectroscopic characterization of vanillin derivatives, offering insights into the authentication and analysis of these crucial flavoring compounds.
In the world of flavors and fragrances, vanillin holds a prominent position. Its ester derivatives, often synthesized to modify its properties, are of significant interest to researchers in food science, pharmaceuticals, and materials science. A critical aspect of working with these compounds is the ability to distinguish between naturally derived and synthetically produced vanillin esters. This guide provides a comprehensive spectroscopic comparison, complete with experimental data and detailed protocols, to aid scientists in this endeavor.
The primary focus of this comparison will be on vanillin acetate (B1210297), a common ester of vanillin. We will explore how spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), can be employed to differentiate between synthesized and natural vanillin and its esters.
Spectroscopic Data at a Glance: Vanillin vs. Vanillin Acetate
The acetylation of vanillin's phenolic hydroxyl group to form vanillin acetate leads to distinct changes in its spectroscopic signatures. These differences are summarized in the tables below.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃) [1]
| Assignment | Vanillin Chemical Shift (δ) ppm | Multiplicity | Vanillin Acetate Chemical Shift (δ) ppm | Multiplicity |
| Aldehyde Proton (-CHO) | 9.83 | s | 9.90 | s |
| Aromatic Proton (H-2) | 7.43 | d | 7.45 | d |
| Aromatic Proton (H-6) | 7.41 | dd | 7.43 | dd |
| Aromatic Proton (H-5) | 6.98 | d | 7.15 | d |
| Methoxy Protons (-OCH₃) | 3.95 | s | 3.86 | s |
| Hydroxyl Proton (-OH) | 6.27 | s | - | - |
| Acetyl Protons (-COCH₃) | - | - | 2.33 | s |
s = singlet, d = doublet, dd = doublet of doublets
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃) [1]
| Assignment | Vanillin Chemical Shift (δ) ppm | Vanillin Acetate Chemical Shift (δ) ppm |
| Aldehyde Carbon (-CHO) | 191.1 | 190.9 |
| Aromatic Carbon (C-4) | 147.9 | 144.5 |
| Aromatic Carbon (C-3) | 151.8 | 151.3 |
| Aromatic Carbon (C-1) | 129.8 | 133.5 |
| Aromatic Carbon (C-5) | 108.8 | 123.6 |
| Aromatic Carbon (C-6) | 127.6 | 124.2 |
| Aromatic Carbon (C-2) | 114.4 | 111.9 |
| Methoxy Carbon (-OCH₃) | 56.1 | 56.0 |
| Acetyl Carbonyl (>C=O) | - | 168.6 |
| Acetyl Methyl (-CH₃) | - | 20.6 |
Table 3: Key IR Absorption Bands (cm⁻¹) [2]
| Functional Group | Vanillin | Vanillin Acetate |
| O-H Stretch (phenolic) | ~3200-3400 (broad) | Absent |
| C-H Stretch (aromatic) | ~3000-3100 | ~3000-3100 |
| C-H Stretch (aldehyde) | ~2750, ~2850 | ~2750, ~2850 |
| C=O Stretch (aldehyde) | ~1665 | ~1685 |
| C=O Stretch (ester) | Absent | ~1765 |
| C-O Stretch (ester) | Absent | ~1190, ~1270 |
| C-O Stretch (ether) | ~1030, ~1265 | ~1035, ~1260 |
Experimental Protocols
Synthesis of Vanillin Acetate (Base-Catalyzed)[4][5]
This protocol outlines the synthesis of vanillin acetate from vanillin using acetic anhydride (B1165640) and sodium hydroxide (B78521) as a base catalyst.
Materials:
-
Vanillin
-
10% Sodium Hydroxide (NaOH) solution
-
Acetic Anhydride
-
Crushed Ice
-
Ice-cold water
-
95% Ethanol
Procedure:
-
Dissolve 1.5 g of vanillin in 25 mL of 10% NaOH solution in a 250 mL Erlenmeyer flask.
-
Cool the flask in an ice bath and add 30 g of crushed ice.
-
Add 2.5 mL of acetic anhydride to the cooled solution.
-
Stopper the flask and shake vigorously for approximately 20 minutes.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with three 5 mL portions of ice-cold water.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold 95% ethanol.
-
Dry the crystals and determine the melting point and percentage yield.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation: Dissolve 5-20 mg of the purified compound (vanillin or vanillin acetate) in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a 90° pulse and a spectral width of about 12-15 ppm.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
-
2. Infrared (IR) Spectroscopy [2]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS) for Authentication
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique to differentiate between natural and synthetic vanillin.[3][4][5] Natural vanillin has a characteristic ¹³C/¹²C ratio that differs from synthetic vanillin derived from petrochemical sources.[6][7]
-
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS): This method is used to determine the δ¹³C values.[4] Vanillin samples are extracted and analyzed, and the resulting isotope ratios are compared to established values for authentic natural and synthetic vanillin. For example, natural vanillin extracts typically have δ¹³C values ranging from -21.0 to -19.3‰, while synthetic vanillin values range from -32.6 to -29.3‰.[4]
Visualizing the Process
The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the key chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Discrimination between natural and synthetic vanillin - Elementar [elementar.com]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. Vanillin – natural or synthetic? – secrets of science [shimadzu-webapp.eu]
- 6. researchgate.net [researchgate.net]
- 7. Authentication of the origin of vanillin using quantitative natural abundance 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Vanillin Isobutyrate
This document provides essential safety and logistical information for the proper handling and disposal of vanillin (B372448) isobutyrate (CAS No. 20665-85-4), intended for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety practices and information from safety data sheets (SDS).
Safety and Handling Precautions
Before handling vanillin isobutyrate, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1]
-
Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of any vapors or dust.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with plenty of water.[3][4]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₄ | [3] |
| Molecular Weight | 222.24 g/mol | [1][3] |
| Physical State | Solid | [3] |
| Melting Point | 29°C (84°F) | [3] |
| Acute Oral LD₅₀ (Rat) | 4750 mg/kg | [1] |
| Aquatic Hazard | Toxic to aquatic life (Short-term, Acute) |
Disposal Procedures
The disposal of this compound must be conducted in compliance with all applicable federal, state, and local environmental regulations.[2][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, as outlined in guidelines such as the US EPA's 40 CFR 261.3.[3]
Step-by-Step Disposal and Decontamination Protocol
1. Waste Characterization:
-
Determine if the this compound waste is contaminated with other substances.
-
Consult your institution's Environmental Health and Safety (EHS) office and local regulations to confirm if it is classified as hazardous waste.[3]
2. Small Spills and Residues:
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, dry clay, or vermiculite.[1][3]
-
Carefully sweep or vacuum up the absorbed material.[3]
-
Place the collected waste into a suitable, labeled, and sealed container for disposal.[5]
-
Clean the spill area thoroughly to remove any residual contamination.[1]
3. Unused or Surplus Material (Bulk Disposal):
-
Do not dispose of this compound down the drain or into waterways, as it is toxic to aquatic life.[3][5]
-
Transfer surplus or non-recyclable material to a designated and properly labeled waste container.[5]
-
Arrange for disposal through a licensed and approved waste disposal company.[5]
4. Container Disposal:
-
Empty containers may retain product residue.[4]
-
Do not reuse empty containers.[3]
-
Dispose of containers in the same manner as the unused product, ensuring they are sent to an approved waste handling site for recycling or disposal.[2][3]
Experimental Protocols
The safety data sheets reviewed do not provide detailed experimental protocols for the disposal of this compound. The procedures outlined above are based on general chemical waste handling guidelines. It is mandatory to follow the specific protocols established by your institution's EHS department and to adhere to all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vanillin Isobutyrate
In the dynamic landscape of scientific research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Vanillin Isobutyrate (CAS No. 20665-85-4), ensuring the well-being of laboratory personnel and the integrity of your research. The following procedural guidance is designed to be a preferred resource for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE and engineering controls.
| Control Type | Specification |
| Engineering Controls | Use in a well-ventilated area.[1][2] A chemical fume hood is recommended, especially if dust, aerosol, or fumes will be generated.[3] Facilities should be equipped with an eyewash fountain.[4] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[5][6] Ensure eye protection is tested and approved under government standards like NIOSH (US) or EN 166 (EU).[6][7][8] |
| Skin Protection | Wear chemically resistant gloves.[5][6] Inspect gloves prior to use and use proper glove removal technique.[7] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[7] Lab coats or other protective clothing should be worn.[2][4] |
| Respiratory Protection | Generally not required with adequate ventilation.[7] For nuisance exposures or in case of insufficient ventilation, use an approved respirator with organic vapor cartridges.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation :
-
Before handling, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.
-
Work in a designated, well-ventilated area or under a chemical fume hood.[1][2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Don the appropriate PPE as specified in the table above.
-
-
Handling :
-
Storage :
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4][7] Seek medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Wash the affected area with soap and water.[7][10] Seek medical attention if irritation develops or persists.[5][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5][11] Seek medical attention.[1][4][10] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[4][7][10] Never give anything by mouth to an unconscious person.[4][7][10] Call a physician or poison control center immediately.[5][11] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[7][8] Disposal must be in accordance with all applicable federal, state, and local regulations.[4]
-
Contaminated Packaging : Dispose of as unused product.[7] Do not reuse empty containers.[4] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
-
Spills : In case of a spill, avoid inhalation and contact with skin and eyes.[1] Remove all sources of ignition.[1][4] Contain the spillage using sand or an inert powder and dispose of it according to local regulations.[1] Do not let the product enter drains.[4][7]
Workflow for Safe Handling and Disposal
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. This compound | 57345-19-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. mu-intel.com [mu-intel.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. foodessenceflavours.com [foodessenceflavours.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. ISOBUTYRATE DE VANILLINE | TECHNICAL DATA [prodasynth.com]
- 10. olaughlinco.com [olaughlinco.com]
- 11. vigon.com [vigon.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
